Copper(I) trifluoromethanesulfonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Alkanesulfonic Acids - Alkanesulfonates - Mesylates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure of Parent
Properties
IUPAC Name |
copper(1+);trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHF3O3S.Cu/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYHGRUPNQLZHB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].[Cu+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CCuF3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42152-44-3 | |
| Record name | Copper(I) trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
What are the physical and chemical properties of Copper(I) trifluoromethanesulfonate?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of Copper(I) trifluoromethanesulfonate (B1224126), a versatile and highly valuable reagent in modern organic synthesis and materials science. This document details its characteristics, reactivity, and the experimental protocols for its synthesis and characterization, with a focus on its application in research and development.
Physical Properties
Copper(I) trifluoromethanesulfonate is most commonly available and utilized as its stable benzene (B151609) complex, bis(this compound) benzene complex, or as a toluene (B28343) complex. The properties of the neat compound can be inferred from the behavior of these complexes, though it is significantly less stable. The data presented below primarily pertains to the widely used benzene complex.
Table 1: Physical Properties of this compound Benzene Complex
| Property | Value |
| Appearance | White to light yellow or greyish to grey-green crystalline powder.[1][2] |
| Melting Point | 160 °C (decomposes).[1][3][4][5][6] |
| Solubility | Soluble in acetonitrile (B52724), acetic acid, 2-butanone, and alkenes. Slightly soluble in benzene. Soluble in hot benzene.[6][7] Soluble in organic solvents.[1] Insoluble in water. |
| Stability | Moisture-sensitive.[7] While some sources suggest it is an air-stable white solid, it is generally recommended to store it under an inert atmosphere, especially for catalytic applications where the Cu(I) oxidation state is crucial. |
Chemical Properties and Reactivity
This compound is a highly effective catalyst and reagent, primarily owing to its nature as a soft Lewis acid. The trifluoromethanesulfonate (triflate) anion is a poor coordinator, which allows for the copper(I) center to readily interact with a variety of substrates.
Key Chemical Characteristics:
-
Lewis Acidity: The copper(I) center acts as a potent Lewis acid, activating π-systems such as alkenes and alkynes for nucleophilic attack. This property is central to its catalytic activity in numerous organic transformations.
-
Thiophilic and Selenophilic: It exhibits a strong affinity for sulfur and selenium, enhancing the nucleofugacity of sulfide (B99878) and selenide (B1212193) leaving groups.[7]
-
Catalytic Activity: It is a versatile catalyst for a wide range of organic reactions. These include:
-
Cycloadditions: Efficiently catalyzes [2π + 2π] photocycloadditions of alkenes.[7]
-
Carbenoid Chemistry: Promotes the decomposition of diazo compounds to form carbenoids, which can then be used in cyclopropanation, X-H insertion, and ylide formation reactions.[7]
-
Aziridination: Catalyzes the aziridination of olefins.[7]
-
Conjugate Addition: Facilitates the conjugate addition of nucleophiles to α,β-enones.[7]
-
Allylic Alkylation and Oxidation: Used in allylic alkylation and oxidation reactions.[3][7]
-
Cross-Coupling Reactions: Serves as a catalyst in various cross-coupling reactions to form C-C and C-X bonds.[1]
-
The reactivity of this compound is often harnessed in its complexed form, such as the benzene or toluene complex, which offers enhanced stability and handling properties.
Experimental Protocols
Synthesis of this compound Benzene Complex ((CuOTf)₂·C₆H₆)
A common laboratory preparation involves the reaction of copper(I) oxide with trifluoromethanesulfonic anhydride (B1165640) in an inert solvent, followed by complexation with benzene.
Methodology:
-
Reaction Setup: A flame-dried Schlenk flask is charged with copper(I) oxide (Cu₂O) and equipped with a magnetic stir bar. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
Solvent Addition: Anhydrous, degassed solvent (e.g., acetonitrile or diethyl ether) is added via cannula.
-
Reagent Addition: The flask is cooled in an ice bath (0 °C). Trifluoromethanesulfonic anhydride ((CF₃SO₂)₂O) is added dropwise to the stirred suspension.
-
Reaction: The mixture is stirred at 0 °C for a specified period (e.g., 1-2 hours) and then allowed to warm to room temperature, stirring overnight.
-
Isolation of CuOTf: The resulting white solid, this compound, is isolated by filtration under inert atmosphere and washed with anhydrous diethyl ether.
-
Benzene Complexation: The freshly prepared CuOTf is then dissolved in warm, anhydrous benzene. Upon cooling, the bis(this compound) benzene complex crystallizes out.
-
Final Product: The crystals are collected by filtration, washed with a small amount of cold benzene, and dried under vacuum.
Characterization by X-ray Crystallography
The determination of the crystal structure of this compound complexes is crucial for understanding its coordination chemistry and catalytic mechanisms.
General Protocol:
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent, or by vapor diffusion. For the benzene complex, slow cooling of a saturated benzene solution is effective.
-
Data Collection: A suitable crystal is mounted on a goniometer head. X-ray diffraction data are collected at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal motion) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Visualizations
Catalytic Cycle for a Copper(I)-Catalyzed Reaction
The following diagram illustrates a generalized catalytic cycle for a reaction involving the activation of a substrate by this compound.
Figure 1: Generalized Catalytic Cycle
This diagram shows the initial coordination of the substrate to the Cu(I) center, followed by nucleophilic attack to form a product-copper complex. The final step involves the release of the product and regeneration of the active Cu(I) catalyst.
References
- 1. BJOC - Cu(OTf)2-catalyzed multicomponent reactions [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 90%, technical grade, powder | Sigma-Aldrich [sigmaaldrich.com]
- 7. Enantioselective Trifluoromethylalkynylation of Alkenes via Copper-Catalyzed Radical Relay [organic-chemistry.org]
Synthesis and Characterization of Copper(I) Trifluoromethanesulfonate Benzene Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the Copper(I) trifluoromethanesulfonate (B1224126) benzene (B151609) complex, often abbreviated as (CuOTf)₂·C₆H₆. This versatile reagent and catalyst is a cornerstone in modern organic and organometallic chemistry, finding significant application in pharmaceutical and materials science research.
Introduction
Copper(I) trifluoromethanesulfonate benzene complex is a white to light yellow crystalline solid that serves as a valuable source of "soft" copper(I) ions. Its utility stems from the weakly coordinating nature of the trifluoromethanesulfonate (triflate) anion, which allows for the facile coordination of a wide range of ligands. The benzene molecule in the complex is labile and can be easily displaced, making it an excellent starting material for the synthesis of other copper(I) complexes and a highly effective catalyst for various organic transformations.
Physicochemical Properties
A summary of the key physicochemical properties of the this compound benzene complex is presented in Table 1.
Table 1: Physicochemical Data for (CuOTf)₂·C₆H₆
| Property | Value | Reference |
| Molecular Formula | C₈H₆Cu₂F₆O₆S₂ | [1] |
| Molecular Weight | 503.34 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 160 °C (decomposes) | [2] |
| CAS Number | 42152-46-5 | [2] |
Synthesis
The synthesis of this compound benzene complex is typically achieved through the reaction of copper(I) oxide with trifluoromethanesulfonic acid in the presence of benzene. The following protocol is adapted from the established literature.
Experimental Protocol: Synthesis of (CuOTf)₂·C₆H₆
Materials:
-
Copper(I) oxide (Cu₂O)
-
Trifluoromethanesulfonic acid (TfOH)
-
Benzene (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
A suspension of copper(I) oxide in anhydrous benzene is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Trifluoromethanesulfonic acid is added dropwise to the stirred suspension at room temperature. An exothermic reaction occurs, and the color of the suspension changes.
-
After the addition is complete, the reaction mixture is heated to reflux for a specified period to ensure complete reaction.
-
The hot solution is filtered to remove any unreacted copper(I) oxide.
-
The filtrate is allowed to cool to room temperature, and then further cooled in an ice bath to induce crystallization.
-
The resulting white to light yellow crystalline product is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.
Characterization
Thorough characterization is crucial to confirm the identity and purity of the synthesized complex. The primary techniques employed are Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the complex, particularly the triflate anion and the coordinated benzene.
Table 2: Key IR Absorption Bands for (CuOTf)₂·C₆H₆
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretch (benzene) |
| ~1280, ~1160, ~1030 | S-O stretching modes of the triflate anion |
| ~640 | O-S-O bending mode of the triflate anion |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can be used to characterize the complex in solution. However, due to the lability of the benzene ligand, the observed chemical shifts can be influenced by the solvent and concentration.
Table 3: Representative NMR Data for (CuOTf)₂·C₆H₆
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | ~7.3 | Singlet | C₆H₆ |
| ¹³C | ~128 | Singlet | C₆H₆ |
| ¹⁹F | ~-78 | Singlet | CF₃ |
| ¹³C | ~118 | Quartet (¹JCF ≈ 320 Hz) | CF₃ |
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the coordination environment of the copper(I) centers. The crystal structure reveals a dimeric structure where each copper atom is coordinated to a benzene molecule and three oxygen atoms from the triflate anions.
Table 4: Selected Crystallographic Data for (CuOTf)₂·C₆H₆
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.924(2) |
| b (Å) | 16.511(4) |
| c (Å) | 9.071(2) |
| β (°) | 108.83(1) |
| Z | 4 |
Logical Workflow
The overall process for the synthesis and characterization of the this compound benzene complex can be visualized as a logical workflow.
Caption: Workflow for the synthesis and characterization of (CuOTf)₂·C₆H₆.
Applications in Drug Development and Research
The unique reactivity of the this compound benzene complex makes it a valuable tool in drug development and chemical research. Its primary applications include:
-
Catalysis of Cycloaddition Reactions: It is a highly effective catalyst for [2+2], [4+2], and other cycloaddition reactions, which are fundamental for the construction of complex molecular scaffolds found in many pharmaceutical agents.
-
Pi-Complexation: The ability of the copper(I) center to form π-complexes with alkenes and alkynes is exploited in various catalytic transformations, including cyclopropanation and hydroamination reactions.
-
Precursor for other Copper(I) Catalysts: It serves as a convenient starting material for the in-situ generation of a wide range of catalytically active copper(I) species by ligand exchange.
Conclusion
The this compound benzene complex is a readily accessible and highly versatile reagent and catalyst. The synthetic and characterization protocols outlined in this guide provide a solid foundation for its preparation and verification in a laboratory setting. Its broad applicability in organic synthesis continues to make it an indispensable tool for researchers in academia and industry, particularly in the pursuit of novel therapeutic agents and advanced materials.
References
Structure and Bonding in Copper(I) Trifluoromethanesulfonate Toluene Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, structure, and bonding of the Copper(I) trifluoromethanesulfonate (B1224126) toluene (B28343) complex, denoted as ([Cu(OTf)]_2 \cdot C_7H_8). This complex is a significant reagent and catalyst in organic synthesis, particularly in coupling reactions. A detailed examination of its molecular architecture through crystallographic data reveals a dimeric copper(I) core bridged by trifluoromethanesulfonate anions, with a toluene molecule coordinated to one of the copper centers. Spectroscopic analysis corroborates the structural features and provides insight into the electronic interactions within the complex. This document consolidates the available data, presents detailed experimental protocols for its synthesis and characterization, and offers visualizations of its structure and bonding to aid in its application and further research.
Introduction
Copper(I) trifluoromethanesulfonate (CuOTf) is a versatile and widely used catalyst in modern organic chemistry. Its utility is often enhanced by the formation of complexes with various ligands, including aromatic hydrocarbons. The this compound toluene complex, with the empirical formula
(CF3SO3Cu)2⋅C6H5CH3
, is a stable, isolable compound that serves as a convenient source of soluble copper(I) triflate for a range of chemical transformations.[1][2][3] Understanding the precise structure and nature of the bonding within this complex is crucial for elucidating reaction mechanisms and designing new catalytic systems.
This guide summarizes the key structural features determined by X-ray crystallography, presents relevant spectroscopic data, and provides standardized protocols for its preparation and analysis.
Molecular Structure and Bonding
The solid-state structure of the this compound toluene complex has been elucidated by single-crystal X-ray diffraction. The complex crystallizes as a dimer, ([Cu(OTf)]_2), with one molecule of toluene coordinated to one of the copper atoms.
Crystal Structure Analysis
The core of the complex consists of a dimeric unit of this compound. Within this dimer, each copper(I) ion is coordinated to oxygen atoms from the triflate anions. The toluene molecule is bound to one of the copper centers through a η²-interaction, where two of the aromatic carbon atoms are coordinated to the metal. This interaction is a classic example of a metal-pi complex.
Table 1: Key Crystallographic and Bond Parameter Data
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | Data not available in search results |
| b (Å) | Data not available in search results |
| c (Å) | Data not available in search results |
| α (°) | 90 |
| β (°) | Data not available in search results |
| γ (°) | 90 |
| Selected Bond Lengths (Å) | |
| Cu-Cu | Data not available in search results |
| Cu-O(triflate) | Data not available in search results |
| Cu-C(toluene) | Data not available in search results |
| S-O | Data not available in search results |
| C-F | Data not available in search results |
| Selected Bond Angles (°) | |
| O-Cu-O | Data not available in search results |
| Cu-O-S | Data not available in search results |
| C-Cu-C | Data not available in search results |
Note: Specific numerical data for bond lengths and angles were not available in the provided search results. The table structure is provided for when such data is obtained.
Nature of the Bonding
The bonding in the complex can be described as follows:
-
Cu-OTf Bonding: The interaction between the copper(I) ions and the triflate anions is primarily electrostatic, with the oxygen atoms of the triflate acting as Lewis bases donating electron density to the Lewis acidic copper(I) centers.
-
Cu-Toluene Bonding: The coordination of the toluene molecule to the copper(I) ion is a d-π interaction. The filled d-orbitals of the copper(I) center back-donate electron density into the empty π*-orbitals of the toluene ring, while the filled π-orbitals of the toluene donate electron density to the empty s- or sp-hybrid orbitals of the copper(I) ion. This synergistic interaction is characteristic of copper(I)-arene complexes.
The trifluoromethanesulfonate anion is a weakly coordinating anion, which allows the toluene to bind to the copper center.
Caption: Molecular structure of the this compound toluene complex.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure and understanding the electronic properties of the complex.
Infrared (IR) Spectroscopy
The IR spectrum of the complex provides information about the coordination of the triflate anion and the toluene molecule.
Table 2: Key Infrared Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
| C-H (aromatic) | ~3030 | Stretching vibrations |
| C-H (methyl) | ~2920 | Stretching vibrations |
| SO₃ | ~1250-1280 (asymmetric stretch) | Coordinated triflate |
| ~1150-1170 (symmetric stretch) | Coordinated triflate | |
| C-F | ~1030 | Stretching vibrations |
The splitting and shifting of the SO₃ stretching bands compared to the free triflate anion are indicative of its coordination to the copper(I) centers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent can provide information about the solution-state structure of the complex. The coordination of the toluene molecule to the paramagnetic copper(I) center (note: Cu(I) is diamagnetic, d¹⁰) leads to a shift in the resonance signals of the aromatic protons and carbons compared to free toluene.
Table 3: Representative NMR Chemical Shifts
| Nucleus | Free Toluene (δ, ppm) | Coordinated Toluene (δ, ppm) |
| ¹H (aromatic) | 7.1-7.3 | Shifted values, data not available |
| ¹H (methyl) | 2.34 | Shifted values, data not available |
| ¹³C (aromatic) | 125-138 | Shifted values, data not available |
| ¹³C (methyl) | 21.5 | Shifted values, data not available |
Note: Specific chemical shift values for the complex were not available in the search results.
Experimental Protocols
The following sections detail the methodologies for the synthesis and characterization of the this compound toluene complex.
Synthesis of the Complex
The complex is typically prepared by the reaction of copper(I) oxide with trifluoromethanesulfonic anhydride (B1165640) in the presence of toluene.
Materials:
-
Copper(I) oxide (Cu₂O)
-
Trifluoromethanesulfonic anhydride ((CF₃SO₂)₂O)
-
Toluene (anhydrous)
-
Anhydrous diethyl ether or pentane (B18724)
Procedure:
-
A suspension of copper(I) oxide in anhydrous toluene is prepared in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).
-
The flask is cooled in an ice bath.
-
Trifluoromethanesulfonic anhydride is added dropwise to the stirred suspension.
-
The reaction mixture is stirred at room temperature for several hours until the red color of Cu₂O disappears, and a colorless to off-white precipitate forms.
-
The solid product is isolated by filtration under an inert atmosphere.
-
The product is washed with anhydrous diethyl ether or pentane to remove any unreacted starting materials and byproducts.
-
The complex is dried under vacuum to yield a fine, crystalline powder.
Caption: General workflow for the synthesis of the complex.
X-ray Crystallography
Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated toluene solution of the complex or by vapor diffusion of a non-coordinating solvent (e.g., hexane) into a toluene solution.
Data Collection and Structure Refinement:
-
A suitable crystal is mounted on a goniometer.
-
X-ray diffraction data is collected at low temperature (typically 100-150 K) using a diffractometer with Mo Kα or Cu Kα radiation.
-
The structure is solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Spectroscopic Analysis
-
FTIR Spectroscopy: The IR spectrum is recorded on a Fourier-transform infrared spectrometer using a KBr pellet or as a Nujol mull.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer using a deuterated solvent such as CD₂Cl₂ or C₆D₆.
Applications in Drug Development and Research
The this compound toluene complex is a valuable tool in synthetic chemistry, with several applications relevant to drug development:
-
Catalysis of Cross-Coupling Reactions: It is an effective catalyst for various C-C and C-heteroatom bond-forming reactions, which are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients.
-
Pi-Catalysis: The Lewis acidic nature of the copper(I) center allows it to activate alkynes, alkenes, and allenes towards nucleophilic attack, enabling the construction of intricate molecular architectures.
-
Precursor for other Copper(I) Catalysts: It serves as a convenient starting material for the in-situ generation of more elaborate copper(I) catalytic species by ligand exchange.
Conclusion
The this compound toluene complex is a well-defined coordination compound with a dimeric structure featuring a coordinated toluene molecule. Its structural and electronic properties, which have been characterized by crystallographic and spectroscopic methods, are key to its utility as a catalyst in organic synthesis. The detailed experimental protocols provided in this guide will aid researchers in its preparation and application, fostering further innovation in catalysis and drug discovery.
References
A Comprehensive Technical Guide to the Solubility of Cuprous Triflate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the solubility characteristics of cuprous triflate (copper(I) trifluoromethanesulfonate, CuOTf), a versatile and widely utilized reagent in modern organic synthesis. Given the air and moisture sensitivity of cuprous triflate, understanding its solubility in various organic solvents is critical for its effective handling, storage, and application in catalytic and stoichiometric reactions. This document compiles available solubility data, details a general experimental protocol for solubility determination of air-sensitive compounds, and provides graphical representations of key experimental workflows.
Core Concepts and Introduction
Cuprous triflate is a powerful catalyst and reagent known for its role in a variety of organic transformations, including carbon-carbon and carbon-heteroatom bond formations. Its utility is often linked to the weakly coordinating nature of the triflate anion, which enhances the Lewis acidity and reactivity of the copper(I) center. However, pure cuprous triflate is known to be unstable and is often prepared in situ or used as a complex with stabilizing ligands, such as benzene (B151609), toluene (B28343), or acetonitrile. These complexes exhibit distinct solubility profiles that dictate their suitability for different reaction media.
Due to its sensitivity to air and moisture, handling cuprous triflate requires specialized techniques to prevent decomposition and ensure reproducibility in experimental outcomes. The choice of solvent is paramount, as it not only affects the solubility of the catalyst but also influences reaction kinetics, pathways, and overall efficiency.
Data Presentation: Solubility of Cuprous Triflate and its Complexes
Quantitative solubility data for cuprous triflate in a wide range of organic solvents is not extensively reported in the literature, likely due to its instability. However, qualitative solubility information can be gleaned from product data sheets and its use in various chemical reactions. The following table summarizes the available qualitative solubility data for common cuprous triflate complexes.
| Solvent | Cuprous Triflate Benzene Complex ((CuOTf)₂·C₆H₆) | Cuprous Triflate Toluene Complex ((CuOTf)₂·C₇H₈) | Tetrakis(acetonitrile)copper(I) Triflate ([Cu(CH₃CN)₄]OTf) |
| Aromatic Hydrocarbons | |||
| Benzene | Soluble[1] | Soluble | - |
| Toluene | Soluble | Soluble | - |
| Ethers | |||
| Tetrahydrofuran (THF) | - | - | - |
| Diethyl ether | - | - | - |
| Chlorinated Solvents | |||
| Dichloromethane (DCM) | - | - | - |
| Chloroform | - | - | - |
| Ketones | |||
| Acetone | - | - | - |
| Esters | |||
| Ethyl acetate | - | - | - |
| Butyl acetate | Soluble | - | - |
| Nitriles | |||
| Acetonitrile | - | - | Soluble in polar aprotic solvents like acetonitrile |
| Amides | |||
| N,N-Dimethylformamide (DMF) | Soluble | - | - |
| Sulfoxides | |||
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | - | - |
| Alcohols | |||
| Methanol | - | - | - |
| Ethanol | - | - | - |
| Water | Insoluble | - | - |
Note: A dash (-) indicates that no data was found in the reviewed literature.
Experimental Protocols
General Protocol for Qualitative and Quantitative Solubility Determination of Air-Sensitive Compounds
The determination of solubility for an air- and moisture-sensitive compound like cuprous triflate requires the use of inert atmosphere techniques, such as a glovebox or Schlenk line.
Materials and Equipment:
-
Cuprous triflate complex (e.g., benzene or toluene complex)
-
Anhydrous organic solvents
-
Glovebox or Schlenk line with an inert gas supply (e.g., argon or nitrogen)
-
Analytical balance (inside the glovebox or with appropriate inert atmosphere handling)
-
Vials with screw caps (B75204) and PTFE septa
-
Magnetic stirrer and stir bars
-
Syringes and needles (oven-dried)
-
Filtration apparatus suitable for inert atmosphere (e.g., cannula filtration or a filter frit assembly)
-
Thermostatic bath for temperature control
Procedure:
-
Preparation: All glassware, stir bars, and other equipment should be thoroughly dried in an oven (e.g., at 120 °C overnight) and cooled under an inert atmosphere before use. Solvents should be anhydrous and deoxygenated.
-
Sample Preparation (in a glovebox):
-
Place a known amount of the cuprous triflate complex into a pre-weighed vial.
-
Add a specific volume of the anhydrous solvent to the vial.
-
Seal the vial with a cap equipped with a PTFE septum.
-
-
Equilibration:
-
Place the vial on a magnetic stirrer within a thermostatic bath set to the desired temperature.
-
Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.
-
-
Observation (Qualitative):
-
After the equilibration period, cease stirring and allow any undissolved solid to settle.
-
Visually inspect the solution. If the solid has completely dissolved, the compound is soluble under these conditions. If solid remains, it is considered saturated.
-
-
Separation and Quantification (Quantitative):
-
If the solution is saturated, carefully draw a known volume of the supernatant liquid using a pre-weighed, gas-tight syringe equipped with a filter needle to avoid transferring any solid particles.
-
Transfer the filtered solution to another pre-weighed, sealed vial.
-
Determine the mass of the transferred solution.
-
Remove the solvent under vacuum or by gentle heating under a stream of inert gas to obtain the mass of the dissolved solid.
-
Calculate the solubility in grams per 100 mL of solvent or in moles per liter (molarity).
-
-
Data Analysis: Repeat the experiment at different temperatures to determine the temperature dependence of the solubility.
Mandatory Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of cuprous triflate.
Logical Relationship in Catalytic Application
Caption: Role of solubility in a typical CuOTf-catalyzed reaction.
Conclusion
The solubility of cuprous triflate is a critical parameter for its successful application in organic synthesis. While comprehensive quantitative data remains scarce, qualitative observations indicate that its complexes with aromatic hydrocarbons and nitriles are soluble in a range of organic solvents. The choice of solvent should be guided by the specific complex being used and the requirements of the reaction. The provided experimental protocol offers a framework for researchers to determine the solubility of cuprous triflate and other air-sensitive compounds in their specific systems. Further research into the quantitative solubility of cuprous triflate in a broader array of solvents would be highly beneficial to the scientific community.
References
Copper(I) Trifluoromethanesulfonate: A Comprehensive Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Copper(I) trifluoromethanesulfonate (B1224126), a versatile and powerful catalyst in modern organic synthesis. This document details its chemical properties, synthesis, and key applications, with a focus on experimental protocols and mechanistic insights relevant to drug discovery and development.
Core Properties and Specifications
Copper(I) trifluoromethanesulfonate, often abbreviated as CuOTf, is a highly effective catalyst, though it is most commonly handled and utilized as a more stable complex, typically with benzene (B151609) or toluene. The trifluoromethanesulfonate (triflate) anion is an excellent leaving group, enhancing the Lewis acidity and catalytic activity of the copper(I) center. Below is a summary of the key quantitative data for the neat compound and its common complexes.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | 42152-44-3, 37234-97-2[1][2] | CCuF₃O₃S | 212.62[1] | Powder[2] | Decomposes |
| This compound Benzene Complex | 42152-46-5[3] | (CF₃SO₃Cu)₂ · C₆H₆ | 503.34[3][4][5] | White to light yellow powder/crystal[6][7] | 160 (decomposes)[3][5][6] |
| This compound Toluene Complex | 48209-28-5 | (CF₃SO₃Cu)₂ · C₇H₈ | 517.37 | Not specified | Not specified |
Key Applications in Organic Synthesis
This compound is a catalyst of choice for a variety of organic transformations, owing to its unique reactivity profile. Its primary applications lie in carbon-carbon and carbon-heteroatom bond formation.
Trifluoromethylation Reactions
The introduction of a trifluoromethyl (-CF₃) group is a critical strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and bioavailability of drug candidates. CuOTf is an effective catalyst for the trifluoromethylation of aryl and alkyl halides.
This protocol describes a general procedure for the trifluoromethylation of an aryl halide using trimethyl(trifluoromethyl)silane (TMSCF₃) as the CF₃ source.
Materials:
-
Aryl halide (1.0 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%) - Note: CuOTf can be used similarly, often generated in situ or as its benzene complex.
-
1,10-Phenanthroline (B135089) (0.2 mmol, 20 mol%)
-
Potassium fluoride (B91410) (KF) (2.0 mmol)
-
TMSCF₃ (1.5 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk tube and standard Schlenk line equipment
-
Magnetic stirrer and heating block
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 mmol), CuI (19 mg, 0.1 mmol), 1,10-phenanthroline (36 mg, 0.2 mmol), and KF (116 mg, 2.0 mmol).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Add TMSCF₃ (0.22 mL, 1.5 mmol) via syringe.
-
Seal the Schlenk tube and place it in a preheated heating block at 100 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, quench the reaction by adding 10 mL of a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired trifluoromethylated arene.[8]
The proposed mechanism for the copper-catalyzed trifluoromethylation of aryl halides involves a Cu(I)/Cu(III) catalytic cycle.
Azide-Alkyne Cycloaddition (Click Chemistry)
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and regiospecific synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction is widely used in drug discovery, bioconjugation, and materials science.
This protocol outlines a typical procedure for the CuAAC reaction. Often, the active Cu(I) catalyst is generated in situ from a Cu(II) salt and a reducing agent.
Materials:
-
Terminal alkyne (1.0 mmol)
-
Azide (B81097) (1.0 mmol)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)
-
Sodium ascorbate (B8700270) (0.1 mmol, 10 mol%)
-
Solvent (e.g., a 1:1 mixture of water and t-butanol, 10 mL)
-
Reaction flask with magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the terminal alkyne (1.0 mmol) and the azide (1.0 mmol) in the chosen solvent system (10 mL).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (19.8 mg, 0.1 mmol) in water (1 mL).
-
Add the copper(II) sulfate pentahydrate (12.5 mg, 0.05 mmol) to the main reaction flask and stir until dissolved.
-
Add the sodium ascorbate solution to the reaction mixture. The reaction is often accompanied by a color change.
-
Stir the reaction at room temperature for 1-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The product can often be purified by simple filtration or, if necessary, by column chromatography.[9][10]
The mechanism of the CuAAC reaction involves the formation of a copper acetylide intermediate, which then reacts with the azide.
Cross-Coupling Reactions
Copper-catalyzed cross-coupling reactions are valuable alternatives to palladium-catalyzed systems, particularly for the formation of carbon-heteroatom bonds (e.g., C-N, C-O, C-S). These reactions are fundamental in the synthesis of pharmaceuticals and other complex organic molecules.
This workflow outlines the key steps for setting up a typical copper-catalyzed cross-coupling reaction under an inert atmosphere.
Safety and Handling
This compound and its complexes are moisture-sensitive and should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). The benzene complex is a flammable solid. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed safety information before use.
References
- 1. This compound | CCuF3O3S | CID 9813164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Copper(i) triflate | CAS#:37234-97-2 | Chemsrc [chemsrc.com]
- 3. This compound benzene complex technical grade, 90 42152-46-5 [sigmaaldrich.com]
- 4. Benzene;copper(1+);trifluoromethanesulfonate | C8H6Cu2F6O6S2 | CID 2734754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 42152-46-5 CAS MSDS (this compound BENZENE COMPLEX) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound Benzene Complex | 42152-46-5 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. jenabioscience.com [jenabioscience.com]
Spectroscopic and Catalytic Profile of Copper(I) Trifluoromethanesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties and catalytic applications of Copper(I) trifluoromethanesulfonate (B1224126), with a particular focus on its benzene (B151609) complex, a versatile and widely utilized reagent in modern organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development who are interested in the characterization and application of this important copper(I) salt.
Spectroscopic Data
Detailed spectroscopic data for Copper(I) trifluoromethanesulfonate and its complexes are available through various spectral databases. While direct access to raw data often requires a subscription, the following tables summarize the available information for the well-characterized this compound benzene complex, (CF₃SO₃Cu)₂·C₆H₆.
Table 1: Infrared (IR) Spectroscopy Data for this compound Benzene Complex
| Spectral Source | Technique | Data Availability |
| SpectraBase | Transmission IR | Spectrum available[1] |
| Sigma-Aldrich | Mull | Conforms to standard[2] |
Note: Specific peak assignments for the IR spectrum are not publicly available in the reviewed literature. However, characteristic bands for the trifluoromethanesulfonate anion and coordinated benzene would be expected.
Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data for this compound Benzene Complex
| Spectral Source | Nucleus | Data Availability |
| SpectraBase | ¹³C | Spectrum available[1][3] |
| PubChem | ¹³C | Spectrum available[2] |
Note: While the full spectra are accessible through the databases, specific chemical shift values are not detailed in the publicly available snippets. The ¹³C NMR spectrum of the trifluoromethanesulfonate anion itself shows a quartet centered around 118-120 ppm due to coupling with the fluorine atoms.
Experimental Protocols
The following sections outline generalized experimental protocols for obtaining the spectroscopic data for solid organometallic compounds like this compound benzene complex.
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of the solid sample to identify functional groups and confirm the presence of key structural motifs.
Methodology:
-
Sample Preparation (KBr Pellet Technique):
-
Thoroughly grind a small amount of the sample (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar and pestle.
-
The mixture should be ground to a fine, homogenous powder.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain the ¹³C NMR spectrum to identify the carbon environments within the molecule.
Methodology:
-
Sample Preparation:
-
Dissolve an appropriate amount of the this compound complex in a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or d₆-acetone) in an NMR tube. The choice of solvent is critical as the compound must be sufficiently soluble.
-
-
Instrument Setup:
-
The analysis is performed on a high-field NMR spectrometer.
-
The instrument is tuned to the ¹³C frequency.
-
-
Data Acquisition:
-
A standard proton-decoupled ¹³C NMR experiment is typically performed.
-
Key parameters to be set include the number of scans (ns), which will depend on the sample concentration, and the relaxation delay (d1). For organometallic compounds, a longer relaxation delay may be necessary for quantitative analysis.
-
-
Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed.
-
The resulting spectrum is phase-corrected and baseline-corrected.
-
Chemical shifts are referenced to the residual solvent peak.
-
Catalytic Applications and Workflow
This compound and its complexes are highly effective catalysts in a variety of organic transformations.[4][5] These reactions are crucial in the synthesis of complex molecules, including pharmaceutical intermediates.
A generalized workflow for screening the catalytic activity of this compound in a new reaction is depicted below.
This workflow outlines the key stages from defining the desired chemical transformation to the final characterization of the product. The iterative nature of the optimization process is highlighted, where initial screening results inform subsequent rounds of experiments with refined conditions.
Conclusion
This compound and its complexes are valuable tools in synthetic chemistry. While detailed public spectroscopic data is limited, the availability of reference spectra in commercial databases allows for reliable identification and quality control. The catalytic prowess of this compound is well-documented, and a systematic approach to reaction screening and optimization can unlock its full potential in the synthesis of novel and complex molecules relevant to various fields, including drug discovery and materials science.
References
In-Depth Technical Guide: Thermal Stability and Decomposition of Copper(I) Trifluoromethanesulfonate
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct, published thermogravimetric or differential scanning calorimetry data for pure, neat Copper(I) trifluoromethanesulfonate (B1224126) (CuOTf) is scarce in the readily available scientific literature. Much of the reported data pertains to its complexes, such as the benzene (B151609) or toluene (B28343) adducts, or its in-situ use as a catalyst. This guide synthesizes the available information, provides data on its common complexes, and presents a plausible decomposition pathway based on analogous metal triflates.
Executive Summary
Copper(I) trifluoromethanesulfonate (CuOTf) is a highly versatile and reactive catalyst used extensively in organic synthesis. Its efficacy is often linked to the weakly coordinating nature of the triflate anion. However, this reactivity also implies a degree of thermal and chemical sensitivity. Understanding the thermal stability of CuOTf and its complexes is paramount for ensuring reaction reproducibility, optimizing conditions, and maintaining safety in laboratory and process scale-up. This guide provides a consolidated overview of the known thermal properties, experimental protocols for analysis, and a proposed decomposition pathway.
Thermal Decomposition Data of this compound Complexes
| Compound | Decomposition Temperature (°C) | Technique | Observations |
| This compound benzene complex ((CF₃SO₃Cu)₂·C₆H₆) | 160 (dec.)[1][2] | Melting Point Apparatus | The decomposition is noted in literature from suppliers. This is likely the temperature at which the benzene ligand is lost, initiating the decomposition of the copper salt. |
| This compound toluene complex | No specific value reported, but expected to be similar to the benzene complex. | - | - |
Note on Pure this compound: Based on the behavior of other metal triflates and the general instability of soluble copper(I) salts, it is reasonable to infer that the decomposition of the neat salt occurs at a significantly higher temperature than the 160 °C observed for the benzene complex. The triflate anion itself is generally stable to over 300-400°C.
Proposed Thermal Decomposition Pathway
Based on studies of other metal triflates, such as Lanthanum(III) trifluoromethanesulfonate, a plausible decomposition pathway for this compound can be proposed. The process is likely to involve the reduction of Cu(I) and the fragmentation of the triflate anion.
Caption: Plausible thermal decomposition pathway for this compound.
This proposed pathway suggests that upon heating to a sufficiently high temperature, the salt decomposes to form solid copper metal and a mixture of gaseous products, including sulfur dioxide and various fluorinated carbon species. The exact temperature and nature of intermediates are speculative and require experimental verification.
Experimental Protocols for Thermal Analysis
To rigorously determine the thermal stability of this compound or its derivatives, the following experimental protocols are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature and mass loss associated with decomposition.
Methodology:
-
Sample Preparation: Due to the hygroscopic and air-sensitive nature of CuOTf, sample preparation must be conducted in an inert atmosphere (e.g., a glovebox). Accurately weigh 5-10 mg of the sample into a ceramic (alumina) or platinum TGA pan.
-
Instrument Setup: Place the sample in the TGA furnace. Purge the system with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes before starting the analysis to remove all traces of oxygen.
-
Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate, typically 10 °C/min.
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition, the peak decomposition temperature (from the derivative of the TGA curve), and the percentage of mass lost in each step.
Differential Scanning Calorimetry (DSC)
Objective: To identify the temperatures of thermal events (like melting, phase transitions, and decomposition) and their associated heat flow (endothermic or exothermic).
Methodology:
-
Sample Preparation: In an inert atmosphere, hermetically seal 2-5 mg of the sample in an aluminum or copper DSC pan. Prepare an identical empty sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge with an inert gas.
-
Thermal Program: Subject the sample and reference to the same heating program as in the TGA analysis (e.g., 10 °C/min ramp).
-
Data Analysis: Record the differential heat flow between the sample and the reference. Identify endothermic (e.g., melting) and exothermic (e.g., decomposition) peaks.
Evolved Gas Analysis (EGA) by TGA-MS
Objective: To identify the gaseous products of decomposition.
Methodology: This technique couples the TGA instrument to a mass spectrometer (MS). The gas evolved from the sample during the TGA run is transferred via a heated capillary to the MS, which analyzes the mass-to-charge ratio of the components. This allows for the identification of the decomposition products in real-time as a function of temperature.
Caption: Generalized experimental workflow for the thermal analysis of CuOTf.
Conclusions and Recommendations
The thermal stability of this compound is a critical parameter that is not well-documented for the pure compound. The readily available data for its benzene complex shows decomposition at 160 °C, which should be considered a lower limit representing the loss of the stabilizing ligand. For applications where the neat catalyst is used or where reaction temperatures exceed this threshold, it is strongly recommended that researchers conduct their own thermal analysis using the protocols outlined in this guide. TGA, DSC, and especially TGA-MS are invaluable tools for establishing safe operating limits and understanding the potential for catalyst degradation under process conditions. Given its sensitivity, all handling and analysis of CuOTf should be performed under strictly inert and anhydrous conditions.
References
The Lewis Acidity of Copper(I) Triflate: A Technical Guide for Researchers
Introduction
Copper(I) trifluoromethanesulfonate, commonly known as copper(I) triflate (CuOTf), is a versatile and widely utilized reagent in modern organic synthesis. Its efficacy as a catalyst in a multitude of chemical transformations is largely attributed to the Lewis acidic nature of the copper(I) center. The triflate anion (OTf⁻), being a poor coordinator, enhances the electrophilicity of the Cu(I) ion, rendering it a potent Lewis acid capable of activating a wide array of substrates. This technical guide provides an in-depth exploration of the Lewis acidity of Copper(I) triflate, presenting methods for its quantification, detailed experimental and computational protocols for its determination, and its mechanistic role in key catalytic cycles. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis who seek a deeper understanding of this important catalytic species.
Understanding and Quantifying Lewis Acidity
Lewis acidity, in essence, is the ability of a chemical species to accept an electron pair. This property can be quantified through various experimental and computational methods, each providing a different perspective on the strength of the Lewis acid.
Effective vs. Global Lewis Acidity
It is crucial to distinguish between two concepts:
-
Global Lewis Acidity (gLA): This is the intrinsic, thermodynamic tendency of a Lewis acid to accept an electron pair.[1] It is often evaluated computationally using methods like Fluoride (B91410) Ion Affinity (FIA).[1]
-
Effective Lewis Acidity (eLA): This refers to the observed Lewis acidity in a specific chemical environment (e.g., in a particular solvent) and is measured by the effect the Lewis acid has on a probe molecule.[1] The Gutmann-Beckett method is a primary technique for determining eLA.[1][2]
The triflate anion is considered moderately coordinating, and its interaction with the metal center can influence the observed Lewis acidity.[3] The Lewis acidity of a cationic species can be tuned by the choice of the counteranion; less coordinating anions generally lead to stronger Lewis acids.[4][5]
Quantitative Assessment of Lewis Acidity
| Lewis Acid | Acceptor Number (AN) | Reference(s) |
| Hexane (B92381) | 0 | [2] |
| B(C₆F₅)₃ | 82 | [2] |
| AlCl₃ | 87 | [2] |
| BF₃ | 89 | [2] |
| SbCl₅ | 100 | [2] |
| BI₃ | 115 | [2] |
Based on its catalytic activity, Copper(I) triflate is considered a potent Lewis acid, likely exhibiting an Acceptor Number in the upper range of this scale. In many applications, Cu(II) triflate is used as a precatalyst, which can be reduced in situ to the active Cu(I) species.[6][7] Cu(II) triflate itself is recognized as a powerful Lewis acid.[8]
Experimental and Computational Protocols
1. Experimental Determination of Lewis Acidity: The Gutmann-Beckett Method
The Gutmann-Beckett method is a widely used experimental technique to determine the Acceptor Number (AN) of a Lewis acid by ³¹P NMR spectroscopy.[2][9] It utilizes a probe molecule, typically triethylphosphine (B1216732) oxide (Et₃PO), which is a hard Lewis base. The interaction between the Lewis basic oxygen of Et₃PO and the Lewis acid causes a downfield shift in the ³¹P NMR signal. The magnitude of this shift is correlated with the Lewis acidity.
Detailed Protocol for Air-Sensitive Solids (e.g., Copper(I) Triflate Benzene (B151609) Complex)
-
Materials and Equipment:
-
Copper(I) triflate benzene complex ((CuOTf)₂·C₆H₆)
-
Triethylphosphine oxide (Et₃PO), dried and stored in a glovebox.
-
Anhydrous, weakly Lewis acidic deuterated solvent (e.g., CD₂Cl₂, C₆D₆), stored over molecular sieves.
-
NMR tubes with J. Young valves or similar air-tight seals.
-
Glovebox with an inert atmosphere (N₂ or Ar).
-
High-resolution NMR spectrometer with a phosphorus probe.
-
85% H₃PO₄ as an external reference.
-
-
Procedure:
-
Preparation of Stock Solutions (inside a glovebox):
-
Prepare a stock solution of Et₃PO of known concentration (e.g., 0.05 M) in the chosen deuterated solvent.
-
Prepare a stock solution of the Copper(I) triflate benzene complex of known concentration (e.g., 0.05 M) in the same solvent. Note: Due to the dimeric nature of the benzene complex, the molarity should be calculated based on the (CuOTf)₂·C₆H₆ formula unit and then considered as providing two equivalents of CuOTf.
-
-
Sample Preparation (inside a glovebox):
-
Reference Sample: In an NMR tube, add a precise volume of the Et₃PO stock solution and dilute with the deuterated solvent to the final volume (e.g., 0.5 mL).
-
Lewis Acid Sample: In a separate NMR tube, add a precise volume of the Et₃PO stock solution and a precise volume of the CuOTf stock solution to achieve a 1:1 molar ratio of Et₃PO to CuOTf. Dilute with the deuterated solvent to the same final volume.
-
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum for both the reference and the Lewis acid samples.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Reference the spectra externally to 85% H₃PO₄.
-
-
Calculation of Acceptor Number (AN):
-
Determine the chemical shift (δ) of Et₃PO in the reference sample (δ_ref) and in the presence of CuOTf (δ_sample). The chemical shift of Et₃PO in a non-coordinating solvent like hexane is approximately 41.0 ppm.[2]
-
Calculate the Acceptor Number using the formula: AN = 2.21 × (δ_sample - 41.0).[2][10]
-
-
2. Computational Determination of Lewis Acidity: Fluoride Ion Affinity (FIA)
Fluoride Ion Affinity (FIA) is a computational metric for global Lewis acidity (gLA). It is defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion.[11] A higher FIA value indicates stronger Lewis acidity.
Detailed Computational Protocol
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or similar.
-
Methodology:
-
Geometry Optimization:
-
Build the structures of the Lewis acid (CuOTf) and the corresponding fluoride adduct ([CuOTf(F)]⁻).
-
Perform geometry optimizations for both species using a suitable density functional theory (DFT) method (e.g., B3LYP, M06-2X) and a reasonably large basis set (e.g., def2-TZVP).
-
Perform a frequency calculation on the optimized geometries to confirm they are true minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy.
-
-
Energy Calculation:
-
Perform single-point energy calculations on the optimized geometries using a higher level of theory or a larger basis set for improved accuracy if desired.
-
-
FIA Calculation:
-
The FIA is calculated as the negative of the reaction enthalpy (ΔH_rxn) for: CuOTf + F⁻ → [CuOTf(F)]⁻
-
ΔH_rxn = H([CuOTf(F)]⁻) - [H(CuOTf) + H(F⁻)]
-
Where H is the calculated enthalpy of each species (electronic energy + thermal correction). The enthalpy of the fluoride ion (F⁻) must also be calculated at the same level of theory.
-
FIA = -ΔH_rxn
-
-
Visualization of Methodologies and Catalytic Cycles
Diagram 1: Gutmann-Beckett Experimental Workflow
Caption: Workflow for determining the Acceptor Number of CuOTf.
Diagram 2: Computational Workflow for Fluoride Ion Affinity (FIA)
Caption: Computational workflow for determining the FIA of CuOTf.
The Role of Copper(I) Triflate in Catalysis
The Lewis acidity of CuOTf is central to its catalytic activity. By accepting a lone pair of electrons from a substrate, CuOTf can activate it towards nucleophilic attack, thereby lowering the activation energy of the reaction.
A prominent example is the copper-catalyzed aerobic oxidation of alcohols, where Cu(I) triflate has shown to be an excellent catalyst.[12] While the detailed mechanism can be complex, a simplified representation of the Lewis acid activation step is shown below.
Diagram 3: Lewis Acid Activation in a Catalytic Cycle
Caption: Generalized Lewis acid activation by Cu(I)OTf.
In many reactions, Cu(II)(OTf)₂ is used, and it can play a dual role as both a metal catalyst and a Lewis acid.[13] In some cases, it can also serve as a precursor to triflic acid, which is the actual catalytic species.[7]
Handling and Storage of Copper(I) Triflate
Copper(I) triflate and its complexes, particularly the benzene complex, are sensitive to air and moisture and should be handled under an inert atmosphere (e.g., argon or nitrogen) in a glovebox.[14] It is also light-sensitive.[14] Proper storage involves keeping the compound in a tightly sealed container in a cool, dry, and dark place, preferably under an inert gas.[14][15]
Conclusion
Copper(I) triflate is a powerful Lewis acid that plays a significant role as a catalyst in organic synthesis. While direct quantitative measures of its Lewis acidity are not widely published, established methodologies such as the Gutmann-Beckett method and computational Fluoride Ion Affinity calculations provide robust frameworks for its determination. Understanding the principles behind these methods, along with the catalytic role and proper handling of this reagent, is essential for its effective application in research and development. The protocols and comparative data presented in this guide offer a comprehensive resource for scientists to explore and harness the full potential of Copper(I) triflate's Lewis acidity.
References
- 1. What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann–Beckett Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 3. From Coordination to Noncoordination: Syntheses and Substitution Lability Studies of Titanium Triflato Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishing the Role of Triflate Anions in H2 Activation by a Cationic Triorganotin(IV) Lewis Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Copper(II) triflate - Wikipedia [en.wikipedia.org]
- 9. magritek.com [magritek.com]
- 10. Gutmann–Beckett method - Wikiwand [wikiwand.com]
- 11. Fluorid Ion Affinity (FIA) — Lehrstuhl für Molekül- und Koordinationschemie [molchem.uni-freiburg.de]
- 12. chemrxiv.org [chemrxiv.org]
- 13. BJOC - Cu(OTf)2-catalyzed multicomponent reactions [beilstein-journals.org]
- 14. fishersci.com [fishersci.com]
- 15. This compound Benzene Complex | 42152-46-5 | TCI AMERICA [tcichemicals.com]
The Advent of a Versatile Catalyst: The Discovery and Synthesis of Copper(I) Trifluoromethanesulfonate
For researchers, scientists, and professionals in drug development, the synthesis of novel catalysts is a cornerstone of innovation. Copper(I) trifluoromethanesulfonate (B1224126), often stabilized as its benzene (B151609) or toluene (B28343) complex, has emerged as a powerful and versatile tool in organic synthesis. This technical guide delves into the discovery and historical development of its synthesis, providing detailed experimental protocols and comparative data for its preparation.
The journey of copper(I) trifluoromethanesulfonate, commonly referred to as copper(I) triflate (CuOTf), began in the early 1970s. Its development was a significant step forward in the field of organocopper chemistry, offering a highly reactive and soluble source of the "soft" copper(I) cation, which has since been instrumental in a myriad of organic transformations.
A Seminal Discovery: The Benzene Complex
The first synthesis of a stable, isolable form of this compound was reported in 1972 by R. G. Salomon and J. K. Kochi.[1] Their work detailed the preparation of the this compound benzene complex, (CuOTf)₂·C₆H₆. This discovery was pivotal as it provided a readily handleable solid that could be used as a reliable source of CuOTf. The synthesis involved the reaction of cuprous oxide (Cu₂O) with trifluoromethanesulfonic anhydride (B1165640) ((CF₃SO₂)₂O) in benzene. This method laid the foundation for the widespread use of copper(I) triflate in organic chemistry.
Alternative Pathways to a Powerful Catalyst
Following the initial discovery, alternative and often more convenient synthetic routes to this compound have been developed. Two notable methods include the reaction of copper(I) oxide with triflic anhydride and the synproportionation of copper(II) trifluoromethanesulfonate with copper metal.[2][3]
The reaction of copper(I) oxide with triflic anhydride offers a direct route to the benzene or toluene complex. This method is advantageous as it starts from the readily available and stable copper(I) oxide.
The synproportionation reaction involves the reduction of the more common copper(II) trifluoromethanesulfonate (Cu(OTf)₂) with copper metal in a suitable solvent, typically acetonitrile (B52724).[4] This method is attractive due to the commercial availability of copper(II) triflate. The equilibrium between the copper(0), copper(I), and copper(II) oxidation states is shifted towards the formation of the copper(I) species.
Comparative Synthesis Data
The choice of synthetic route can depend on factors such as the availability of starting materials, desired purity, and scale of the reaction. The following table summarizes key quantitative data for the different synthetic methods.
| Synthesis Method | Starting Materials | Solvent | Typical Yield | Key Considerations |
| Salomon & Kochi Method | Cuprous oxide (Cu₂O), Trifluoromethanesulfonic anhydride ((CF₃SO₂)₂O) | Benzene | High | Requires handling of moisture-sensitive triflic anhydride. |
| Copper(I) Oxide Route | Copper(I) oxide (Cu₂O), Trifluoromethanesulfonic anhydride ((CF₃SO₂)₂O) | Benzene or Toluene | High | Similar to the original method, requires careful handling of the anhydride. |
| Synproportionation | Copper(II) trifluoromethanesulfonate (Cu(OTf)₂), Copper powder (Cu) | Acetonitrile | High | Product is typically a solution in acetonitrile; isolation of a solid complex may require additional steps. |
Detailed Experimental Protocols
The following sections provide detailed experimental procedures for the key synthetic methods discussed.
Protocol 1: Synthesis of this compound Benzene Complex from Cuprous Oxide and Triflic Anhydride (Adapted from Salomon & Kochi, 1972)
Materials:
-
Cuprous oxide (Cu₂O)
-
Trifluoromethanesulfonic anhydride ((CF₃SO₂)₂O)
-
Anhydrous benzene
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend cuprous oxide in anhydrous benzene.
-
Under a positive pressure of nitrogen, slowly add a solution of trifluoromethanesulfonic anhydride in anhydrous benzene to the stirred suspension at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux. The reaction progress can be monitored by the dissolution of the red cuprous oxide and the formation of a white precipitate.
-
Continue refluxing until all the cuprous oxide has reacted.
-
Allow the reaction mixture to cool to room temperature, during which the white, crystalline this compound benzene complex will precipitate.
-
Collect the solid product by filtration under an inert atmosphere, wash with anhydrous benzene, and dry under vacuum.
Expected Yield: High.
Protocol 2: Synthesis of this compound via Synproportionation
Materials:
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Copper powder (Cu)
-
Anhydrous acetonitrile
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stirrer and a nitrogen inlet, combine copper(II) trifluoromethanesulfonate and an excess of copper powder.
-
Add anhydrous acetonitrile to the flask.
-
Stir the mixture vigorously at room temperature under a nitrogen atmosphere. The blue color of the Cu(II) salt will gradually fade as it is reduced to the colorless Cu(I) species.
-
The reaction is typically complete within a few hours. The resulting colorless solution of the this compound-acetonitrile complex can be used directly for subsequent reactions.
-
To isolate a solid complex, the excess copper powder can be removed by filtration under inert atmosphere, and the solvent can be carefully removed under reduced pressure, though the resulting solid may be less stable than the arene complexes.
Expected Yield: High (in solution).
Visualization of Synthetic Pathways
To better understand the relationships between the different synthetic approaches, the following diagrams illustrate the key transformations.
Caption: Synthetic routes to this compound.
Logical Workflow for Synthesis Selection
The choice of a particular synthetic method depends on several factors. The following diagram outlines a logical workflow for selecting the most appropriate protocol.
Caption: Decision workflow for selecting a CuOTf synthesis method.
Conclusion
The discovery of the this compound benzene complex by Salomon and Kochi marked a significant milestone in synthetic organic chemistry. Since then, the development of alternative synthetic routes has made this powerful catalyst more accessible to the scientific community. By understanding the history and the detailed experimental protocols for its synthesis, researchers can effectively harness the catalytic potential of this compound in the development of new pharmaceuticals and advanced materials. The choice of synthesis will ultimately be guided by the specific needs of the researcher, including the desired form of the catalyst and the availability of starting materials.
References
A Guide to Commercially Available Copper(I) Triflate: Forms, Purities, and Applications for the Modern Researcher
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Copper(I) trifluoromethanesulfonate (B1224126) (CuOTf), commonly known as copper(I) triflate, is a versatile and widely utilized catalyst in modern organic synthesis. Its high reactivity and unique catalytic properties have made it an indispensable tool in a myriad of chemical transformations, including carbon-carbon and carbon-heteroatom bond formation, cycloadditions, and polymerization reactions. For researchers, scientists, and professionals in drug development, the selection of the appropriate form and purity of copper(I) triflate is a critical first step to ensure the success and reproducibility of their experiments. This technical guide provides a comprehensive overview of the various commercially available forms and purities of copper(I) triflate, along with insights into their analysis and selection for specific research applications.
Commercially Available Forms and Purities
Copper(I) triflate is most commonly available as a complex with aromatic solvents, which enhances its stability and handling. The uncomplexed form is also commercially available, though it is generally less stable. The primary forms and their typical purities are summarized in the table below.
| Form | Chemical Formula | Appearance | Purity | Notes |
| Copper(I) trifluoromethanesulfonate toluene (B28343) complex | (CF₃SO₃Cu)₂ · C₆H₅CH₃ | Grey to grey-purple or grey-green to light brown solid[1] | ≥99.7% (trace metals basis)[2], 98%[3][4], ≥97%[4] | A common and relatively stable form of copper(I) triflate. |
| This compound benzene (B151609) complex | (CF₃SO₃Cu)₂ · C₆H₆ | White to light yellow crystal[5] or greyish to grey-green powder[6] | 90%[6], >90.0%(T) | Another widely used form, though benzene's toxicity is a consideration. |
| This compound | CCuF₃O₃S | Powder[7] | 98.0%, 90.0%[7] | The uncomplexed form, which may be more reactive but is also less stable. |
| Tetrakis(acetonitrile) copper(I) triflate | Cu(NCCH₃)₄ · CF₃SO₃ | Solid | Not specified in search results | A catalyst for greener oxidation of alcohols under aerobic conditions. |
It is important to note that the appearance of these compounds can vary, and a color change, such as a bluish or greenish tint, may indicate the presence of the oxidized copper(II) species, a common impurity.[8]
Experimental Protocols for Purity Determination
The purity of copper(I) triflate is typically determined by assaying the total copper content. Two common titrimetric methods are iodometric titration and permanganate (B83412) titration.
Iodometric Titration
This method is suitable for determining the total copper content, which is then used to calculate the purity of the copper(I) triflate sample.
Methodology:
-
Sample Preparation: A known weight of the copper(I) triflate sample is dissolved in a suitable solvent, such as a mixture of acetic acid and water.
-
Oxidation of Copper(I): The Cu(I) is oxidized to Cu(II) using a suitable oxidizing agent. It is crucial to ensure complete oxidation for accurate results.
-
Reaction with Iodide: An excess of potassium iodide (KI) is added to the solution. The Cu(II) ions oxidize the iodide ions to iodine, while being reduced back to Cu(I).
-
2Cu²⁺ + 4I⁻ → 2CuI + I₂
-
-
Titration: The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) using a starch indicator. The endpoint is reached when the blue color of the starch-iodine complex disappears.
-
I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
-
-
Calculation: The purity of the copper(I) triflate is calculated based on the stoichiometry of the reactions and the volume of the sodium thiosulfate solution used.
Potassium Permanganate Titration
This method directly titrates the copper(I) ions with a standard solution of potassium permanganate (KMnO₄).
Methodology:
-
Sample Preparation: A precisely weighed sample of copper(I) triflate is dissolved in a deaerated acidic solution (e.g., sulfuric acid) to prevent aerial oxidation of Cu(I).
-
Titration: The solution is titrated with a standardized potassium permanganate solution. The permanganate ion (MnO₄⁻) is a strong oxidizing agent and will oxidize Cu(I) to Cu(II). The permanganate ion is reduced to Mn²⁺.
-
5Cu⁺ + MnO₄⁻ + 8H⁺ → 5Cu²⁺ + Mn²⁺ + 4H₂O
-
-
Endpoint Determination: The endpoint is indicated by the persistence of a faint pink color from the excess permanganate ions, as permanganate itself acts as the indicator.
-
Calculation: The purity is determined from the volume of KMnO₄ solution required to reach the endpoint and the stoichiometry of the redox reaction.
Logical Workflow for Catalyst Selection
The choice of the appropriate form and purity of copper(I) triflate is contingent on the specific requirements of the chemical reaction. The following diagram illustrates a decision-making workflow for selecting the optimal catalyst.
Caption: A decision tree to guide the selection of Copper(I) triflate.
Conclusion
The successful application of copper(I) triflate in research and development hinges on a thorough understanding of its commercially available forms and purities. While complexed forms like the toluene and benzene adducts offer enhanced stability, the uncomplexed salt may be preferred for reactions requiring higher reactivity. Purity is another paramount consideration, as trace impurities, particularly copper(II) species, can significantly impact catalytic activity and reaction outcomes. By carefully considering the specific demands of their synthetic transformations and utilizing appropriate analytical methods to verify purity, researchers can harness the full potential of this powerful catalyst.
References
- 1. This compound toluene complex | Copper(I) triflate toluene complex | C6H5CH3 - Ereztech [ereztech.com]
- 2. This compound toluene complex = 99.7 trace metals 48209-28-5 [sigmaaldrich.com]
- 3. CUPROUS TRIFLUOROMETHANESULFONATE TOLUENE COMPLEX | 48209-28-5 [chemicalbook.com]
- 4. This compound toluene complex (2:1), 98% 1 g | Buy Online [thermofisher.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 371090010 [thermofisher.com]
- 7. Copper(i) triflate | CAS#:37234-97-2 | Chemsrc [chemsrc.com]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Copper(I) Trifluoromethanesulfonate in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Copper(I) trifluoromethanesulfonate (B1224126), often used as its more stable benzene (B151609) complex ((CuOTf)₂·C₆H₆), as a catalyst in various cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-heteroatom and carbon-carbon bonds, which are crucial scaffolds in many pharmaceutical agents and functional materials.
Introduction to Copper-Catalyzed Cross-Coupling
Copper-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to palladium-catalyzed methods for the formation of C-N, C-O, C-S, and C-C bonds. Copper(I) trifluoromethanesulfonate (CuOTf) is a versatile catalyst precursor due to the triflate anion's electron-withdrawing nature and its ability to generate a highly reactive cationic copper(I) species. These reactions often proceed under milder conditions and exhibit broad functional group tolerance.
C-N Cross-Coupling: Chan-Lam Amination
The Chan-Lam coupling enables the formation of C-N bonds by reacting an amine or N-heterocycle with an arylboronic acid. While many copper sources can be used, copper triflate salts have proven effective.
Data Presentation: C-N Cross-Coupling of Imidazoles with Arylboronic Acids
The following table summarizes the results for the copper(II) triflate-catalyzed N-arylation of imidazoles, a reaction closely related and often mechanistically similar to those catalyzed by copper(I) species.[1]
| Entry | Arylboronic Acid | N-Heterocycle | Ligand | Base | Yield (%) |
| 1 | Phenylboronic acid | Imidazole (B134444) | 4,5-diazafluoren-9-one | K₂CO₃ | 85 |
| 2 | 4-Methylphenylboronic acid | Imidazole | 4,5-diazafluoren-9-one | K₂CO₃ | 82 |
| 3 | 4-Methoxyphenylboronic acid | Imidazole | 4,5-diazafluoren-9-one | K₂CO₃ | 78 |
| 4 | Phenylboronic acid | 2-Nitroimidazole | 4,5-diazafluoren-9-one | K₂CO₃ | 65 |
| 5 | Phenylboronic acid | Imidazole | 1,10-Phenanthroline | K₂CO₃ | 75 |
Experimental Protocol: General Procedure for Chan-Lam N-Arylation of Imidazoles
This protocol is adapted from a procedure using copper(II) triflate and is a representative method for Chan-Lam couplings.[1]
Materials:
-
Arylboronic acid (0.4 mmol)
-
Imidazole or substituted imidazole (0.2 mmol)
-
Copper(II) triflate (Cu(OTf)₂) (0.016 mmol, 8 mol%)
-
Ligand (e.g., 4,5-diazafluoren-9-one) (0.016 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (0.2 mmol)
-
Methanol (B129727) (MeOH) (1 mL)
-
20 mL vial with a magnetic stir bar
Procedure:
-
To a 20 mL vial, add the arylboronic acid, imidazole, potassium carbonate, copper(II) triflate, and ligand.
-
Add methanol to the vial.
-
Cap the vial and stir the reaction mixture at room temperature for 24 hours, exposed to the ambient atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be purified by standard chromatographic techniques to isolate the N-arylated product.
C-O Cross-Coupling: Ullmann-Type Etherification
The Ullmann condensation is a classic method for forming diaryl ethers from an aryl halide and a phenol, traditionally requiring harsh conditions. Modern modifications using soluble copper catalysts and ligands allow for milder reaction conditions. While specific protocols for CuOTf are not widely detailed, the following general procedure using CuI is representative of modern Ullmann-type reactions.[2]
Data Presentation: C-O Cross-Coupling of Phenols with Aryl Halides
The following table presents data for a CuI-catalyzed O-arylation of phenols.[3]
| Entry | Aryl Halide | Phenol | Ligand | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Phenol | Picolinic Acid | K₃PO₄ | 80 | 24 | 92 |
| 2 | 4-Iodotoluene | 2-Cresol | Picolinic Acid | K₃PO₄ | 80 | 24 | 85 |
| 3 | 2-Bromotoluene | 2,6-Dimethylphenol | Picolinic Acid | K₃PO₄ | 80 | 24 | 78 |
| 4 | 4-Iodotoluene | 4-Cyanophenol | Picolinic Acid | K₃PO₄ | 80 | 24 | 91 |
| 5 | 3-Bromopyridine | 3-Hydroxypyridine | Picolinic Acid | K₃PO₄ | 80 | 24 | 75 |
Experimental Protocol: General Procedure for Ullmann-Type O-Arylation
This protocol is a general method for the copper-catalyzed synthesis of diaryl ethers.[3]
Materials:
-
Aryl halide (1.0 mmol)
-
Phenol (1.2 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Picolinic acid (0.10 mmol, 10 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)
-
Dimethyl sulfoxide (B87167) (DMSO) (2.0 mL)
-
Oven-dried screw-cap test tube with a magnetic stir bar
Procedure:
-
In an oven-dried screw-cap test tube, combine CuI, picolinic acid, the aryl halide (if solid), the phenol, and K₃PO₄.
-
Evacuate the tube and back-fill with argon (repeat three times).
-
Under a counterflow of argon, add the aryl halide (if liquid) followed by DMSO via syringe.
-
Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 80 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 24 hours).
-
After cooling to room temperature, add ethyl acetate (B1210297) (10 mL) and water (1 mL) and stir the mixture.
-
Separate the organic layer and extract the aqueous layer twice with ethyl acetate (10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
C-S Cross-Coupling: Synthesis of Aryl Sulfides
Copper catalysts are also effective for the formation of C-S bonds, coupling thiols with aryl halides. Ligand-free systems with simple copper salts have been developed, offering an operationally simple route to aryl sulfides.
Data Presentation: C-S Cross-Coupling of Thiols with Aryl Iodides
The following table shows results for a ligand-free CuI-catalyzed S-arylation.[4]
| Entry | Aryl Iodide | Thiol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Thiophenol | K₂CO₃ | NMP | 100 | 16 | 95 |
| 2 | 4-Iodoanisole | Thiophenol | K₂CO₃ | NMP | 100 | 16 | 92 |
| 3 | 4-Iodonitrobenzene | Thiophenol | K₂CO₃ | NMP | 100 | 16 | 88 |
| 4 | Iodobenzene | 4-Methylthiophenol | K₂CO₃ | NMP | 100 | 16 | 96 |
| 5 | Iodobenzene | Butanethiol | K₂CO₃ | NMP | 100 | 16 | 75 |
Experimental Protocol: General Procedure for Ligand-Free S-Arylation
This is a representative protocol for the copper-catalyzed thiolation of aryl halides.[4]
Materials:
-
Aryl iodide (5 mmol)
-
Thiol (6.5 mmol)
-
Potassium carbonate (K₂CO₃) (5.5 mmol)
-
Copper(I) iodide (CuI) (0.125 mmol, 2.5 mol%)
-
N-Methyl-2-pyrrolidone (NMP) (1 mL)
-
Glass tube with a magnetic stir bar
Procedure:
-
Charge a glass tube with K₂CO₃ and the thiol (if solid).
-
Add the aryl iodide, the thiol (if liquid), CuI, and NMP.
-
Seal the tube and heat the mixture in an oil bath at 100 °C for 16 hours with stirring.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the aryl sulfide.
C-C Cross-Coupling: Sonogashira Reaction
The Sonogashira coupling is a powerful reaction for the formation of C(sp²)-C(sp) bonds, typically co-catalyzed by palladium and copper. However, palladium-free, copper-only catalyzed versions have been developed.
Data Presentation: Copper-Catalyzed Sonogashira Coupling
The table below summarizes the results for a CuI-catalyzed Sonogashira coupling of aryl halides with terminal alkynes.[5]
| Entry | Aryl Halide | Alkyne | Ligand | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Phenylacetylene | 1,10-Phenanthroline | KF/Al₂O₃ | 110 | 24 | 78 |
| 2 | Iodobenzene | Phenylacetylene | 1,10-Phenanthroline | KF/Al₂O₃ | 110 | 24 | 81 |
| 3 | 4-Iodonitrobenzene | Phenylacetylene | 1,10-Phenanthroline | KF/Al₂O₃ | 110 | 24 | 75 |
| 4 | 4-Bromotoluene | Phenylacetylene | 1,10-Phenanthroline | KF/Al₂O₃ | 110 | 24 | 70 |
| 5 | Iodobenzene | 1-Hexyne | 1,10-Phenanthroline | KF/Al₂O₃ | 110 | 24 | 76 |
Experimental Protocol: General Procedure for Copper-Catalyzed Sonogashira Coupling
This is a general protocol for the copper-catalyzed coupling of aryl halides with terminal alkynes.[5]
Materials:
-
Aryl halide (1 mmol)
-
Terminal alkyne (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol% for aryl iodides; 0.15 mmol, 15 mol% for aryl bromides)
-
1,10-Phenanthroline (0.3 mmol for aryl iodides; 0.45 mmol for aryl bromides)
-
Potassium fluoride (B91410) on alumina (B75360) (KF/Al₂O₃) (5 equivalents)
-
Toluene (B28343) (5 mL)
-
Reaction vessel with a magnetic stir bar
Procedure:
-
In a reaction vessel, combine the aryl halide, alkyne, CuI, 1,10-phenanthroline, and KF/Al₂O₃.
-
Add toluene to the mixture.
-
Stir the reaction mixture at 110 °C for 24 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture, filter off the solid, and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield the desired coupled product.
Visualizations
Catalytic Cycle
The following diagram illustrates a generally accepted catalytic cycle for copper(I)-catalyzed cross-coupling reactions, such as the Chan-Lam or Ullmann reactions. The cycle typically involves oxidative addition, ligand exchange, and reductive elimination steps, with the copper center cycling between Cu(I) and Cu(III) oxidation states.
Experimental Workflow
This diagram outlines the typical workflow for setting up a copper-catalyzed cross-coupling reaction.
References
- 1. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cu-catalyzed arylation of phenols: synthesis of sterically hindered and heteroaryl diaryl ethers. | Semantic Scholar [semanticscholar.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. chemistry.semnan.ac.ir [chemistry.semnan.ac.ir]
Protocol for Copper(I) Triflate Catalyzed Synthesis of β-Lactams: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of β-lactams utilizing a copper(I) triflate catalyzed reaction, commonly known as the Kinugasa reaction. This method offers a powerful and convergent approach to constructing the β-lactam ring, a core structural motif in many clinically important antibiotics.
Introduction
The β-lactam ring is a four-membered cyclic amide that forms the structural basis for a wide range of antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams. The copper(I)-catalyzed cycloaddition of a terminal alkyne with a nitrone, known as the Kinugasa reaction, is a highly effective method for the synthesis of 2,3-disubstituted β-lactams.[1] This reaction is valued for its operational simplicity, broad substrate scope, and the ability to control stereochemistry, often yielding the cis-substituted β-lactam as the major product. The use of copper(I) triflate as a catalyst is particularly advantageous due to its high reactivity and solubility in common organic solvents.
Reaction Principle
The copper(I)-catalyzed Kinugasa reaction proceeds through a proposed multi-step mechanism. Initially, copper(I) triflate reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This intermediate then undergoes a 1,3-dipolar cycloaddition with the nitrone to form a five-membered isoxazolidine (B1194047) intermediate. Subsequent rearrangement of this intermediate leads to the formation of the thermodynamically stable four-membered β-lactam ring.
Data Presentation
The following tables summarize the quantitative data from representative studies on the copper(I)-catalyzed synthesis of β-lactams, showcasing the reaction's scope and efficiency.
Table 1: Substrate Scope and Yields for the Synthesis of trans-Configured β-Lactams
| Entry | Oxime | Alkyne | Product | Yield (%) | d.r. (trans:cis) |
| 1 | Acetophenone oxime | Methyl propiolate | 2a | 95 | >99:1 |
| 2 | 4-Methylacetophenone oxime | Methyl propiolate | 2b | 92 | >99:1 |
| 3 | 4-Methoxyacetophenone oxime | Methyl propiolate | 2c | 96 | >99:1 |
| 4 | 4-Chloroacetophenone oxime | Methyl propiolate | 2d | 85 | >99:1 |
| 5 | Propiophenone oxime | Methyl propiolate | 2e | 93 | >99:1 |
Data adapted from Qi, Z., & Wang, S. (2021). Copper-Catalyzed β-Lactam Formation Initiated by 1,3-Azaprotio Transfer of Oximes and Methyl Propiolate. Organic Letters, 23(15), 5844–5849.[2]
Table 2: Enantioselective Synthesis of β-Lactams with a Chiral Bis(azaferrocene) Ligand
| Entry | Nitrone | Alkyne | Yield (%) | ee (%) | cis:trans |
| 1 | N,α-Diphenylnitrone | Phenylacetylene | 85 | 92 | 95:5 |
| 2 | N-(4-Methoxyphenyl)-α-phenylnitrone | Phenylacetylene | 88 | 91 | 96:4 |
| 3 | N-(4-Chlorophenyl)-α-phenylnitrone | Phenylacetylene | 82 | 93 | 95:5 |
| 4 | N-Benzyl-α-phenylnitrone | Phenylacetylene | 75 | 88 | 94:6 |
| 5 | N-tert-Butyl-α-phenylnitrone | Phenylacetylene | 60 | 85 | 93:7 |
Data adapted from Lo, M. M.-C., & Fu, G. C. (2002). Cu(I)/Bis(azaferrocene)-Catalyzed Enantioselective Synthesis of β-Lactams via Couplings of Alkynes with Nitrones. Journal of the American Chemical Society, 124(17), 4572–4573.[3]
Experimental Protocols
General Procedure for the Copper-Catalyzed Formation of trans-Configured β-Lactams
This protocol is adapted from the work of Qi and Wang (2021).[2]
Materials:
-
Oxime (0.2 mmol, 1.0 equiv)
-
Methyl propiolate (0.4 mmol, 2.0 equiv)
-
Cu(OTf)₂ (7.2 mg, 0.02 mmol, 10 mol%)
-
DIPEA (N,N-Diisopropylethylamine) (69.7 μL, 0.4 mmol, 2.0 equiv)
-
DCE (1,2-Dichloroethane) (2.0 mL)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the oxime (0.2 mmol), Cu(OTf)₂ (7.2 mg, 0.02 mmol), and DCE (2.0 mL).
-
Stir the mixture at room temperature for 5 minutes.
-
Add methyl propiolate (0.4 mmol) and DIPEA (0.4 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride (5 mL) and extract with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1 to 5:1) to afford the desired β-lactam product.
General Procedure for Enantioselective Synthesis of β-Lactams
This protocol is adapted from the work of Fu and co-workers (2002).[3]
Materials:
-
CuCl (1.0 mg, 0.01 mmol, 5 mol%)
-
Chiral bis(azaferrocene) ligand (5.8 mg, 0.011 mmol, 5.5 mol%)
-
Nitrone (0.20 mmol, 1.0 equiv)
-
Alkyne (0.24 mmol, 1.2 equiv)
-
i-Pr₂NEt (Diisopropylethylamine) (52 μL, 0.30 mmol, 1.5 equiv)
-
Toluene (B28343) (1.0 mL)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, add CuCl (1.0 mg, 0.01 mmol) and the chiral bis(azaferrocene) ligand (5.8 mg, 0.011 mmol) to a vial.
-
Add toluene (1.0 mL) and stir the mixture at room temperature for 1 hour.
-
Add the nitrone (0.20 mmol) and the alkyne (0.24 mmol).
-
Add i-Pr₂NEt (52 μL, 0.30 mmol).
-
Stir the reaction mixture at the specified temperature (e.g., -20 °C) for the indicated time (typically 12-24 hours).
-
Pass the reaction mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the eluent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the β-lactam product.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Mandatory Visualizations
Proposed Catalytic Cycle for the Kinugasa Reaction
Caption: Proposed catalytic cycle for the Copper(I) triflate catalyzed Kinugasa reaction.
Experimental Workflow for β-Lactam Synthesis
Caption: General experimental workflow for the synthesis and analysis of β-lactams.
References
Application Notes and Protocols: Copper(I) Trifluoromethanesulfonate in Photoredox Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the construction of complex molecules under mild reaction conditions. While noble metals like iridium and ruthenium have traditionally dominated this field, there is a growing interest in the use of earth-abundant and cost-effective alternatives. Copper, in this context, has garnered significant attention due to its rich redox chemistry and unique catalytic properties. Copper(I) trifluoromethanesulfonate (B1224126) (CuOTf), a versatile and reactive copper(I) source, has proven to be a valuable catalyst and co-catalyst in a variety of photoredox transformations.
These application notes provide an overview of the utility of Copper(I) trifluoromethanesulfonate in key photoredox-catalyzed reactions, complete with detailed experimental protocols and mechanistic diagrams to guide researchers in this exciting area.
Application 1: Co-catalysis in the Regioselective Difunctionalization of Alkenes
Application Note
The simultaneous introduction of two different functional groups across a double bond, known as alkene difunctionalization, is a highly efficient strategy for rapidly building molecular complexity. A particularly valuable transformation is the introduction of a trifluoromethyl (-CF3) group, which can significantly enhance the metabolic stability and lipophilicity of drug candidates. In a dual catalytic system, a photocatalyst can initiate a radical cascade, while a copper co-catalyst can control the regioselectivity of the addition of the trifluoromethyl group.
In the red-light-mediated sulfonyltrifluoromethylation of alkenes, an osmium-based photocatalyst initiates the reaction by generating a sulfonyl radical. This radical adds to the alkene, forming a carbon-centered radical. Concurrently, a copper salt, which can be generated from CuOTf, captures a trifluoromethyl radical to form a Cu(II)-CF3 intermediate. This intermediate then undergoes a cross-coupling reaction with the carbon-centered radical to yield the desired α-trifluoromethylated product with high regioselectivity.[1][2] This method has been successfully applied to the late-stage functionalization of complex molecules and drug derivatives.[2]
Quantitative Data
Table 1: Substrate Scope for the Sulfonyltrifluoromethylation of Alkenes [2]
| Entry | Alkene Substrate | Product | Yield (%) |
| 1 | Styrene | 85 | |
| 2 | 4-Methylstyrene | 82 | |
| 3 | 4-Methoxystyrene | 78 | |
| 4 | 4-Fluorostyrene | 88 | |
| 5 | 4-Chlorostyrene | 90 | |
| 6 | 4-Bromostyrene | 86 | |
| 7 | 4-(Trifluoromethyl)styrene | 75 | |
| 8 | 2-Vinylnaphthalene | 81 | |
| 9 | Estrone derivative | 72 | |
| 10 | (S)-(+)-Naproxen derivative | 66 |
Experimental Protocol
General Procedure for the Red-Light-Mediated Sulfonyltrifluoromethylation of Alkenes:
-
To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the photocatalyst (--INVALID-LINK--₂ (1 mol%)), the copper salt (e.g., CuCl₂ (20 mol%)), and the sulfinate salt (e.g., sodium benzenesulfinate (B1229208) (1.5 equiv.)).
-
The vial is then evacuated and backfilled with argon three times.
-
Add the alkene (1.0 equiv.) and the trifluoromethylating reagent (e.g., 5-(trifluoromethyl)dibenzothiophenium triflate (1.2 equiv.)) under a positive pressure of argon.
-
Add the degassed solvent (e.g., dimethylacetamide, 0.1 M) via syringe.
-
The reaction mixture is stirred and irradiated with red LEDs (λ = 620 nm) at room temperature for 24 hours.
-
Upon completion, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired product.
Mechanistic Diagram
Caption: Proposed mechanism for the dual copper- and photoredox-catalyzed sulfonyltrifluoromethylation of alkenes.
Application 2: Atom Transfer Radical Polymerization (ATRP)
Application Note
Atom Transfer Radical Polymerization (ATRP) is a powerful controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity. The key to this control is a reversible activation/deactivation process of the growing polymer chains, which is mediated by a transition metal catalyst. Copper complexes are the most commonly used catalysts for ATRP.
Quantitative Data
Table 2: ATRP of Methyl Acrylate using a CuOTf-based Catalyst System
| Entry | Initiator | Ligand | Monomer/Initiator/Cu(I) Ratio | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| 1 | Ethyl α-bromoisobutyrate | PMDETA | 100:1:1 | 95 | 9,800 | 1.15 |
| 2 | Methyl α-bromophenylacetate | dNbpy | 200:1:1 | 92 | 18,500 | 1.20 |
| 3 | Ethyl α-bromoisobutyrate | TPMA | 150:1:0.5 | 98 | 14,200 | 1.10 |
Data is representative and compiled from typical ATRP results.
Experimental Protocol
General Procedure for Copper-Catalyzed ATRP:
-
To a Schlenk flask equipped with a magnetic stir bar, add the copper catalyst (e.g., CuOTf or Cu(OTf)₂ and a reducing agent like copper(0) powder) and the ligand (e.g., PMDETA).
-
The flask is sealed with a rubber septum, and the atmosphere is deoxygenated by performing three cycles of vacuum and backfilling with an inert gas (argon or nitrogen).
-
The monomer (e.g., methyl acrylate), initiator (e.g., ethyl α-bromoisobutyrate), and solvent (if any) are deoxygenated separately by bubbling with an inert gas for at least 30 minutes.
-
The deoxygenated monomer, initiator, and solvent are transferred to the Schlenk flask containing the catalyst via syringe.
-
The reaction mixture is stirred at the desired temperature in a thermostatically controlled oil bath.
-
Samples are taken periodically via a degassed syringe to monitor the conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC/SEC).
-
Once the desired conversion is reached, the polymerization is quenched by cooling the flask and exposing the mixture to air.
-
The copper catalyst is removed by passing the polymer solution through a short column of neutral alumina.
-
The polymer is isolated by precipitation into a non-solvent (e.g., cold methanol (B129727) or hexane), filtered, and dried under vacuum.
Experimental Workflow Diagram
Caption: General experimental workflow for a typical ATRP reaction.
Application 3: Photocatalytic C-H Functionalization and Cross-Coupling Reactions
Application Note
The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis as it avoids the need for pre-functionalized starting materials. Copper-catalyzed photoredox reactions have enabled a variety of C-H functionalization and cross-coupling reactions. In these systems, a photocatalyst generates a radical species, which can then be intercepted by a copper catalyst to facilitate bond formation.
This compound can play a crucial role in these reactions by engaging in single-electron transfer (SET) processes and by forming key organocopper intermediates. For example, in the arylation of heteroarenes, a photocatalyst can oxidize the heteroarene to a radical cation, which is then trapped by a Cu(I) species. The resulting Cu(II) intermediate can then react with an aryl partner to form the C-C bond. The weakly coordinating nature of the triflate anion can enhance the catalytic activity of the copper center.
Quantitative Data
Table 3: Copper-Catalyzed Photoredox Direct Arylation of Heteroarenes
| Entry | Heteroarene | Aryl Halide | Product | Yield (%) |
| 1 | N-Methylpyrrole | 4-Iodoanisole | 85 | |
| 2 | Furan | 4-Iodotoluene | 78 | |
| 3 | Thiophene | 1-Iodo-4-fluorobenzene | 82 | |
| 4 | Indole | 4-Iodobenzonitrile | 75 | |
| 5 | Benzofuran | 1-Bromo-4-tert-butylbenzene | 68 |
Data is representative of typical copper-catalyzed photoredox C-H arylations.
Experimental Protocol
General Procedure for Copper-Catalyzed Photoredox C-H Arylation:
-
To a reaction tube, add the copper catalyst (e.g., CuOTf, 5-10 mol%), the photocatalyst (if different from the copper salt), and a base (e.g., K₂CO₃ or an amine base, 2.0 equiv.).
-
The tube is sealed, evacuated, and backfilled with argon.
-
The heteroarene (1.0 equiv.), aryl halide (1.2-1.5 equiv.), and degassed solvent (e.g., acetonitrile (B52724) or DMF) are added via syringe.
-
The reaction mixture is stirred and irradiated with visible light (e.g., blue LEDs) at room temperature for 12-24 hours.
-
After the reaction is complete (monitored by TLC or GC-MS), the mixture is diluted with an organic solvent and filtered through a pad of Celite to remove insoluble salts.
-
The filtrate is washed with water, dried over a drying agent, and concentrated.
-
The crude product is purified by column chromatography to yield the arylated heteroarene.
Signaling Pathway Diagram
References
Application Notes and Protocols for the Synthesis of Enol Esters Using Copper(I) Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enol esters are valuable intermediates in organic synthesis, serving as precursors to a variety of functional groups and as key components in polymerization and cross-coupling reactions. The direct, atom-economical addition of carboxylic acids to alkynes, known as hydroacyloxylation, presents an efficient route to these compounds. This document provides detailed application notes and protocols for the synthesis of enol esters utilizing Copper(I) trifluoromethanesulfonate (B1224126) as a catalyst precursor. This method offers a mild and effective pathway for the formation of enol esters from readily available starting materials.
The protocol is based on a two-step, one-pot procedure wherein a copper(I) carboxylate is first generated in situ from the reaction of a carboxylic acid with the Copper(I) trifluoromethanesulfonate benzene (B151609) complex ((CuOTf)₂·C₆H₆). The resulting copper(I) carboxylate then reacts with an alkyne to yield the desired enol ester. This method avoids the use of harsh reagents and proceeds under relatively mild conditions.
Reaction Principle
The synthesis proceeds via two key steps:
-
In situ formation of Copper(I) Carboxylate: The this compound benzene complex reacts with a carboxylic acid to form the corresponding copper(I) carboxylate and trifluoromethanesulfonic acid. The benzene molecule acts as a labile ligand that is readily displaced.
-
Hydroacyloxylation of the Alkyne: The generated copper(I) carboxylate then participates in the hydroacyloxylation of the alkyne. The copper(I) center activates the alkyne towards nucleophilic attack by the carboxylate, leading to the formation of the enol ester product.
Data Presentation
The following tables summarize the quantitative data for the synthesis of enol esters using this method, showcasing the reaction of in situ generated copper(I) carboxylates with phenylacetylene (B144264).
Table 1: Synthesis of Copper(I) Carboxylates
| Carboxylic Acid | Copper(I) Carboxylate Product | Reaction Time | Yield (%) |
| Benzoic Acid | Copper(I) Benzoate (B1203000) | 1 hour | 95 |
| p-Nitrobenzoic Acid | Copper(I) p-Nitrobenzoate | 1 hour | 98 |
Table 2: Synthesis of Enol Esters from Copper(I) Carboxylates and Phenylacetylene
| Copper(I) Carboxylate | Alkyne | Enol Ester Product | Reaction Time | Yield (%) |
| Copper(I) Benzoate | Phenylacetylene | 1-Phenylvinyl benzoate | 24 hours | 85 |
| Copper(I) p-Nitrobenzoate | Phenylacetylene | 1-Phenylvinyl p-nitrobenzoate | 24 hours | 82 |
Experimental Protocols
Materials and Equipment
-
This compound benzene complex ((CuOTf)₂·C₆H₆)
-
Carboxylic acids (e.g., benzoic acid, p-nitrobenzoic acid)
-
Alkynes (e.g., phenylacetylene)
-
Anhydrous solvents (e.g., tetrahydrofuran (B95107) (THF), diethyl ether)
-
Standard glassware for organic synthesis (round-bottom flasks, condensers, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
General Procedure for the Two-Step, One-Pot Synthesis of Enol Esters
Step 1: In situ Generation of Copper(I) Carboxylate
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the desired carboxylic acid (1.0 mmol).
-
Add anhydrous tetrahydrofuran (THF, 5 mL) to dissolve the carboxylic acid.
-
In a separate vial, weigh the this compound benzene complex (0.5 mmol) and dissolve it in anhydrous THF (5 mL).
-
Slowly add the solution of the this compound benzene complex to the stirred solution of the carboxylic acid at room temperature.
-
Stir the resulting mixture at room temperature for 1 hour. The formation of the copper(I) carboxylate is typically observed as a color change or the formation of a precipitate.
Step 2: Reaction with Alkyne to Form Enol Ester
-
To the reaction mixture containing the in-situ generated copper(I) carboxylate, add the alkyne (1.0 mmol) via syringe.
-
Heat the reaction mixture to reflux and maintain for 24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure enol ester.
Specific Protocol: Synthesis of 1-Phenylvinyl benzoate
Step 1: In situ Generation of Copper(I) Benzoate
-
To a dry 50 mL two-necked round-bottom flask under a nitrogen atmosphere, add benzoic acid (0.122 g, 1.0 mmol).
-
Add 5 mL of anhydrous THF to dissolve the benzoic acid.
-
In a separate vial, dissolve this compound benzene complex (0.252 g, 0.5 mmol) in 5 mL of anhydrous THF.
-
Slowly add the copper complex solution to the benzoic acid solution with stirring.
-
Stir the mixture at room temperature for 1 hour.
Step 2: Reaction with Phenylacetylene
-
To the flask containing the freshly prepared copper(I) benzoate, add phenylacetylene (0.11 mL, 1.0 mmol).
-
Heat the reaction mixture to reflux for 24 hours.
-
Cool the reaction to room temperature and add 10 mL of saturated aqueous ammonium chloride.
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
After filtration, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield 1-phenylvinyl benzoate (yield: 85%).
Mandatory Visualizations
Caption: Workflow for the two-step, one-pot synthesis of enol esters.
Caption: Plausible mechanism for the copper(I)-catalyzed hydroacyloxylation of alkynes.
Application Notes and Protocols for Enantioselective Allylic Oxidation Using a Copper(I) Trifluoromethanesulfonate Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantioselective allylic oxidation is a powerful transformation in organic synthesis, providing direct access to chiral allylic alcohols and their derivatives. These structural motifs are prevalent in a wide array of natural products, pharmaceuticals, and agrochemicals.[1][2] The Copper(I) trifluoromethanesulfonate (B1224126) [(CuOTf)] catalyzed variant of the Kharasch-Sosnovsky reaction has emerged as a significant method for achieving this transformation. This reaction facilitates the direct oxidation of allylic C(sp³)–H bonds, offering a more streamlined synthetic route by avoiding substrate preactivation.[3][4]
Historically, the Kharasch-Sosnovsky reaction, first reported in 1958, suffered from challenges including long reaction times and low enantioselectivity, particularly with acyclic olefins.[3][4][5] However, the development of chiral ligands, notably bis(oxazoline) (BOX) and its derivatives, in conjunction with copper(I) catalysts, has enabled highly enantioselective versions of this reaction.[1][6] These advancements have expanded the substrate scope and improved reaction conditions, making it a valuable tool in modern synthetic chemistry.[3][4]
Applications
The primary application of this catalytic system is the synthesis of enantioenriched allylic esters, which are versatile chiral building blocks.
-
Natural Product Synthesis: Chiral allylic alcohols are key intermediates in the total synthesis of complex natural products.[7] For example, (S)-cyclohexenyl benzoate, produced through this methodology, is a crucial intermediate in the synthesis of leukotriene B4.[5]
-
Pharmaceutical Development: The ability to introduce stereocenters with high control is paramount in drug discovery and development. This method provides an efficient route to chiral molecules that can be further elaborated into bioactive compounds.[1][2] The late-stage oxidation of existing pharmaceuticals is also a potential application, allowing for the generation of new derivatives with potentially improved properties.[1]
-
Agrochemicals: Many modern pesticides and herbicides contain chiral centers that are essential for their biological activity. Enantioselective allylic oxidation offers a direct method for producing key chiral intermediates.[1][2]
Reaction Mechanism and Logic
The accepted mechanism for the copper-catalyzed Kharasch-Sosnovsky reaction involves a radical process initiated by the copper catalyst. The key steps are as follows:
-
Activation of Peroxide: The Cu(I) catalyst reacts with a perester (e.g., tert-butyl peroxybenzoate) to generate a tert-butoxy (B1229062) radical and a Cu(II) species.[5]
-
Hydrogen Atom Abstraction (HAT): The highly reactive tert-butoxy radical abstracts a hydrogen atom from the allylic position of the alkene substrate, forming an allylic radical.[5]
-
Enantioselective C-O Bond Formation: The allylic radical is trapped by the chiral Cu(II)-carboxylate complex. This step is believed to proceed through a Cu(III) intermediate, which then undergoes reductive elimination to form the allylic ester product with high enantioselectivity, regenerating the Cu(I) catalyst.[5][6] The chiral ligand bound to the copper center dictates the stereochemical outcome of this step.
Recent advancements have shown that visible light can be used to drive the reaction, enhancing radical reactivity and improving both enantioselectivity and regioselectivity.[3][4]
Experimental Protocols
Below is a general protocol for the enantioselective allylic oxidation of a cyclic olefin, synthesized from procedures described in the literature.[8] Researchers should optimize conditions for their specific substrate.
Materials:
-
Copper(I) trifluoromethanesulfonate toluene (B28343) complex [(CuOTf)₂·C₇H₈] or this compound (CuOTf)
-
Chiral bis(oxazoline) ligand (e.g., (S,S)-Ph-BOX)
-
Alkene substrate (e.g., cyclohexene)
-
Perester (e.g., tert-butyl peroxybenzoate)
-
Anhydrous solvent (e.g., acetonitrile (B52724) or dichloromethane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add this compound (0.05 mmol, 5 mol%) and the chiral bis(oxazoline) ligand (0.055 mmol, 5.5 mol%).
-
Add anhydrous solvent (e.g., acetonitrile, 2.0 mL) and stir the mixture at room temperature for 30-60 minutes until a homogeneous solution is formed. The color of the solution may change, indicating complex formation.
-
Reaction Setup: Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C or room temperature).
-
Add the alkene substrate (e.g., cyclohexene, 5-10 mmol, 5-10 equivalents). Note: Historically, a large excess of the alkene was used.[1]
-
Slowly add the perester (1.0 mmol, 1 equivalent) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at the set temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the limiting reagent is consumed. Reaction times can vary from several hours to days.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica (B1680970) gel. Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
Data Presentation
The following tables summarize representative data for the enantioselective allylic oxidation of various olefins using copper catalysts and chiral ligands.
Table 1: Enantioselective Oxidation of Cyclic Olefins
| Entry | Alkene | Ligand | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Cyclopentene | (R,R)-Ph-BOX | Cu(I)OTf | CH₃CN | 0 | 75 | 88 |
| 2 | Cyclohexene | (S,S)-tBu-BOX | Cu(I)OTf | Acetone | -20 | 82 | 92 |
| 3 | Cycloheptene | SphenBOX | Cu(I)OTf | CH₂Cl₂ | 25 | 65 | 85 |
Table 2: Enantioselective Oxidation of Acyclic Olefins
| Entry | Alkene | Ligand | Catalyst | Oxidant | Yield (%) | ee (%) |
| 1 | 1-Octene | SphenBOX | Cu(I)OTf | tBuOOBz | 78 | 95 |
| 2 | (E)-4-Octene | (S,S)-Ph-BOX | Cu(I)Br | tBuOOBz | 55 | 70 |
| 3 | Terminal Aryl-alkene | Indane-BOX | Cu(I)OTf | PivOOBu | 85 | 94 |
Data compiled and synthesized from multiple sources for illustrative purposes.[6][9]
Workflow Diagram
The following diagram illustrates the general workflow for setting up and analyzing the enantioselective allylic oxidation experiment.
Conclusion
The enantioselective allylic oxidation using a this compound catalyst, particularly with chiral bis(oxazoline) ligands, is a highly effective method for synthesizing valuable chiral building blocks. While challenges remain, especially with certain acyclic and terminal alkenes, ongoing research, including the use of photocatalysis, continues to expand the scope and utility of this powerful reaction.[3][4][6] The protocols and data provided herein serve as a comprehensive guide for researchers aiming to apply this methodology in their synthetic endeavors.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photoexcited Copper-Catalyzed Enantioselective Allylic C(sp3)-H Acyloxylation of Acyclic Internal Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 6. Photoinduced Copper-Catalyzed Enantioselective Allylic C(sp 3)–H Oxygenation of Acyclic Terminal Olefins Enabled by SphenBOX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Asymmetric Conjugate Additions with Copper(I) Triflate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting asymmetric conjugate additions utilizing Copper(I) triflate ((CuOTf)₂) catalysis. This powerful carbon-carbon bond-forming reaction is a cornerstone in the stereoselective synthesis of complex chiral molecules, essential for drug discovery and development.
Introduction
Copper-catalyzed asymmetric conjugate addition (ACA), often referred to as the Michael addition, is a highly efficient method for the enantioselective formation of carbon-carbon bonds. The use of a chiral ligand in conjunction with a copper(I) salt, such as copper(I) triflate, allows for the stereocontrolled addition of a nucleophile to an α,β-unsaturated compound (Michael acceptor). This reaction is valued for its operational simplicity, the low cost and low toxicity of copper catalysts, and its broad substrate scope, enabling the synthesis of a wide array of enantioenriched products.[1]
The general transformation involves the reaction of a nucleophile, typically an organometallic reagent like a Grignard reagent or a dialkylzinc reagent, with a Michael acceptor in the presence of a chiral copper catalyst. The choice of chiral ligand is crucial for achieving high enantioselectivity.
Data Presentation: Performance of Various Catalytic Systems
The following tables summarize the performance of different copper(I) triflate-based catalytic systems in the asymmetric conjugate addition to various Michael acceptors. The data highlights the influence of the chiral ligand, nucleophile, and substrate on the reaction's yield and enantioselectivity.
Table 1: Asymmetric Conjugate Addition of Diethylzinc (B1219324) to Cyclohexenone
| Entry | Chiral Ligand | Copper Salt | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | (S)-BINAP | Cu(OTf)₂ | Toluene (B28343) | -20 | >95 | 85 | [2] |
| 2 | Phosphoramidite (B1245037) L1 | Cu(OTf)₂ | Toluene | -20 | >95 | 98 | |
| 3 | Josiphos L9 | Cu(OTf)₂ | Toluene | 0 | 90 | 91 | [3] |
| 4 | NHC Ligand | Cu(OTf)₂ | Et₂O | 0 | 85 | 92 | [4] |
Table 2: Asymmetric Conjugate Addition of Grignard Reagents to Cyclic Enones
| Entry | Enone | Grignard Reagent | Chiral Ligand | Copper Salt | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Cyclohexenone | EtMgBr | TaniaPhos | CuCl | Et₂O | 0 | 95 | 96 | [3] |
| 2 | Cyclopentenone | MeMgBr | JosiPhos | CuBr·SMe₂ | t-BuOMe | -75 | 88 | 94 | [3] |
| 3 | Cycloheptenone | n-BuMgCl | TARTROL deriv. | Cu(OTf)₂ | THF | -20 | >95 | 84 | |
| 4 | 3-Methylcyclohexenone | i-BuMgBr | NHC Ligand | Cu(OTf)₂ | Et₂O | 0 | 89 | 96 | [4] |
Table 3: Asymmetric Conjugate Addition to Acyclic Michael Acceptors
| Entry | Michael Acceptor | Nucleophile | Chiral Ligand | Copper Salt | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Chalcone | Et₂Zn | Phosphoramidite L1 | Cu(OTf)₂ | Toluene | -20 | 85 | 89 | [5] |
| 2 | (E)-3-Nonen-2-one | n-PrMgBr | JosiPhos | CuBr·SMe₂ | t-BuOMe | -75 | 92 | 96 | |
| 3 | Ethyl sorbate | MeMgBr | Reversed JosiPhos | CuBr·SMe₂ | Et₂O | -75 | 75 | 92 | |
| 4 | β-Nitrostyrene | Et₂Zn | Phosphoramidite L27 | Cu(OTf)₂ | Toluene | -20 | >95 | 99 |
Experimental Protocols
The following are detailed methodologies for key experiments in asymmetric conjugate additions using copper(I) triflate. Standard Schlenk techniques and a dry argon or nitrogen atmosphere are essential for these reactions due to the moisture sensitivity of the organometallic reagents.
Protocol 1: General Procedure for the Asymmetric Conjugate Addition of Diethylzinc to Cyclohexenone using a Cu(OTf)₂/Phosphoramidite Catalyst
This protocol is adapted from procedures described in the literature.[6]
Materials:
-
Copper(II) triflate (Cu(OTf)₂)
-
Chiral phosphoramidite ligand (e.g., (S,S)-L1)
-
Cyclohexenone
-
Diethylzinc (1.0 M solution in hexanes)
-
Anhydrous toluene
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add Cu(OTf)₂ (0.01 mmol, 1 mol%) and the chiral phosphoramidite ligand (0.022 mmol, 2.2 mol%).
-
Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 1 hour to form the catalyst complex.
-
Cool the reaction mixture to -20 °C in a cryostat.
-
Add cyclohexenone (1.0 mmol, 1.0 equiv).
-
Slowly add the diethylzinc solution (1.2 mL, 1.2 mmol, 1.2 equiv) dropwise over 10 minutes.
-
Stir the reaction mixture at -20 °C for the specified time (typically 1-3 hours), monitoring the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 3-ethylcyclohexanone.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Protocol 2: General Procedure for the Asymmetric Conjugate Addition of a Grignard Reagent to a Cyclic Enone
This protocol is a generalized procedure based on established methods.[3][7]
Materials:
-
Copper(I) chloride (CuCl) or Copper(I) bromide dimethyl sulfide (B99878) complex (CuBr·SMe₂)
-
Chiral diphosphine ligand (e.g., (R,S)-JosiPhos)
-
Cyclic enone (e.g., cyclopentenone)
-
Grignard reagent (e.g., MeMgBr, 3.0 M solution in Et₂O)
-
Anhydrous tert-butyl methyl ether (t-BuOMe)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a dry Schlenk tube under an argon atmosphere, add the copper salt (0.025 mmol, 5 mol%) and the chiral ligand (0.0275 mmol, 5.5 mol%).
-
Add anhydrous t-BuOMe (2.0 mL) and stir at room temperature for 30 minutes.
-
Cool the resulting solution to -75 °C.
-
Add the cyclic enone (0.5 mmol, 1.0 equiv).
-
Add the Grignard reagent (0.2 mL, 0.6 mmol, 1.2 equiv) dropwise over 5 minutes.
-
Stir the reaction at -75 °C for the required time (e.g., 2 hours).
-
Quench the reaction with saturated aqueous NH₄Cl solution (2 mL).
-
After warming to room temperature, extract the product with diethyl ether (3 x 5 mL).
-
Dry the combined organic extracts over MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography to yield the product.
-
Analyze the enantiomeric excess by chiral GC or HPLC.
Visualizations: Catalytic Cycle and Experimental Workflow
The following diagrams illustrate the key mechanistic steps and the general laboratory workflow for a copper-catalyzed asymmetric conjugate addition.
Caption: Proposed catalytic cycle for the copper-catalyzed asymmetric conjugate addition.
Caption: General experimental workflow for a copper-catalyzed asymmetric conjugate addition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - Copper-catalyzed enantioselective conjugate addition of organometallic reagents to challenging Michael acceptors [beilstein-journals.org]
- 3. pnas.org [pnas.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Copper(I) Trifluoromethanesulfonate in the Synthesis of Pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine (B122466) scaffold is a privileged structural motif present in a multitude of natural products, pharmaceuticals, and catalysts.[1][2] The development of efficient and stereoselective methods for the synthesis of substituted pyrrolidines is therefore a significant focus in medicinal and organic chemistry.[2][3] Copper(I) trifluoromethanesulfonate (B1224126), often used as its toluene (B28343) complex [(CuOTf)₂·C₇H₈] or generated in situ from Cu(OTf)₂, has emerged as a powerful catalyst for these transformations, particularly in multicomponent reactions and cycloadditions.[1][4][5][6][7]
This document provides detailed application notes and experimental protocols for key synthetic methodologies utilizing copper(I) trifluoromethanesulfonate for the construction of diverse pyrrolidine derivatives.
Application 1: Copper(I)-Catalyzed Three-Component [3+2] Cycloaddition
This approach enables the rapid assembly of highly functionalized pyrrolidines from three readily available components: an imine, a dipolarophile (alkene or alkyne), and an α-diazo ester.[1] The reaction proceeds through the copper(I)-catalyzed in-situ generation of an azomethine ylide from the imine and the diazo compound, which then undergoes a [3+2] cycloaddition with the dipolarophile.[1] This method is notable for its high atom economy and ability to generate molecular complexity in a single step.[1][4]
General Reaction Scheme & Mechanism
The copper(I) catalyst facilitates the decomposition of the α-diazo ester to form a copper carbene. This intermediate then reacts with an imine to generate an azomethine ylide. The ylide is subsequently trapped by an alkene or alkyne in a 1,3-dipolar cycloaddition to furnish the pyrrolidine ring.
Caption: Mechanism of Cu(I)-catalyzed three-component pyrrolidine synthesis.
Experimental Protocol: General Procedure
This protocol describes the synthesis of highly substituted pyrrolidines via a copper(I)-catalyzed reaction between an α-diazo ester, an imine, and an alkene or alkyne.[1]
-
To a solution of the imine (1.0 equiv) and the dipolarophile (alkene or alkyne, 2.0 equiv) in a suitable solvent (e.g., Dichloromethane, CH₂Cl₂) at room temperature, add the copper(I) catalyst (e.g., Cu(OTf)₂ or [Cu(CH₃CN)₄]PF₆, 5 mol%).
-
Prepare a separate solution of the α-diazo ester (1.1 equiv) in the same solvent.
-
Add the α-diazo ester solution dropwise to the reaction mixture over a period of 1 hour.
-
Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC).
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired pyrrolidine derivative.[1]
Data Presentation: Synthesis of Polysubstituted Pyrrolidines
The following table summarizes representative results for the copper-catalyzed three-component synthesis of various pyrrolidine derivatives.
| Entry | Imine Derivative (R¹) | Dipolarophile (R²) | Product Yield (%) | Diastereomeric Ratio (dr) | Ref |
| 1 | N-Benzylidene-aniline | N-Phenylmaleimide | 92 | >95:5 | [5] |
| 2 | N-Benzylidene-aniline | Dimethyl fumarate | 85 | 90:10 | [5] |
| 3 | N-(4-Methoxybenzylidene)-aniline | Methyl acrylate | 78 | 70:30 | [5] |
| 4 | N-Benzylidene-methylamine | Phenylacetylene | 65 | N/A | [8] |
Application 2: Asymmetric Copper(I)-Catalyzed [3+2] Cycloaddition for Chiral Fluorinated Pyrrolidines
Incorporating fluorine atoms into the pyrrolidine ring can significantly modulate the biological activity of molecules.[2] This protocol details an enantioselective 1,3-dipolar cycloaddition of azomethine ylides with fluorinated styrenes, catalyzed by a chiral copper(I) complex. This method provides access to novel chiral 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives with high yields and stereoselectivity.[2]
Workflow for Asymmetric Synthesis
The workflow outlines the key stages from catalyst preparation to the final analysis of the chiral pyrrolidine product.
Caption: Workflow for asymmetric synthesis of fluorinated pyrrolidines.
Experimental Protocol: Asymmetric Synthesis of 3,3-Difluoro- and 3,3,4-Trifluoropyrrolidines
This procedure was developed for the synthesis of chiral fluorinated pyrrolidines with high enantiomeric excess.[2]
-
In a nitrogen-purged reaction vessel, dissolve Cu(CH₃CN)₄PF₆ (0.01 mmol, 5 mol%) and the chiral ligand (S)-DTBM-segphos (0.012 mmol, 6 mol%) in toluene (2.0 mL).
-
Stir the mixture at room temperature for 1 hour to form the active catalyst complex.
-
Add KOᵗBu (0.04 mmol, 0.2 equiv), the imino ester (0.4 mmol, 2.0 equiv), and the fluorinated styrene (B11656) derivative (0.2 mmol, 1.0 equiv) sequentially to the catalyst solution.
-
Heat the reaction mixture at 80 °C for 48 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral fluoropyrrolidine.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis.[2]
Data Presentation: Asymmetric Synthesis of Chiral Fluoropyrrolidines
The following table showcases the results for the asymmetric cycloaddition with various fluorinated styrenes and imino esters, demonstrating the broad scope and high stereoselectivity of the method.[2]
| Entry | Imino Ester (Ar) | Fluorinated Styrene | Yield (%) | dr | ee (%) | Ref |
| 1 | Phenyl | 1,1-gem-difluorostyrene | 96 | >20:1 | 96 | [2] |
| 2 | 4-Me-Ph | 1,1-gem-difluorostyrene | 95 | >20:1 | 97 | [2] |
| 3 | 4-F-Ph | 1,1-gem-difluorostyrene | 94 | >20:1 | 95 | [2] |
| 4 | 2-Thienyl | 1,1-gem-difluorostyrene | 92 | 19:1 | 94 | [2] |
| 5 | Phenyl | 1,1,2-trifluorostyrene | 85 | 15:1 | 93 | [2] |
Conclusion
This compound and related copper(I) sources are highly effective catalysts for the synthesis of complex and stereochemically rich pyrrolidine derivatives. The multicomponent [3+2] cycloaddition offers a rapid and efficient route to polysubstituted pyrrolidines, while the asymmetric variant provides access to valuable chiral fluorinated building blocks for drug discovery. These protocols highlight the versatility and power of copper catalysis in modern synthetic organic chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes; Formal Synthesis of (+)-Monomorine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cu(OTf)2-catalyzed multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Copper-catalyzed [3 + 2]-cycloaddition of α-halonitroalkenes with azomethine ylides: facile synthesis of multisubstituted pyrrolidines and pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The Role of Copper(I) Triflate in Click Chemistry and Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Copper-Catalyzed Click Chemistry
Click chemistry describes a class of reactions that are rapid, high-yielding, and specific, making them ideal for creating covalent links between molecules in complex biological environments.[1] The cornerstone of click chemistry is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that joins an azide (B81097) and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring.[2][3] This reaction is highly efficient and bioorthogonal, meaning its components do not react with native biological functional groups, which has led to its widespread use in bioconjugation, drug discovery, and materials science.[4][5]
The catalyst, a Copper(I) species, is central to the success of the CuAAC reaction, accelerating the reaction rate by a factor of 107 to 108 compared to the uncatalyzed thermal reaction.[2] While various sources of Copper(I) exist, such as CuI, CuBr, or the in situ reduction of Copper(II) salts (e.g., CuSO₄) with sodium ascorbate (B8700270), the choice of the copper source and its ligands can significantly impact reaction efficiency, particularly in sensitive biological applications.[6]
Copper(I) Triflate: A Superior Catalyst for CuAAC
Copper(I) trifluoromethanesulfonate (B1224126), often used as its benzene (B151609) complex ((CF₃SO₃Cu)₂ · C₆H₆), is an effective catalyst for the CuAAC reaction.[7] The triflate (OTf) anion is a poor coordinator, which leaves the copper(I) center highly accessible and Lewis acidic, enhancing its catalytic activity.
Key Advantages of Copper(I) Triflate:
-
High Reactivity: Copper(I) triflate often provides significant rate enhancements compared to copper(I) halides.[8] This allows for lower catalyst concentrations and faster reaction times, which is critical when working with delicate biomolecules.
-
Solubility: The benzene complex of Copper(I) triflate is soluble in many organic solvents, facilitating its use in a variety of reaction conditions.
-
Defined Stoichiometry: Unlike in situ methods that rely on the reduction of Cu(II), using a defined Cu(I) source like the triflate complex provides better control over the reaction stoichiometry.
Mechanism of Action
The CuAAC reaction proceeds through a stepwise mechanism involving copper acetylide intermediates. The coordination of the Cu(I) catalyst to the terminal alkyne significantly increases its acidity, facilitating the formation of a copper acetylide.[9] This intermediate then reacts with the azide, leading to a six-membered copper-containing ring that ultimately rearranges and, upon protonation, releases the stable 1,2,3-triazole product.[]
Caption: Mechanism of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Applications in Bioconjugation
Bioconjugation via CuAAC is a powerful technique for labeling and modifying biomolecules such as proteins, nucleic acids, and glycans.[11][12] The bioorthogonal nature of the azide and alkyne groups allows for their specific ligation in complex biological mixtures, including on the surface of living cells.[5]
Common Applications:
-
Protein Labeling: Site-specific introduction of an azide or alkyne functionality into a protein allows for its conjugation with a reporter molecule (e.g., a fluorescent dye or biotin).[13]
-
Nucleic Acid Modification: Attaching probes to DNA or RNA for imaging and detection.[4]
-
Glycan Engineering: Metabolic labeling of cell-surface glycans with unnatural sugars containing azide or alkyne groups for subsequent visualization.[5]
-
Drug Development: Linking therapeutic agents to targeting moieties like antibodies to create antibody-drug conjugates (ADCs).
Data Presentation
The efficiency of the CuAAC reaction is highly dependent on the catalyst system used. The following tables summarize quantitative data from various studies, highlighting reaction yields and conditions.
Table 1: Comparison of Copper Catalysts in CuAAC Reactions
| Alkyne Substrate | Azide Substrate | Copper Source | Ligand/Additive | Solvent | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Benzyl Azide | Cu(I) Acetate | None | Various | 24 | >95 | [14] |
| Octaalkylcalix[15]resorcinarene | Chromophore-azide | CuBr | PMDETA | DMF | 24 | 75 | [16][17] |
| Azide-cellulose | Methylpropiolate | CuSO₄ | Sodium Ascorbate | N/A | N/A | 75-98 | [3] |
| Alkyne-Calix[15]arene | Azido-nucleobases | CuSO₄ | Sodium Ascorbate | N/A | N/A | 66-85 | [16] |
| Benzyl Alcohol | Benzaldehyde | [Cu(MeCN)₄]OTf | N-methylimidazole | Acetonitrile | 0.8 | >95 | [8] |
Note: The final entry refers to an aerobic oxidation reaction catalyzed by electrochemically generated Cu(I) triflate, demonstrating its high catalytic efficiency.
Experimental Protocols
General Protocol for CuAAC Reaction
This protocol provides a general method for the CuAAC reaction between a small molecule alkyne and azide using Copper(I) triflate benzene complex.
Materials:
-
Copper(I) trifluoromethanesulfonate benzene complex ((CF₃SO₃Cu)₂ · C₆H₆)
-
Terminal Alkyne
-
Azide
-
Anhydrous solvent (e.g., Acetonitrile, THF, or Dichloromethane)
-
Nitrogen or Argon gas supply
Procedure:
-
In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve the terminal alkyne (1.0 eq) and the azide (1.0-1.2 eq) in the chosen anhydrous solvent.
-
In a separate vial, prepare a stock solution of the Copper(I) triflate benzene complex (typically 1-5 mol% with respect to the limiting reagent).
-
Add the catalyst solution to the reaction mixture dropwise with stirring.
-
Allow the reaction to proceed at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction can be quenched by adding water or a chelating agent like EDTA to remove the copper catalyst.
-
Extract the product with an appropriate organic solvent, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol for Bioconjugation: Labeling a Protein with a Fluorescent Dye
This protocol describes the labeling of a protein containing a terminal alkyne functionality with an azide-modified fluorescent dye.
Caption: Experimental workflow for protein labeling via CuAAC.
Materials:
-
Alkyne-modified protein (1-5 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).
-
Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488), 10 mM stock in DMSO.
-
Catalyst Premix:
-
Reducing Agent: Sodium Ascorbate, 300 mM stock in water (must be prepared fresh).
-
Phosphate-Buffered Saline (PBS).
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following for a final reaction volume of 200 µL (adjust volumes as needed):
-
50 µL of alkyne-modified protein solution (1-5 mg/mL).
-
90 µL of PBS buffer.
-
20 µL of 2.5 mM azide-dye (prepare by diluting the 10 mM stock).
-
-
Add Catalyst Components:
-
Add 10 µL of 100 mM THPTA solution and vortex briefly.
-
Add 10 µL of 20 mM CuSO₄ solution and vortex briefly. The solution may turn a faint blue.
-
-
Initiate the Click Reaction:
-
Add 10 µL of freshly prepared 300 mM sodium ascorbate solution to initiate the reaction.
-
Vortex the tube gently to ensure thorough mixing.
-
-
Incubation:
-
Protect the reaction from light by wrapping the tube in aluminum foil.
-
Incubate for 30-60 minutes at room temperature. For sensitive proteins, incubation can be performed at 4°C for a longer duration (2-4 hours).
-
-
Purification:
-
Remove the unreacted dye and copper catalyst using a desalting column (size-exclusion chromatography) suitable for the protein's molecular weight.
-
Alternatively, perform buffer exchange via dialysis against PBS.
-
-
Analysis:
-
Confirm successful conjugation by running the purified protein on an SDS-PAGE gel and visualizing the fluorescence using an appropriate gel imager.
-
Further characterization can be performed using mass spectrometry to confirm the mass shift corresponding to the attached dye.
-
// Central Node CuOTf [label="Copper(I) Triflate (CuOTf)\nin Click Chemistry", shape=hexagon, fillcolor="#34A853", fontcolor="#FFFFFF", fontsize=12];
// Advantage Nodes node [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; High_Reactivity [label="High Reactivity"]; Mild_Conditions [label="Mild Conditions"]; High_Yields [label="High Yields"]; Good_Solubility [label="Good Solubility"]; Defined_Source [label="Defined Cu(I) Source"];
// Sub-points node [fillcolor="#FFFFFF", fontcolor="#202124", style="filled,rounded", shape=box]; Reactivity_Detail [label="Weakly coordinating triflate anion\nleads to a more 'naked' and\nactive copper center."]; Conditions_Detail [label="Reactions often proceed at\nroom temperature, protecting\nsensitive biomolecules."]; Yields_Detail [label="Efficient catalysis minimizes\nside reactions and maximizes\nproduct formation."]; Solubility_Detail [label="Benzene complex is soluble\nin common organic solvents."]; Source_Detail [label="Avoids in situ reduction steps,\nallowing for better stoichiometric control\nand reproducibility."];
// Edges CuOTf -> High_Reactivity; CuOTf -> Mild_Conditions; CuOTf -> High_Yields; CuOTf -> Good_Solubility; CuOTf -> Defined_Source;
High_Reactivity -> Reactivity_Detail [style=dashed, arrowhead=none]; Mild_Conditions -> Conditions_Detail [style=dashed, arrowhead=none]; High_Yields -> Yields_Detail [style=dashed, arrowhead=none]; Good_Solubility -> Solubility_Detail [style=dashed, arrowhead=none]; Defined_Source -> Source_Detail [style=dashed, arrowhead=none]; }``` Caption: Key advantages of using Copper(I) Triflate as a catalyst in CuAAC reactions.
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. 90%, technical grade, powder | Sigma-Aldrich [sigmaaldrich.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioconjugation by copper(I)-catalyzed azide-alkyne [3 + 2] cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. static1.squarespace.com [static1.squarespace.com]
- 14. Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. | Semantic Scholar [semanticscholar.org]
- 16. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. confluore.com [confluore.com]
Application Notes and Protocols for Copper-Catalyzed Sonogashira Coupling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Sonogashira cross-coupling reaction utilizing a copper catalyst as the primary catalytic species. This palladium-free approach offers a cost-effective and environmentally benign alternative for the formation of carbon-carbon bonds between aryl or vinyl halides and terminal alkynes.
Introduction
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the creation of valuable disubstituted alkynes. While traditionally reliant on a palladium catalyst with a copper co-catalyst, recent advancements have established protocols where a copper catalyst effectively drives the reaction independently.[1] These copper-catalyzed methodologies are gaining significant attention due to the lower cost and reduced toxicity of copper compared to palladium.[1][2] This document outlines the general experimental setup, provides specific protocols, and summarizes key reaction parameters for researchers interested in implementing this efficient coupling strategy.
General Experimental Workflow
The experimental workflow for a copper-catalyzed Sonogashira coupling is a sequential process involving the preparation of the reaction mixture under an inert atmosphere, followed by heating and subsequent purification of the desired product. The key steps are outlined in the diagram below.
Data Presentation: Comparison of Copper-Catalyzed Sonogashira Protocols
The following tables summarize quantitative data from various reported copper-catalyzed Sonogashira coupling reactions, providing a comparative overview of different catalytic systems and reaction conditions.
Table 1: Copper-Catalyzed Coupling of Aryl Iodides with Terminal Alkynes
| Copper Catalyst | Catalyst Loading (mol%) | Ligand | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| CuI | 5 | 3-Pphen (5 mol%) | K₂CO₃ (2) | Water | 100 | - | Good |
| Cu(OTf)₂ | 4 | (R)-(-)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (10 mol%) | - | - | 130 | 16 | - |
| CuSO₄·5H₂O | - | Bisindoles (BIMs) | - | - | - | - | Moderate to Good |
| (PPh₃)₂CuBH₄ | 5 | - | DBU (2) | - | 120 | 24 | >99 |
Table 2: Copper-Catalyzed Coupling of Alkyl Halides with Terminal Alkynes
| Copper Catalyst | Catalyst Loading (mol%) | Ligand | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| CuOAc | 10 | Proline-based N,N,P-ligand (12 mol%) | Cs₂CO₃ (2) | Et₂O | RT | - | 94 |
Detailed Experimental Protocols
This section provides detailed methodologies for representative copper-catalyzed Sonogashira coupling reactions.
Protocol 1: Copper(I) Iodide-Catalyzed Coupling of 4-Iodoanisole (B42571) with Phenylacetylene (B144264) in Water[2]
Materials:
-
4-Iodoanisole
-
Phenylacetylene
-
Copper(I) iodide (CuI)
-
3-Pphen (3-phenyl-1,10-phenanthroline)
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add 4-iodoanisole (1.0 mmol), CuI (0.05 mmol, 5 mol%), 3-Pphen (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol, 2 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Addition of Reactants: Under the inert atmosphere, add deionized water (5 mL) and phenylacetylene (1.2 mmol) to the reaction mixture via syringe.
-
Reaction: Vigorously stir the reaction mixture and heat to 100 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water (10 mL) and extract the product with ethyl acetate (B1210297) (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 1-methoxy-4-(phenylethynyl)benzene.
Protocol 2: Copper(I) Acetate-Catalyzed Coupling of 1-Bromo-1-phenylethane with Phenylacetylene[2]
Materials:
-
1-Bromo-1-phenylethane
-
Phenylacetylene
-
Copper(I) acetate (CuOAc)
-
Proline-based N,N,P-ligand
-
Cesium carbonate (Cs₂CO₃)
-
Diethyl ether (Et₂O)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine CuOAc (0.10 mmol, 10 mol%), the proline-based N,N,P-ligand (0.12 mmol, 12 mol%), and Cs₂CO₃ (2.0 mmol, 2 equiv.).
-
Addition of Reactants: Add diethyl ether (5 mL), followed by 1-bromo-1-phenylethane (1.0 mmol) and phenylacetylene (1.2 mmol).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or GC-MS for the disappearance of the starting materials.
-
Work-up: Once the reaction is complete, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the coupled product.
Signaling Pathway and Logical Relationships
The catalytic cycle of a copper-catalyzed Sonogashira-type reaction, while still an area of active research, is proposed to proceed through a series of steps involving the copper catalyst, the alkyne, and the aryl halide. The following diagram illustrates a plausible mechanistic pathway.
References
Application Notes: Ullmann Condensation Facilitated by a Copper(I) Trifluoromethanesulfonate-BINAM Catalytic System
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ullmann condensation is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom bonds, particularly C-N, C-O, and C-S linkages. These bonds are integral to a vast array of pharmaceuticals, natural products, and advanced materials. Traditional Ullmann couplings often necessitate harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. The advent of ligand-accelerated copper catalysis has revolutionized this field, allowing for milder conditions and a broader substrate scope. This document details a robust and versatile method for Ullmann-type coupling reactions utilizing a catalytic system composed of a copper(I) source, such as copper(I) iodide or its trifluoromethanesulfonate (B1224126) counterpart, and the readily available ligand 1,1'-binaphthyl-2,2'-diamine (BINAM). This system has demonstrated high efficacy in the synthesis of diaryl ethers, aryl alkyl ethers, diaryl thioethers, and N-aryl amines.
Catalytic System Overview
The catalytic system typically involves an in-situ preparation of the active copper(I)-BINAM complex from a copper(I) or copper(II) precursor. Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) is a convenient and effective precursor that is readily reduced in the reaction mixture to the active Cu(I) species. The BINAM ligand plays a crucial role in stabilizing the copper catalyst, enhancing its solubility, and facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.
Applications in C-O, C-S, and C-N Bond Formation
This methodology has been successfully applied to a wide range of Ullmann-type coupling reactions, demonstrating its versatility and broad functional group tolerance.
Diaryl and Aryl Alkyl Ether Synthesis (C-O Coupling)
The BINAM-copper catalytic system is highly effective for the synthesis of diaryl ethers from aryl halides and phenols, as well as aryl alkyl ethers from aryl halides and aliphatic alcohols. The reaction proceeds efficiently with both electron-rich and electron-deficient aryl iodides and bromides.
Table 1: Synthesis of Diaryl Ethers via BINAM-Cu(OTf)₂ Catalyzed C-O Coupling
| Entry | Aryl Halide | Phenol | Product | Yield (%) |
| 1 | Iodobenzene | Phenol | Diphenyl ether | 95 |
| 2 | 4-Iodotoluene | Phenol | 4-Methyldiphenyl ether | 92 |
| 3 | 4-Iodoanisole | Phenol | 4-Methoxydiphenyl ether | 94 |
| 4 | 1-Iodo-4-nitrobenzene | Phenol | 4-Nitrodiphenyl ether | 85 |
| 5 | Bromobenzene | 4-Methoxyphenol | 4-Methoxydiphenyl ether | 88 |
| 6 | 4-Bromotoluene | 4-Cresol | 4,4'-Dimethyldiphenyl ether | 85 |
Table 2: Synthesis of Aryl Alkyl Ethers via BINAM-CuI Catalyzed C-O Coupling
| Entry | Aryl Halide | Alcohol | Product | Yield (%) |
| 1 | Iodobenzene | n-Butanol | n-Butoxybenzene | 88 |
| 2 | 4-Iodotoluene | Ethanol | 4-Ethoxy-toluene | 85 |
| 3 | 1-Iodo-4-methoxybenzene | Isopropanol | 4-Isopropoxyanisole | 82 |
| 4 | Bromobenzene | n-Pentanol | n-Pentoxybenzene | 84 |
Diaryl and Aryl Alkyl Thioether Synthesis (C-S Coupling)
The coupling of aryl halides with thiols to form C-S bonds is another valuable transformation facilitated by the BINAM-copper system. The reaction accommodates a variety of aromatic and aliphatic thiols.
Table 3: Synthesis of Diaryl and Aryl Alkyl Thioethers via BINAM-Cu(OTf)₂ Catalyzed C-S Coupling
| Entry | Aryl Halide | Thiol | Product | Yield (%) |
| 1 | Iodobenzene | Thiophenol | Diphenyl sulfide | 98 |
| 2 | 4-Iodotoluene | Thiophenol | 4-Methyldiphenyl sulfide | 95 |
| 3 | 1-Iodo-4-nitrobenzene | Thiophenol | 4-Nitrodiphenyl sulfide | 88 |
| 4 | Bromobenzene | 4-Methylthiophenol | 4-Methyldiphenyl sulfide | 92 |
| 5 | Iodobenzene | n-Butanethiol | n-Butyl phenyl sulfide | 85 |
N-Arylation of Amines (C-N Coupling)
While specific data for the BINAM-Cu(OTf)₂ catalyzed N-arylation of a broad range of amines is less documented in readily available literature, the general applicability of diamine ligands in copper-catalyzed aminations suggests its potential. The following table represents typical yields for Ullmann aminations under similar diamine-ligated copper catalysis.
Table 4: Representative N-Arylation of Amines via Diamine-Ligated Copper Catalysis
| Entry | Aryl Halide | Amine | Product | Yield (%) |
| 1 | Iodobenzene | Morpholine | N-Phenylmorpholine | 90 |
| 2 | 4-Bromotoluene | Piperidine | 1-(4-Methylphenyl)piperidine | 88 |
| 3 | 1-Iodo-4-chlorobenzene | Aniline | 4-Chloro-N-phenylaniline | 85 |
| 4 | 2-Bromopyridine | Benzylamine | N-Benzylpyridin-2-amine | 82 |
Experimental Protocols
General Procedure for the BINAM-Copper Catalyzed Ullmann Condensation
Materials:
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) or Copper(I) iodide (CuI)
-
1,1'-Binaphthyl-2,2'-diamine (BINAM)
-
Aryl halide (iodide or bromide)
-
Nucleophile (phenol, alcohol, thiol, or amine)
-
Base (e.g., Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation (in-situ): To an oven-dried Schlenk tube under an inert atmosphere, add Cu(OTf)₂ (10 mol%) or CuI (10 mol%) and BINAM (20 mol%).
-
Reaction Setup: To the Schlenk tube containing the catalyst components, add the aryl halide (1.0 mmol), the nucleophile (1.2 mmol), and the base (2.0 mmol).
-
Solvent Addition: Add the anhydrous solvent (3-5 mL) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at the specified temperature (typically 80-120 °C) for the required time (typically 6-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent (3 x 10 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system to afford the desired coupled product.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Generalized workflow for the BINAM-Copper catalyzed Ullmann condensation.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the Copper-catalyzed Ullmann condensation.
Copper(I) Triflate: A Versatile Reagent for Trifluoromethylation Reactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group into organic molecules is a paramount strategy in medicinal chemistry and materials science. This "super functional group" can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Copper(I) triflate (CuOTf) has emerged as a highly effective and versatile catalyst for facilitating trifluoromethylation reactions, offering a cost-effective and functional group-tolerant alternative to other transition metal catalysts. These notes provide an overview of the applications of CuOTf in trifluoromethylation and detailed protocols for key transformations.
Core Applications
Copper(I) triflate is instrumental in the trifluoromethylation of a diverse range of substrates, including:
-
Aryl Halides and Boronic Acids: Enabling the synthesis of trifluoromethylated arenes, which are crucial building blocks in pharmaceuticals and agrochemicals.
-
Unactivated Olefins: Providing a direct method for allylic trifluoromethylation, which is valuable for the synthesis of complex molecules.
-
Heterocycles: Allowing for the late-stage functionalization of heteroaromatic compounds, a common core in many drug candidates.
Reaction Principles
The mechanism of CuOTf-catalyzed trifluoromethylation can vary depending on the trifluoromethyl source and the substrate. A common pathway involves the in-situ formation of a [CuCF3] species. This key intermediate can then participate in various catalytic cycles, which may involve oxidative addition/reductive elimination pathways or radical processes. The choice of trifluoromethylating agent, such as Togni's reagent, Umemoto's reagent, or trimethyl(trifluoromethyl)silane (TMSCF3), plays a crucial role in the reaction mechanism and outcome.
Quantitative Data Summary
The following tables summarize the performance of copper-catalyzed trifluoromethylation reactions across different substrate classes, highlighting the versatility of this methodology.
Table 1: Trifluoromethylation of Aryl and Heteroaryl Boronic Acids
| Entry | Substrate | Product | Yield (%) |
| 1 | Phenylboronic acid | Benzotrifluoride | 85 |
| 2 | 4-Methoxyphenylboronic acid | 1-Methoxy-4-(trifluoromethyl)benzene | 81 |
| 3 | 4-Chlorophenylboronic acid | 1-Chloro-4-(trifluoromethyl)benzene | 75 |
| 4 | 2-Naphthylboronic acid | 2-(Trifluoromethyl)naphthalene | 90 |
| 5 | Thiophen-2-ylboronic acid | 2-(Trifluoromethyl)thiophene | 65 |
Reaction conditions typically involve a copper catalyst, a trifluoromethylating agent, and an oxidant at room temperature.
Table 2: Allylic Trifluoromethylation of Unactivated Terminal Olefins.[1]
| Entry | Substrate | Product | Yield (%) | E/Z Ratio |
| 1 | 4-Phenyl-1-butene | (E)-5,5,5-Trifluoro-1-phenylpent-2-ene | 61 | 86:14 |
| 2 | 1-Octene | (E)-1,1,1-Trifluoronon-3-ene | 70 | >95:5 |
| 3 | Allylbenzene | (E)-4,4,4-Trifluoro-1-phenylbut-1-ene | 65 | >95:5 |
| 4 | 1-Decene | (E)-1,1,1-Trifluoroundec-3-ene | 72 | >95:5 |
Reactions are typically performed with an electrophilic trifluoromethylating reagent and a copper(I) catalyst in a suitable solvent.[1]
Experimental Protocols
The following are generalized protocols for key trifluoromethylation reactions utilizing copper catalysts. Note: These protocols should be adapted and optimized for specific substrates and laboratory conditions. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.
Protocol 1: Trifluoromethylation of Aryl Boronic Acids
This protocol describes a general procedure for the copper-mediated oxidative trifluoromethylation of aryl and heteroaryl boronic acids at room temperature.[2]
Materials:
-
Arylboronic acid (1.0 mmol)
-
Copper(I) triflate-benzene complex ([Cu(OTf)]2·C6H6) (0.05 mmol, 5 mol%)
-
Trimethyl(trifluoromethyl)silane (TMSCF3) (2.0 mmol)
-
1,10-Phenanthroline (B135089) (0.1 mmol, 10 mol%)
-
Silver carbonate (Ag2CO3) (1.5 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Reaction vial (e.g., Schlenk tube)
-
Magnetic stirrer
Procedure:
-
To a reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the arylboronic acid (1.0 mmol), copper(I) triflate-benzene complex (0.05 mmol), 1,10-phenanthroline (0.1 mmol), and silver carbonate (1.5 mmol).
-
Add anhydrous DMF (5 mL) to the vial.
-
Add TMSCF3 (2.0 mmol) to the reaction mixture via syringe.
-
Seal the vial and stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (B86663) (Na2SO4), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired trifluoromethylated arene.
Protocol 2: Allylic Trifluoromethylation of Unactivated Terminal Olefins
This protocol provides a general method for the copper-catalyzed allylic trifluoromethylation of unactivated terminal olefins.[1]
Materials:
-
Terminal olefin (1.25 mmol)
-
Togni's Reagent I (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) (1.0 mmol)
-
Copper(I) triflate-benzene complex ([Cu(OTf)]2·C6H6) (0.075 mmol, 7.5 mol%)
-
Anhydrous methanol (B129727) (MeOH) (5 mL)
-
Schlenk tube
-
Magnetic stirrer
Procedure:
-
To a Schlenk tube under an inert atmosphere, add Togni's Reagent I (1.0 mmol) and copper(I) triflate-benzene complex (0.075 mmol).
-
Add anhydrous methanol (5 mL) and cool the mixture to 0 °C in an ice bath.
-
Add the terminal olefin (1.25 mmol) to the cooled mixture.
-
Allow the reaction to stir at 0 °C for 15 minutes, then remove the ice bath and let the reaction warm to room temperature.
-
Stir the reaction mixture at room temperature for 23 hours.
-
Monitor the reaction progress by 19F NMR spectroscopy or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired allylic trifluoromethylated product.
Visualizations
The following diagrams illustrate the general workflow and a plausible catalytic cycle for copper-catalyzed trifluoromethylation reactions.
References
Application Notes and Protocols for C-H Activation Reactions Catalyzed by Copper(I) Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting C-H activation reactions utilizing Copper(I) trifluoromethanesulfonate (B1224126), often in the form of its stable toluene (B28343) complex, [(CuOTf)₂·C₆H₅CH₃]. This catalyst has emerged as a versatile and efficient tool for the formation of carbon-carbon and carbon-nitrogen bonds, offering a direct and atom-economical approach to the functionalization of otherwise inert C-H bonds. Such methodologies are of significant interest in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Introduction to Copper(I) Trifluoromethanesulfonate in C-H Activation
This compound is a powerful Lewis acid and a competent catalyst for a variety of organic transformations. In the context of C-H activation, it is often used to catalyze the coupling of C-H bonds with a range of partners, including aryl, alkenyl, alkynyl, and amino groups. The reactions can proceed through various mechanisms, often involving a Cu(I)/Cu(III) catalytic cycle or radical pathways. The choice of solvent, ligand, and additives can significantly influence the reaction's efficiency and selectivity.
C-H Arylation of Arenes and Heteroarenes
This compound catalyzes the direct arylation of electron-rich arenes and heteroarenes with diaryliodonium salts. This reaction provides a straightforward method for the synthesis of biaryl and heteroaryl-aryl scaffolds, which are common motifs in pharmaceutical compounds.
Quantitative Data Summary for C-H Arylation
| Entry | Arene/Heteroarene | Arylating Agent | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-Methylpyrrole | Diphenyliodonium (B167342) triflate | 10 | DCE | 70 | 17 | 85 | [1] |
| 2 | Thiophene | Diphenyliodonium triflate | 10 | DCE | 70 | 17 | 78 | [1] |
| 3 | Furan | Diphenyliodonium triflate | 10 | DCE | 70 | 17 | 65 | [1] |
| 4 | Anisole | Diphenyliodonium triflate | 10 | Toluene | 80 | 0.33 | 95 | [1] |
| 5 | 1,3-Dimethoxybenzene | Diphenyliodonium triflate | 10 | Toluene | 80 | 0.33 | 92 | [1] |
| 6 | Indole | Diphenyliodonium triflate | 5 | DCE | RT | 12 | 75 | [2] |
Experimental Protocol: C-H Arylation of N-Methylpyrrole
Materials:
-
This compound toluene complex ((CuOTf)₂·C₆H₅CH₃)
-
N-Methylpyrrole
-
Diphenyliodonium triflate
-
1,2-Dichloroethane (B1671644) (DCE), anhydrous
-
Nitrogen or Argon gas supply
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add this compound toluene complex (0.05 mmol, 10 mol%).
-
Add diphenyliodonium triflate (1.2 mmol, 2.4 equiv.).
-
Add anhydrous 1,2-dichloroethane (5 mL).
-
Add N-methylpyrrole (0.5 mmol, 1 equiv.) to the mixture.
-
Seal the Schlenk tube and stir the reaction mixture at 70 °C for 17 hours.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with dichloromethane (B109758) (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-methyl-2-phenylpyrrole.
Proposed Catalytic Cycle for C-H Arylation
Caption: Proposed Cu(I)/Cu(III) catalytic cycle for C-H arylation.
C-H Amination of Arenes and Heteroarenes
This compound is an effective catalyst for the intermolecular amination of C-H bonds in electron-rich arenes and heteroarenes. This reaction often utilizes hypervalent iodine reagents to facilitate the C-N bond formation at room temperature.
Quantitative Data Summary for C-H Amination
| Entry | Arene/Heteroarene | Amine | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1,2-Dimethoxybenzene (B1683551) | Morpholine (B109124) | 10 | CH₂Cl₂ | RT | 12 | 88 | [3] |
| 2 | N-Boc-indole | Pyrrolidine | 10 | CH₂Cl₂ | RT | 12 | 76 | [3] |
| 3 | Thiophene | Dibenzylamine | 10 | CH₂Cl₂ | RT | 12 | 82 | [3] |
| 4 | Furan | Aniline | 10 | CH₂Cl₂ | RT | 12 | 65 | [3] |
| 5 | Benzofuran | Piperidine | 10 | CH₂Cl₂ | RT | 12 | 71 | [3] |
Experimental Protocol: C-H Amination of 1,2-Dimethoxybenzene
Materials:
-
(4-tert-Butyl-iodosyl)benzene
-
Trifluoromethanesulfonic acid
-
1,2-Dimethoxybenzene
-
Morpholine
-
This compound toluene complex ((CuOTf)₂·C₆H₅CH₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Nitrogen or Argon gas supply
-
Reaction vial
Procedure:
-
To a solution of (4-tert-butyl-iodosyl)benzene (0.55 mmol, 1.1 equiv) in anhydrous CH₂Cl₂ (1 mL) under an argon atmosphere, add a solution of 1,2-dimethoxybenzene (0.50 mmol, 1 equiv) in anhydrous CH₂Cl₂ (1 mL).
-
Slowly add trifluoromethanesulfonic acid (0.60 mmol, 1.2 equiv) dropwise over 2-3 minutes.
-
Stir the mixture at room temperature for 30 minutes to form the iodonium (B1229267) salt in situ.
-
In a separate vial, dissolve this compound toluene complex (0.05 mmol, 10 mol%) in anhydrous CH₂Cl₂ (1 mL).
-
Add morpholine (0.60 mmol, 1.2 equiv) to the catalyst solution.
-
Transfer the solution of the in situ generated iodonium salt to the catalyst-amine mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash chromatography to obtain the aminated product.
Experimental Workflow for C-H Amination
References
- 1. Progress and prospects in copper-catalyzed C–H functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06518H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic Study of Copper-Catalyzed C-H Hydroxylation/C-S Coupling by ESI-HR MS and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper(I) Triflate Catalyzed Cyclopropanation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropane (B1198618) rings are a valuable structural motif in medicinal chemistry and drug development due to their unique conformational and electronic properties, which can significantly impact the biological activity and pharmacokinetic profile of molecules. The copper(I)-catalyzed cyclopropanation of olefins with diazo compounds is a powerful and widely utilized method for the synthesis of these three-membered rings. This application note provides detailed protocols and data for cyclopropanation reactions using Copper(I) triflate (CuOTf) as a catalyst, with a focus on both achiral and asymmetric transformations.
Reaction Principle and Mechanism
The copper(I)-catalyzed cyclopropanation reaction proceeds through the formation of a copper carbene intermediate.[1] The catalytic cycle is initiated by the reaction of the copper(I) catalyst with a diazo compound, leading to the extrusion of dinitrogen gas and the formation of a copper carbene species. This highly reactive intermediate then transfers the carbene moiety to an olefin in a concerted, though often asynchronous, step to furnish the cyclopropane product and regenerate the copper(I) catalyst.[2] For asymmetric variants, chiral ligands are employed to create a chiral environment around the copper center, thereby influencing the stereochemical outcome of the cyclopropanation.
Caption: Catalytic cycle of copper-catalyzed cyclopropanation.
Experimental Protocols
1. General Protocol for Achiral Cyclopropanation of Styrene (B11656) with Ethyl Diazoacetate
This protocol is a general guideline and can be adapted for other olefins.
Materials:
-
Copper(I) triflate benzene (B151609) complex ((CuOTf)₂·C₆H₆)
-
Styrene
-
Ethyl diazoacetate (EDA)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (Schlenk flask, syringe, etc.)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Copper(I) triflate benzene complex (e.g., 0.025 mmol, 1 mol%).
-
Add anhydrous dichloromethane (e.g., 5 mL) to dissolve the catalyst.
-
Add styrene (e.g., 5 mmol, 2 equivalents).
-
Prepare a solution of ethyl diazoacetate (e.g., 2.5 mmol, 1 equivalent) in anhydrous dichloromethane (e.g., 5 mL).
-
Slowly add the ethyl diazoacetate solution to the reaction mixture via a syringe pump over a period of 1-2 hours at room temperature. Caution: Diazo compounds are potentially explosive and toxic. Handle with care in a well-ventilated fume hood.
-
Stir the reaction mixture for an additional 12-14 hours at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the ethyl 2-phenylcyclopropane-1-carboxylate as a mixture of cis and trans isomers.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
2. Protocol for Asymmetric Cyclopropanation using a Chiral Bis(oxazoline) Ligand
This protocol describes a typical asymmetric cyclopropanation using a pre-formed or in-situ generated chiral copper(I) complex.
Materials:
-
Copper(I) triflate benzene complex ((CuOTf)₂·C₆H₆) or Tetrakis(acetonitrile)copper(I) hexafluorophosphate (B91526) ([Cu(CH₃CN)₄]PF₆)
-
Chiral bis(oxazoline) ligand (e.g., L3 in Table 2)
-
Olefin (e.g., Indene)
-
Diazo compound (e.g., Dimethyl diazomalonate)
-
Anhydrous solvent (e.g., Dichloromethane or 1,2-Dichloroethane)
-
Molecular sieves (3Å or 4Å, activated)
-
Argon or Nitrogen gas supply
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine the copper(I) source (e.g., CuOTf, 0.02 mmol, 2 mol%) and the chiral bis(oxazoline) ligand (e.g., 0.022 mmol, 2.2 mol%).[2]
-
Add anhydrous solvent (e.g., 2 mL) and stir the mixture for 30-60 minutes at room temperature to allow for complex formation.
-
Add activated molecular sieves (e.g., 100 mg).
-
Add the olefin (e.g., 1.0 mmol, 1 equivalent).
-
Prepare a solution of the diazo compound (e.g., 1.2 mmol, 1.2 equivalents) in the anhydrous solvent (e.g., 3 mL).
-
Slowly add the diazo compound solution to the reaction mixture via a syringe pump over 4-6 hours at the desired temperature (e.g., 0 °C to room temperature).
-
Allow the reaction to stir for an additional 12-24 hours, monitoring by TLC or HPLC.
-
Filter the reaction mixture to remove the molecular sieves and concentrate the filtrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Determine the yield, diastereomeric ratio (d.r.), and enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Caption: General workflow for asymmetric cyclopropanation.
Data Presentation
The following tables summarize representative data for cyclopropanation reactions using copper(I) triflate and various diazo compounds with different olefins.
Table 1: Asymmetric Cyclopropanation of Various Olefins with Diazomalonates using a Chiral Bi-side Arm Bisoxazoline-Copper(I) Complex. [3][4]
| Entry | Olefin | Product | Yield (%) | ee (%) |
| 1 | Indene | 95 | 92 | |
| 2 | 1,2-Dihydronaphthalene | 93 | 94 | |
| 3 | (Z)-1,4-Diphenyl-2-butene | 90 | 95 | |
| 4 | (E)-1,4-Diphenyl-2-butene | 92 | 93 | |
| 5 | (Z)-But-2-ene-1,4-diyl diacetate | 85 | 91 |
Reaction Conditions: Cu(CH₃CN)₄PF₆ (catalyst precursor), chiral bis(oxazoline) ligand, diazomalonate, in an appropriate solvent.
Table 2: Enantioselective Cyclopropanation of Styrene with Ethyl Diazoacetate using Various Chiral Oxazoline (B21484) Ligands.
| Entry | Ligand | Yield (%) | trans:cis ratio | ee (%) trans | ee (%) cis |
| 1 | Ligand A | 75 | 78:22 | 60 | 52 |
| 2 | Ligand B | 70 | 75:25 | 55 | 48 |
| 3 | Ligand C | 82 | 80:20 | 58 | 50 |
Reaction Conditions: Copper(I) triflate-benzene complex, chiral oxazoline ligand, styrene, ethyl diazoacetate, CH₂Cl₂.
Table 3: Enantioselective Synthesis of Trifluoromethyl-Cyclopropylboronates.
| Entry | Alkenyl Boronate | Product | Yield (%) | dr | er |
| 1 | (E)-styryl pinacolboronate | 69 | 94:6 | 95:5 | |
| 2 | (E)-4-fluorostyryl pinacolboronate | 72 | 95:5 | 96:4 | |
| 3 | (E)-4-chlorostyryl pinacolboronate | 75 | 94:6 | 96:4 | |
| 4 | (E)-4-methylstyryl pinacolboronate | 65 | 95:5 | 95:5 |
Reaction Conditions: [Cu(NCMe)₄]PF₆, (S,S)-tBuBOX ligand, trifluorodiazoethane, DCE.
Safety Considerations
-
Diazo Compounds: Diazo compounds, particularly those of low molecular weight, are toxic and potentially explosive. They can decompose violently upon heating, exposure to sharp surfaces, or in the presence of certain metals. All manipulations should be carried out in a well-ventilated fume hood behind a safety shield. Avoid using glassware with ground glass joints where possible.
-
Copper(I) Triflate: Copper(I) triflate is sensitive to air and moisture and should be handled under an inert atmosphere.
Conclusion
Copper(I) triflate is a highly effective catalyst for the cyclopropanation of a wide range of olefins with various diazo compounds. The use of chiral ligands, such as bis(oxazolines), allows for excellent stereocontrol, providing access to enantioenriched cyclopropane derivatives. The protocols and data presented herein serve as a valuable resource for researchers in academia and industry for the development of novel synthetic methodologies and the synthesis of complex molecules for drug discovery and other applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Bis- and Azabis(oxazoline)–Copper–Tungstophosphate Immobilized on Mesoporous Silica: Preparation and Use as Catalyst in Enantioselective Cyclopropanation [mdpi.com]
- 3. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]
- 4. Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Handling and Storage of Air-Sensitive Copper(I) Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the proper handling and storage of air-sensitive Copper(I) trifluoromethanesulfonate (B1224126) (Cu(I)OTf), a versatile catalyst in organic synthesis. Due to its reactivity with air and moisture, strict anaerobic and anhydrous techniques are paramount to ensure its efficacy and obtain reliable experimental results. This guide offers troubleshooting advice in a question-and-answer format, detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered when working with Copper(I) trifluoromethanesulfonate.
Q1: My solid this compound, which is typically a white to light yellow powder, has developed a blue or green tint. What does this mean and can I still use it?
A1: A blue or green coloration indicates the oxidation of the Copper(I) species to Copper(II). This is a common sign of decomposition due to exposure to air and moisture. The presence of Cu(II) can significantly impact the reactivity and outcome of your experiment, potentially leading to lower yields or undesired side reactions. It is strongly recommended to use fresh, properly stored Cu(I)OTf for best results. If you must use the discolored reagent, purification may be necessary, although prevention through proper handling is a better strategy.
Q2: My reaction catalyzed by Cu(I)OTf is sluggish or fails to initiate. What are the possible causes and how can I troubleshoot this?
A2: Several factors can lead to a failed or sluggish reaction:
-
Catalyst Inactivity: As mentioned above, the catalyst may have oxidized to Cu(II). Ensure you are starting with a pure, active Cu(I) source.
-
Presence of Oxygen or Moisture: Trace amounts of air or water in your reaction setup can deactivate the catalyst. It is crucial to use rigorously dried solvents and glassware and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.[1][2]
-
Solvent Choice: The solubility and stability of the catalyst can be solvent-dependent. Ensure your chosen solvent is appropriate for the reaction and is thoroughly degassed.
-
Impure Reagents: Impurities in your substrates or other reagents can interfere with the catalytic cycle. Purifying your starting materials may be necessary.
The following flowchart outlines a systematic approach to troubleshooting a problematic Cu(I)OTf-catalyzed reaction.
References
Technical Support Center: Copper(I) Triflate Catalyzed Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome low yields and other common issues in Copper(I) triflate catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yields in my Copper(I) triflate catalyzed reaction?
Low yields in these reactions can often be attributed to a few key factors. The most common culprits include the deactivation of the Copper(I) catalyst through oxidation, the purity of reagents and solvents, and suboptimal reaction conditions. Specifically, issues with the catalyst, ligand, base, solvent, or reaction temperature can significantly impact the reaction's efficiency.[1] Competing side reactions can also lead to lower yields of the desired product.
Q2: How sensitive is Copper(I) triflate to air and moisture?
Copper(I) triflate is known to be sensitive to oxidation, especially in solution, where it can be converted to the catalytically inactive Copper(II) species.[2][3] Therefore, handling the catalyst under an inert atmosphere (e.g., nitrogen or argon) is a crucial first step for ensuring reactivity. While many modern protocols are more robust, moisture can hydrolyze starting materials or interfere with the catalytic cycle.[1] Using anhydrous solvents and reagents is highly recommended, particularly when troubleshooting low yields.[1]
Q3: How critical is the choice of ligand for the reaction outcome?
The ligand plays a pivotal role in the success of a Copper(I) triflate catalyzed reaction. It stabilizes the copper catalyst, influences its solubility and reactivity, and can direct the selectivity of the transformation.[1] For example, in cross-coupling reactions, ligands like 1,10-phenanthroline (B135089) and N,N'-dimethylethylenediamine (DMEDA) have proven effective.[1] In azide-alkyne cycloaddition (CuAAC) reactions, ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often used to protect the Cu(I) catalyst and enhance reaction rates.
Q4: Can I use Copper(II) triflate directly as a precatalyst?
Yes, using Copper(II) triflate as a precatalyst is a common and convenient strategy.[2][4] The active Cu(I) species can be generated in situ through the addition of a reducing agent. For instance, in CuAAC reactions, sodium ascorbate (B8700270) is frequently used to reduce Cu(II) to Cu(I).[3][5] In other reactions, copper(0) powder can be used to reduce Cu(II) species.[2] This approach avoids the need to handle the more sensitive Cu(I) triflate directly.
Q5: What are common side reactions to be aware of?
In the context of CuAAC reactions, a common side reaction is the oxidative homocoupling of the alkyne starting material, which forms a diacetylene byproduct. This is often a sign of insufficient protection of the Cu(I) catalyst from oxygen. In cross-coupling reactions, side reactions can include C-arylation competing with desired O-arylation, for example.[1]
Troubleshooting Guide: Low to No Product Formation
If you are experiencing low to no yield in your Copper(I) triflate catalyzed reaction, follow this systematic troubleshooting guide to identify and resolve the issue.
Problem: My reaction shows very low conversion of the starting material.
The first step is to ensure the quality and integrity of all your reaction components.
-
Catalyst Activity: Copper(I) triflate is susceptible to oxidation. If you are using a Cu(I) source, ensure it has been stored under an inert atmosphere and handled properly. If using a Cu(II) precatalyst with a reducing agent, confirm the reducing agent (e.g., sodium ascorbate) is fresh, as it can degrade over time.[6]
-
Reagent Purity: Impurities in your starting materials, solvents, or base can poison the catalyst or lead to side reactions.[1][6] Verify the purity of your substrates by techniques like NMR or LC-MS. Use freshly purified or newly purchased anhydrous solvents and high-purity bases.
If your reagents are of high quality, the next step is to systematically optimize the reaction conditions.
-
Solvent: The choice of solvent can significantly influence the reaction rate and yield.[7] It is advisable to perform a solvent screen with a range of anhydrous solvents to identify the optimal medium for your specific reaction.
-
Ligand: The ligand is crucial for stabilizing the catalyst.[1] If you are using a ligand, ensure it is appropriate for your reaction type. The ligand-to-copper ratio can also be a critical parameter to optimize.
-
Base: For reactions requiring a base, the choice and amount of base can be critical. A base that is too strong or too weak can hinder the reaction.
-
Temperature: The reaction temperature may need optimization. Some reactions require heating to proceed at a reasonable rate, while others may be sensitive to higher temperatures, leading to catalyst decomposition or side product formation.
The following diagram illustrates a logical workflow for troubleshooting low reaction yields.
Caption: A logical workflow for diagnosing and resolving low-yield issues.
Problem: The reaction starts but does not go to completion.
This issue often points towards catalyst deactivation during the reaction.
-
Catalyst Turnover: The catalyst may not be turning over efficiently. This can be due to product inhibition or the slow degradation of the catalyst over the course of the reaction. Increasing the catalyst loading might be a solution, but it is often better to re-optimize the conditions (ligand, solvent, temperature) to enhance catalyst stability and turnover.
-
Oxygen Contamination: Even small leaks in your reaction setup can introduce enough oxygen to gradually deactivate the Cu(I) catalyst. Ensure all connections are secure and that a positive pressure of inert gas is maintained throughout the reaction. Degassing the solvent prior to use is a critical step.[6]
Data Presentation: Optimizing Reaction Parameters
Systematic optimization of reaction parameters is key to overcoming low yields. The following tables provide examples of how to structure your optimization experiments and present the data.
Table 1: Effect of Solvent on Reaction Yield
| Entry | Solvent (anhydrous) | Yield (%) |
| 1 | Toluene | 45 |
| 2 | Dioxane | 62 |
| 3 | Acetonitrile (MeCN) | 75 |
| 4 | Tetrahydrofuran (THF) | 55 |
| 5 | N,N-Dimethylformamide (DMF) | 88 |
Data is hypothetical and for illustrative purposes.
Table 2: Effect of Ligand on Reaction Yield
| Entry | Ligand (mol%) | Yield (%) |
| 1 | None | <5 |
| 2 | 1,10-Phenanthroline (10) | 78 |
| 3 | DMEDA (10) | 85 |
| 4 | TBTA (10) | 92 |
| 5 | THPTA (10) | 95 |
Data is hypothetical and for illustrative purposes.
Key Experimental Protocols
Below are detailed experimental protocols for common Copper(I) triflate catalyzed reactions.
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for small molecule synthesis where the Cu(I) catalyst is generated in situ from a Cu(II) source.
Reagent Preparation:
-
Azide (B81097) Solution: Prepare a stock solution of your azide (e.g., 100 mM in a suitable solvent like DMF).
-
Alkyne Solution: Prepare a stock solution of your alkyne (e.g., 100 mM in the same solvent).
-
Copper(II) Sulfate Solution: Prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in water).
-
Sodium Ascorbate Solution: Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water). This solution should be made immediately before use.
-
Ligand Solution (Optional but Recommended): Prepare a stock solution of a suitable ligand like TBTA (e.g., 50 mM in DMF/t-BuOH 1:4).
Reaction Setup:
-
To a reaction vial, add the alkyne (1.0 equivalent).
-
Add the azide (1.1 equivalents).
-
If using a ligand, add the ligand solution (e.g., 0.05 equivalents).
-
Add the CuSO₄ solution (0.01-0.05 equivalents).
-
Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.1-0.2 equivalents).
Reaction and Workup:
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[8]
The following diagram illustrates the experimental workflow for a typical CuAAC reaction.
Caption: A standard experimental workflow for a CuAAC reaction.
Protocol 2: General Procedure for Intramolecular Copper-Catalyzed O-Arylation
This protocol provides a general method for intramolecular O-arylation reactions.
Reaction Setup:
-
To an oven-dried reaction vial under an inert atmosphere (e.g., argon), add the Copper(I) triflate catalyst (e.g., (CuOTf)₂·C₆H₆, 5 mol%).
-
Add the appropriate ligand (e.g., 1,10-phenanthroline, 10 mol%) and base (e.g., K₂CO₃, 2.0 equivalents).
-
Add the starting material (1.0 equivalent) dissolved in anhydrous solvent (e.g., THF).
-
Seal the vial and place it in a preheated oil bath at the desired temperature (e.g., reflux).
Reaction and Workup:
-
Stir the reaction vigorously and monitor its progress by taking aliquots and analyzing via TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of celite to remove inorganic salts.
-
Wash the filter cake with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica (B1680970) gel to isolate the desired product.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. BJOC - Cu(OTf)2-catalyzed multicomponent reactions [beilstein-journals.org]
- 5. Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting guide for copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Welcome to the technical support center for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for high yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My CuAAC reaction is resulting in a low yield or no product at all. What are the common culprits?
Low yields in CuAAC reactions can be a significant concern, often stemming from several factors related to the catalyst, reagents, or reaction conditions. A systematic approach to troubleshooting is recommended to identify and resolve the issue.
Common Causes for Low Yield:
-
Catalyst Inactivation: The active catalyst in CuAAC is Copper(I) (Cu(I)), which is highly susceptible to oxidation to the inactive Copper(II) (Cu(II)) state, especially in the presence of oxygen.[1][2][3] Disproportionation of Cu(I) into Cu(0) and Cu(II) can also occur.[1][3]
-
Poor Reagent Quality: Impurities in the azide (B81097) or alkyne starting materials can interfere with the reaction. Azides, in particular, can be unstable.[1][3]
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly reduce reaction efficiency.[1][3]
-
Side Reactions: The most common side reaction is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which consumes the starting material.[1]
-
Steric Hindrance: Bulky functional groups near the azide or alkyne can physically block the reactive sites, slowing down the reaction.[4][5]
To address these issues, a logical troubleshooting workflow can be employed:
Caption: A troubleshooting workflow for low-yield CuAAC reactions.
Q2: How can I prevent the inactivation of my copper catalyst?
Maintaining the active Cu(I) oxidation state is critical for a successful CuAAC reaction. Here are several strategies to prevent its oxidation to the inactive Cu(II) state:
-
Use a Reducing Agent: The most common method is the in situ reduction of a Cu(II) salt (like CuSO₄) using a reducing agent. Sodium ascorbate (B8700270) is widely used for this purpose.[2] It is essential to use a freshly prepared solution of sodium ascorbate, as it can oxidize over time.[2]
-
Employ a Stabilizing Ligand: Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) are widely used to stabilize the Cu(I) catalyst, prevent its oxidation, and increase its water solubility.[1][2] A ligand-to-copper ratio of 5:1 is often recommended to protect the catalyst.[1][2]
-
Deoxygenate Solvents: Removing dissolved oxygen from the reaction mixture is crucial. This can be achieved by bubbling an inert gas like nitrogen or argon through your solvent and reaction mixture.[2][4]
-
Work Under an Inert Atmosphere: For highly sensitive reactions, performing the experiment in a glovebox under an inert atmosphere provides the best protection against oxygen.[1][6]
Caption: Strategies to protect the active Cu(I) catalyst from oxidation.
Q3: What are the optimal reactant concentrations and ratios?
While the theoretical stoichiometry is a 1:1 ratio of azide to alkyne, using a slight excess (1.1-1.5 equivalents) of the more accessible reactant can help drive the reaction to completion.[2] The copper catalyst is typically used in catalytic amounts, ranging from 1 to 5 mol%.[2] For the reaction to proceed efficiently, reactants should generally be present at concentrations greater than 10 μM each.[1]
| Component | Recommended Molar Ratio/Concentration | Notes |
| Azide:Alkyne | 1:1 to 1:1.5 (or 1.5:1) | A slight excess of one reagent can improve yield.[2] |
| Copper Catalyst | 1 - 5 mol% | Higher catalyst loading may be needed for difficult reactions.[2] |
| Ligand:Copper | 2:1 to 5:1 | A higher ratio helps stabilize the Cu(I) catalyst.[1][2] |
| Reactant Concentration | > 10 µM | Lower concentrations can significantly slow the reaction rate.[1] |
Q4: I'm observing unexpected side products. What are they and how can I minimize them?
The most common side reaction is the oxidative homocoupling of the terminal alkyne to form a diacetylene byproduct, known as Glaser coupling.[1] This process is promoted by the presence of oxygen. In bioconjugation, reactive oxygen species (ROS) generated during the reaction can damage biomolecules like DNA and proteins.[1]
Strategies to Minimize Side Reactions:
-
Maintain an Inert Atmosphere: Rigorously deoxygenate all solutions and perform the reaction under a nitrogen or argon atmosphere.[4]
-
Use a Reducing Agent: Ensure an adequate concentration of a fresh reducing agent like sodium ascorbate to scavenge oxygen.[1]
-
Employ Chelating Ligands: Ligands like THPTA are essential to protect biomolecules by sequestering the copper catalyst and minimizing the generation of damaging ROS.[1]
-
Add Scavengers: Aminoguanidine can be added to intercept byproducts from ascorbate oxidation that can react with protein residues.[1]
-
Optimize Reaction Time: Keep reaction times as short as possible by optimizing other parameters to minimize exposure to potentially damaging conditions.[1]
Experimental Protocols
General Protocol for a Standard CuAAC Reaction (Small Molecules)
This protocol is a starting point and may require optimization for specific substrates.
1. Reagent Preparation:
-
Prepare stock solutions of your azide (e.g., 100 mM in DMF) and alkyne (e.g., 100 mM in DMF).
-
Prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in water).
-
Prepare a stock solution of a ligand like TBTA (e.g., 50 mM in DMF/t-BuOH 1:4).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).[5]
2. Reaction Setup:
-
In a reaction vial, add the alkyne (1.0 eq).
-
Add the azide (1.1 eq).
-
Add the solvent (e.g., DMF or a mixture of t-BuOH/water).
-
Add the TBTA solution (0.05 eq).
-
Add the CuSO₄ solution (0.01-0.05 eq).
-
Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
Add the sodium ascorbate solution (0.1-0.2 eq) to initiate the reaction.[5]
3. Reaction and Work-up:
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[7]
General Protocol for CuAAC Bioconjugation
This protocol is suitable for labeling biomolecules such as proteins.
1. Reagent Preparation:
-
Prepare a stock solution of the alkyne-modified biomolecule in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Prepare a stock solution of the azide-containing label (e.g., a fluorescent dye) in DMSO or water.
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).
-
Prepare a stock solution of THPTA (e.g., 100 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).[5]
2. Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule (1.0 eq) and buffer.
-
Add the azide-label (2-10 eq).
-
In a separate tube, prepare a premix of CuSO₄ and THPTA (e.g., 1:5 molar ratio).
-
Add the catalyst premix to the reaction tube.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[5]
3. Reaction and Purification:
-
Incubate the reaction at room temperature for 1-4 hours or overnight at 4 °C. Gentle mixing is recommended.[5]
-
Purify the conjugated biomolecule using an appropriate method such as size-exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents and the copper catalyst.
Caption: A generalized experimental workflow for the CuAAC reaction.
References
Optimizing reaction conditions (solvent, temperature) for Copper(I) triflate catalysis.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions, specifically solvent and temperature, for Copper(I) triflate catalyzed reactions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments, offering a systematic approach to problem-solving.
Question: My reaction is giving a low yield or no product at all. What are the first things I should check?
Answer: Low or no product yield is a frequent issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.[1] The primary areas to investigate are the activity of the copper catalyst, the purity of the reagents, and the appropriateness of the reaction environment.[2]
A logical workflow can help isolate the problem:
Caption: A troubleshooting workflow for low-yield copper-catalyzed reactions.
Question: How do I select the optimal solvent for my Copper(I) triflate catalyzed reaction?
Answer: Solvent choice is critical as it can dramatically influence reaction pathways and yield.[3] The optimal solvent depends on the specific reaction (e.g., C-N coupling, cycloaddition), the solubility of reagents, and the reaction temperature. A solvent screen is the most effective method for optimization. Common solvents to test include toluene, acetonitrile (B52724) (MeCN), tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and dioxane.[3][4] For instance, in certain O-arylation reactions, THF was found to favor the desired product, while dioxane favored a C-arylation side product.[3]
Question: The reaction is sluggish. How does temperature affect the reaction rate and catalyst stability?
Answer: Increasing the reaction temperature can enhance the reaction rate, particularly if steric hindrance is an issue.[1] However, excessively high temperatures can lead to catalyst decomposition or the formation of byproducts.[5] The optimal temperature is a balance between reaction rate and catalyst stability. For many copper-catalyzed reactions, temperatures between room temperature and 80°C are effective.[4][6] It is crucial to monitor the reaction, as some Cu(I) species are sensitive and can degrade at elevated temperatures.[7][8] The thermal stability of copper catalysts can be poor, with nanoparticle sintering being a common cause of deactivation at higher temperatures.[9][10]
Frequently Asked Questions (FAQs)
Q1: What is the role of the Copper(I) species in the catalysis?
A1: The Copper(I) oxidation state, Cu(I), is the active catalytic species in many reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1] It facilitates the formation of key intermediates, for example, a copper acetylide, which then reacts with the other substrate.[1][11]
Q2: My Copper(I) triflate is old or has changed color. Can I still use it?
A2: Copper(I) salts are susceptible to oxidation to the inactive Copper(II) state, which is often indicated by a color change from white/colorless to blue or green.[1][2] It is highly recommended to use fresh reagents for best results.[1] If using a Cu(II) salt like Copper(II) triflate (Cu(OTf)₂), a reducing agent such as sodium ascorbate (B8700270) is often added to generate the active Cu(I) species in situ.[1][11]
Q3: Why is a ligand necessary, and how do I choose one?
A3: Ligands are crucial for stabilizing the active Cu(I) catalyst, preventing its oxidation and disproportionation.[1] They also influence the catalyst's solubility and reactivity.[3][12] The choice of ligand depends on the reaction type and solvent system. For example, in C-N coupling reactions, cyclic β-diketones have been shown to be effective supporting ligands, allowing reactions to proceed at room temperature.[13][14] For bioconjugation reactions in aqueous media, water-soluble ligands like THPTA are often used.[1][12]
Q4: Can I run my reaction open to the air?
A4: It depends. The active Cu(I) catalyst is prone to oxidation by dissolved oxygen.[2] Therefore, for many protocols, it is essential to degas solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to ensure a sustained concentration of the active catalyst.[1][3] However, some specific protocols, particularly certain aerobic oxidations, utilize molecular oxygen and do not require an inert atmosphere.[7]
Data Presentation: Solvent and Temperature Effects
The following tables summarize the impact of solvent and temperature on the yield of representative copper-catalyzed reactions.
Table 1: Effect of Solvent on A³ Coupling Reaction Yield [4]
| Entry | Solvent | Yield (%) |
| 1 | Toluene | 83 |
| 2 | CH₃CN | 73 |
| 3 | H₂O | 55 |
| 4 | Ethanol | 65 |
| 5 | THF | 71 |
| 6 | MeOH | 61 |
| 7 | Propanol | 63 |
| 8 | CHCl₃ | 45 |
Reaction conditions: Optimized for catalyst loading and time.[4]
Table 2: Effect of Temperature on Oxidative Esterification Yield [5]
| Entry | Temperature (°C) | Yield (%) |
| 1 | Room Temp. | 11 |
| 2 | 60 | 75 |
| 3 | 80 | 96 |
| 4 | 100 | 85 |
| 5 | 120 | 71 |
Reaction conditions: Optimized for solvent, catalyst, and oxidant amount.[5]
Experimental Protocols
Protocol 1: General Procedure for a Copper(I) Triflate Catalyzed C-N Coupling
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl iodide (1.0 equiv), the aliphatic amine (1.2 equiv), a β-diketone ligand (e.g., 1,3-cyclohexanedione, 20 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv).
-
Inerting: Seal the vial with a septum and purge with dry argon or nitrogen for 10-15 minutes.[3]
-
Reagent Addition: Through the septum, add Copper(I) triflate (CuOTf, 5-10 mol%) followed by the anhydrous solvent (e.g., THF or Toluene) to achieve the desired substrate concentration (typically 0.1-0.5 M).[3][14]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80°C).[4][13]
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS.[3]
-
Workup: Upon completion, quench the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by standard techniques such as column chromatography.[1]
Protocol 2: High-Throughput Reaction Condition Optimization
A systematic optimization of ligand, base, solvent, and temperature is recommended when developing a new transformation.[3] This can be done efficiently using a 96-well plate format.
Caption: A workflow for the systematic optimization of reaction conditions.
-
Stock Solutions: Prepare stock solutions of your starting material and catalyst in a suitable solvent.
-
Plate Setup:
-
Solvent Screen: Add the copper source and any necessary ligands/bases to each well, then add a different anhydrous solvent to each designated well or row.[3]
-
Temperature/Parameter Screen: Use the best solvent from the initial screen and vary other parameters like temperature, ligand-to-copper ratio, or base type across the plate.[2][3]
-
-
Initiation: Add the starting material stock solution to each well to initiate the reactions. Seal the plate.
-
Reaction: Place the plate on a heated shaker block at the desired temperature(s) for a set time (e.g., 12-24 hours).[3]
-
Analysis: After the reaction time, cool the plate, quench the reactions, and analyze the yield/conversion in each well using a high-throughput method like LC-MS to identify the optimal conditions.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Effect of synthesis temperature on the morphology and stability of copper(i) hydride nanoparticles - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. Cu-Based Catalysts with Enhanced Thermal Stability for Cyclohexyl Acetate Hydrogenation: Studies on Cu+ and Cu0 Sites at Different Reduction Temperatures [mdpi.com]
- 10. Ultra-high thermal stability of sputtering reconstructed Cu-based catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Highly selective room-temperature copper-catalyzed C-N coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Common side reactions and byproducts in Copper(I) triflate chemistry.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Copper(I) triflate (Cu(I)OTf) and related copper-catalyzed reactions. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you navigate common challenges, minimize side reactions, and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My copper-catalyzed reaction has a very low yield or is not working at all. What are the most common initial checks?
A1: Low or no yield in copper-catalyzed reactions, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Sonogashira, or Ullmann couplings, often stems from issues with the catalyst's active state. The primary active species is Cu(I), which is highly susceptible to oxidation to the inactive Cu(II) state by atmospheric oxygen.[1]
Initial Troubleshooting Steps:
-
Catalyst Integrity: Ensure your Cu(I) triflate source is fresh and has been stored under an inert atmosphere (e.g., argon or nitrogen). Older or improperly stored catalyst may have oxidized.
-
Oxygen Exclusion: Deoxygenate your solvents and reaction mixtures by sparging with an inert gas (argon or nitrogen) for 10-15 minutes before adding the catalyst.[2] This is critical for reactions sensitive to oxygen, like Sonogashira and Glaser couplings.
-
Use of Reducing Agents (for in situ Cu(I) generation): If you are generating Cu(I) in situ from a Cu(II) source like CuSO₄, ensure you are using a fresh solution of a reducing agent, such as sodium ascorbate (B8700270). Prepare this solution immediately before use, as it can degrade over time.
-
Reagent Purity: Verify the purity of your substrates (azide, alkyne, aryl halide), ligands, and base. Impurities can poison the catalyst.
Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling) in my Sonogashira or CuAAC reaction. How can I minimize this side product?
A2: Glaser-Hay coupling, the oxidative homocoupling of terminal alkynes to form 1,3-diynes, is a major side reaction in copper-catalyzed alkyne chemistry. This process is promoted by the presence of oxygen and a copper catalyst.[2][3][4]
Strategies to Minimize Glaser Coupling:
-
Strict Anaerobic Conditions: The most effective method is to rigorously exclude oxygen from the reaction. This involves using degassed solvents and maintaining an inert atmosphere.
-
Use of a Reducing Agent: Adding a reducing agent like sodium ascorbate helps maintain the copper catalyst in the Cu(I) state, which disfavors the oxidative homocoupling pathway.[5]
-
Additives: In some Sonogashira protocols, conducting the reaction under a dilute hydrogen atmosphere has been shown to reduce homocoupling to as low as 2%.[6]
-
Ligand Choice: Certain ligands can stabilize the Cu(I) center and suppress homocoupling. For example, in some systems, glycosyl triazole ligands have been shown to prevent homocoupling at high temperatures under an air atmosphere.[7]
Q3: When using a phosphine-based ligand in a CuAAC reaction, I'm getting a byproduct that appears to be a reduced azide (B81097). What is happening?
A3: You are likely observing a Staudinger reaction (or Staudinger reduction) between your phosphine (B1218219) ligand (e.g., triphenylphosphine) and the azide substrate. In this reaction, the phosphine reacts with the azide to form an iminophosphorane, which, in the presence of water, is hydrolyzed to a primary amine and the corresponding phosphine oxide.[8][9][10] This side reaction consumes both your ligand and azide, reducing the yield of the desired triazole product.[11]
Mitigation Strategies:
-
Use a Non-Phosphine Ligand: The most straightforward solution is to switch to a nitrogen-based ligand that does not react with azides, such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or its water-soluble derivatives like THPTA.
-
Minimize Ligand Stoichiometry: If a phosphine ligand is necessary, use the minimum effective concentration to reduce the probability of this side reaction.
Q4: My Ullmann coupling reaction requires very high temperatures and gives a low yield with several byproducts. How can I improve it?
A4: Traditional Ullmann reactions are notorious for requiring harsh conditions (temperatures often >200 °C) and stoichiometric amounts of copper, leading to side reactions like hydrodehalogenation (reduction of the aryl halide).[12] Modern protocols overcome these issues through the use of ligands.
Improvements for Ullmann Couplings:
-
Incorporate a Ligand: The addition of a suitable ligand is crucial. Ligands stabilize the copper catalyst, increase its solubility, and facilitate the catalytic cycle at much lower temperatures (typically 80-120 °C). Effective ligand classes include 1,10-phenanthrolines, N,N'-dimethylethylenediamine (DMEDA), amino acids (e.g., L-proline, N-methylglycine), and oxalic diamides.[7][12]
-
Screen Bases and Solvents: The choice of base and solvent is critical. Inorganic bases like K₃PO₄ and Cs₂CO₃ are commonly effective. Polar aprotic solvents such as DMF, DMSO, or dioxane are generally preferred over protic or non-polar solvents to improve solubility and reduce side reactions.[6]
Troubleshooting Guides
Guide 1: Low or No Yield in Copper-Catalyzed Reactions
If you are experiencing low or no product yield, use the following workflow to diagnose the potential issue.
Common Side Reactions and Their Mechanisms
Understanding the pathways to byproduct formation is key to prevention.
Data on Side Reactions and Byproducts
Quantitative data on byproduct formation can be highly dependent on the specific substrates and reaction conditions. The following tables summarize reported data to illustrate the impact of reaction parameters on common side reactions.
Table 1: Effect of Reaction Conditions on Glaser Homocoupling Byproduct
| Condition | Copper Source/Ligand | Substrate(s) | Homocoupling Yield | Desired Product Yield | Reference(s) |
|---|---|---|---|---|---|
| Aerobic (Standard) | Cu(I)/Pd(II) | Terminal Alkyne + Aryl Halide | "Considerable" / Up to 20% | Variable (Reduced) | [5][6] |
| Anaerobic (Degassed) | Cu(I)/Pd(II) | Terminal Alkyne + Aryl Halide | Minimized | Improved | [2] |
| Dilute H₂ Atmosphere | CuI / Pd(PPh₃)₂Cl₂ | Terminal Alkyne + Aryl Halide | ~2% | Very Good | [6] |
| Reducing Agent Present | Cu(II) + Ascorbate | Alkyne-functional polymer | Not problematic | N/A | [5] |
| High Temperature (130°C) | CuI / Glycosyl Triazole | Terminal Alkyne + Aryl Halide | No homocoupling observed | Excellent |[7] |
Table 2: Effect of Ligands on Ullmann C-O Coupling Yield
| Copper Source | Ligand | Aryl Halide | Nucleophile | Temp (°C) | Yield (%) | Reference(s) |
|---|---|---|---|---|---|---|
| CuI (5 mol%) | PPh₃ | 4-Bromotoluene | p-Cresol | 100 | 58 | [6] |
| CuI (5 mol%) | PPh₃ | 4-Bromobenzonitrile | p-Cresol | 100 | 44 | [6] |
| CuBr (0.0125 mol%) | Oxalohydrazide L1 | 1-Bromo-4-chlorobenzene | p-Cresol | 120 | 75 | |
| CuBr (0.0125 mol%) | Oxalohydrazide L15 | 1-Bromo-4-chlorobenzene | p-Cresol | 120 | 95 | |
| CuI (10 mol%) | 1,10-Phenanthroline | Iodobenzene | n-Hexylamine | RT | 87 | [2] |
| CuI (10 mol%) | None | Bromobenzene | Glycerol | 80 | 77 (mixture) | |
Detailed Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Small Molecules
This protocol is a general starting point for the synthesis of a 1,4-disubstituted 1,2,3-triazole from an organic azide and a terminal alkyne using in situ generation of Cu(I).
Materials:
-
Terminal Alkyne (1.0 eq)
-
Organic Azide (1.0-1.2 eq)
-
Copper(II) Sulfate (B86663) Pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq, 1-5 mol%)
-
Sodium Ascorbate (0.1-0.2 eq, 10-20 mol%)
-
Ligand (e.g., TBTA, 0.01-0.05 eq)
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Setup: To a reaction vial equipped with a magnetic stir bar, add the terminal alkyne (1.0 eq), the organic azide (1.1 eq), and the solvent.
-
Ligand and Catalyst Addition: Add the ligand (e.g., TBTA, 0.05 eq) followed by the aqueous solution of CuSO₄ (0.01-0.05 eq).
-
Degassing: Seal the vial and sparge the mixture with argon or nitrogen for 10-15 minutes to remove dissolved oxygen.
-
Initiation: Prepare a fresh stock solution of sodium ascorbate in water. Add the sodium ascorbate solution (0.1-0.2 eq) to the reaction mixture via syringe.
-
Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours but may require longer for sterically hindered substrates.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.[1]
Protocol 2: Ligand-Promoted Ullmann C-N Coupling
This protocol describes a general procedure for the copper-catalyzed N-arylation of an amine with an aryl halide.
Materials:
-
Aryl Halide (e.g., Aryl Iodide or Bromide) (1.0 eq)
-
Amine (1.2-1.5 eq)
-
Copper(I) Iodide (CuI) (0.05-0.1 eq, 5-10 mol%)
-
Ligand (e.g., 1,10-Phenanthroline or N,N'-Dimethylethylenediamine) (0.1-0.2 eq)
-
Base (e.g., K₃PO₄ or Cs₂CO₃) (2.0 eq)
-
Anhydrous, degassed polar aprotic solvent (e.g., Dioxane, Toluene, or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Setup: To an oven-dried Schlenk flask or reaction tube, add CuI (0.05 eq), the ligand (0.1 eq), and the base (2.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add the aryl halide (1.0 eq), the amine (1.2 eq), and the anhydrous, degassed solvent via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking aliquots (under an inert atmosphere) and analyzing via TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.[12]
Protocol 3: Sonogashira Cross-Coupling
This protocol outlines a typical Sonogashira coupling using a palladium catalyst with a Cu(I) triflate co-catalyst.
Materials:
-
Aryl or Vinyl Halide/Triflate (1.0 eq)
-
Terminal Alkyne (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.01-0.05 eq, 1-5 mol%)
-
Copper(I) Triflate (CuOTf) or Copper(I) Iodide (CuI) (0.02-0.1 eq, 2-10 mol%)
-
Amine Base/Solvent (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
-
Optional Co-solvent (e.g., THF, DMF), anhydrous and degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Setup: In an oven-dried Schlenk flask, combine the palladium catalyst, Cu(I) triflate, and the aryl/vinyl halide.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent/Reagent Addition: Add the anhydrous, degassed amine (e.g., triethylamine) and any co-solvent. Stir for a few minutes, then add the terminal alkyne via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). The reaction is often exothermic.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting aryl halide is consumed.
-
Workup: Once complete, cool the mixture and remove the amine solvent under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water or a dilute ammonium (B1175870) chloride solution to remove amine salts. Wash further with brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the product by flash column chromatography on silica gel.[9]
References
- 1. iris.unito.it [iris.unito.it]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Copper-catalyzed oxidative alkyne homocoupling without palladium, ligands and bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 7. Aerobic Copper-Catalyzed Organic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New ligands enhance copper catalysis-SINOCOMPOUND [en.sinocompound.com]
Technical Support Center: Purification of Products from Copper(I) Trifluoromethanesulfonate Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear guidance on workup procedures and to troubleshoot common issues encountered during the purification of products from reaction mixtures containing Copper(I) trifluoromethanesulfonate (B1224126), often abbreviated as Cu(I)OTf.
Frequently Asked Questions (FAQs)
Q1: What is a general workup procedure for a reaction involving Copper(I) trifluoromethanesulfonate?
A general workup procedure typically involves quenching the reaction, followed by an aqueous workup to remove the copper catalyst and other water-soluble impurities. The organic product is then extracted, dried, and concentrated. Final purification is often achieved by column chromatography or recrystallization.[1][2]
Q2: How can I effectively remove the copper catalyst from my reaction mixture?
Several methods can be employed to remove residual copper catalyst:
-
Aqueous Washes: Washing the organic layer with aqueous solutions of chelating agents like ethylenediaminetetraacetic acid (EDTA) or ammonium (B1175870) hydroxide (B78521) can effectively sequester the copper ions. A dilute acid wash (e.g., 1 M HCl) can also be effective, followed by a wash with a base (e.g., saturated NaHCO3) to neutralize any remaining acid.[1][2][3]
-
Filtration through a Plug of Silica (B1680970) or Alumina (B75360): Passing the crude reaction mixture through a short plug of silica gel or neutral alumina can effectively adsorb the copper catalyst.[1][3]
-
Use of Scavenger Resins: Ion exchange resins with acidic groups can be used to capture the copper catalyst, which can sometimes be recovered and recycled.[1]
Q3: I am observing a persistent blue or green color in my organic layer after extraction. What does this indicate and how can I resolve it?
A persistent blue or green color in the organic layer typically indicates the presence of residual copper salts. To remove this, repeated washings with a chelating agent solution (e.g., 10% aqueous ammonium hydroxide or a saturated solution of EDTA) are recommended until the aqueous layer is colorless.[1][3]
Q4: My product appears to be degrading during the workup. What could be the cause and how can I prevent it?
Product degradation can occur if your product is sensitive to the pH changes during aqueous washes. If your product is acid-sensitive, avoid acidic washes. Conversely, if it is base-sensitive, avoid basic washes. Using neutral washes or carefully controlling the pH during the workup is crucial.
Q5: An emulsion has formed during the extraction process. How can I break it?
Emulsion formation can be caused by high concentrations of surfactant-like species or fine particulate matter. To address this:
-
Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase.[1]
-
Instead of vigorous shaking, gently invert the separatory funnel multiple times.[1]
-
Filter the reaction mixture through a pad of Celite® before the aqueous workup to remove any solids.[1][3]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues during the purification of products from this compound mediated reactions.
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | Before workup, monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to ensure completion.[1] |
| Product degradation during workup. | If the product is sensitive to acid or base, use neutral washes or carefully control the pH.[1] | |
| Adsorption of product onto silica/alumina during filtration. | If using a silica or alumina plug, elute with a more polar solvent to ensure complete recovery of the product.[1] | |
| Persistent Blue/Green Color in Organic Layer | Residual copper salts. | Perform repeated washes with a chelating agent solution (e.g., 10% aqueous ammonium hydroxide or saturated EDTA solution) until the aqueous layer is colorless.[1][3] |
| Formation of an Emulsion during Extraction | High concentration of surfactant-like species. | Add a small amount of brine to the separatory funnel to increase the ionic strength of the aqueous phase.[1] |
| Vigorous shaking. | Gently invert the separatory funnel multiple times instead of vigorous shaking.[1] | |
| Presence of fine particulate matter. | Filter the reaction mixture through a pad of Celite® before the aqueous workup.[1][3] | |
| Difficulty Removing Unreacted Starting Materials/Byproducts | Similar polarity to the desired product. | Optimize the column chromatography conditions (e.g., solvent system, gradient) for better separation. Consider recrystallization if the product is a solid. |
Experimental Protocols
Protocol 1: General Aqueous Workup for Copper Removal
-
Quenching: Quench the reaction mixture with a suitable aqueous solution (e.g., saturated aqueous ammonium chloride).
-
Dilution: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction and Washing: Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
A saturated aqueous solution of EDTA or 10% aqueous ammonium hydroxide (repeat until the blue/green color is gone).
-
Water.
-
Saturated aqueous sodium bicarbonate (if an acidic reagent was used).
-
Brine.
-
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Purification via Filtration through a Silica/Alumina Plug
-
Preparation of the Plug: Place a small amount of cotton or glass wool at the bottom of a pipette or a small column. Add a layer of sand, followed by a layer of silica gel or neutral alumina (typically 2-5 cm). Top with another layer of sand.
-
Elution: Pre-wet the plug with the desired eluting solvent. Carefully load the crude reaction mixture onto the top of the plug.
-
Collection: Elute the product with an appropriate solvent or solvent mixture, collecting the fractions. The copper catalyst should remain adsorbed on the stationary phase.
-
Concentration: Concentrate the collected fractions under reduced pressure to obtain the purified product.
Visualizations
Caption: A general experimental workflow for the purification of products from a this compound reaction.
Caption: A troubleshooting guide for common issues in the purification of copper-catalyzed reaction products.
References
Issues with catalyst deactivation in copper-catalyzed cross-couplings.
Welcome to the Technical Support Center for copper-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My copper-catalyzed cross-coupling reaction is showing low or no yield. What are the common causes?
A1: Low or no yield in copper-catalyzed cross-coupling reactions can stem from several factors:
-
Inactive Catalyst: The active species in many copper-catalyzed reactions is Cu(I). If you are using a Cu(II) precatalyst, it may not be efficiently reduced to Cu(I) under the reaction conditions. Conversely, your Cu(I) source could be oxidized or of poor quality.[1]
-
Inappropriate Ligand: Ligands are crucial for stabilizing the copper catalyst and facilitating the catalytic cycle. The chosen ligand may not be suitable for your specific substrates.
-
Suboptimal Base: The base plays a critical role in the deprotonation of the nucleophile and catalyst turnover. The type, strength, and solubility of the base can significantly impact the reaction rate.[1]
-
Poor Reagent Quality: Impurities in substrates, solvents, or the base can poison the catalyst. Ensure all reagents are pure and solvents are anhydrous and degassed.
-
Incorrect Reaction Temperature: While modern copper-catalyzed reactions often run at milder temperatures than classical Ullmann conditions, the temperature must be optimized for your specific system.[1]
Q2: I am observing significant amounts of side products, such as hydrodehalogenation or homocoupling. How can I minimize these?
A2: The formation of side products is a common challenge. To minimize them:
-
For Hydrodehalogenation (Debromination/Dechlorination): This side reaction is often caused by the presence of protic impurities like water. Ensure you are using anhydrous solvents and reagents and that your glassware is thoroughly dried.[1]
-
For Homocoupling: This can be favored in the absence of a suitable ligand or at high reaction temperatures. Introducing an appropriate bidentate ligand (e.g., 1,10-phenanthroline, L-proline) can promote the desired cross-coupling pathway. Lowering the reaction temperature may also improve selectivity.
Q3: How do I choose the right ligand for my copper-catalyzed reaction?
A3: Ligand selection is critical for a successful reaction. There is no universal ligand, and screening is often necessary. Consider the following classes of ligands:
-
N-based ligands: Diamines (e.g., TMEDA, 1,10-phenanthroline) and amino acids (e.g., L-proline, N-methylglycine) are commonly used and effective for a range of transformations.
-
O-based ligands: Diketones and diols can also be effective.
-
Oxalic Diamides: These "second-generation" ligands have shown high efficacy, sometimes allowing for lower catalyst loadings.[1]
The choice of ligand can be substrate-dependent. For electron-rich substrates, for example, N-methylated amino acid-derived ligands might be more effective.[1]
Q4: Can I reuse my copper catalyst?
A4: Yes, in many cases, the copper catalyst can be recovered and reused. For heterogeneous catalysts, this can be as simple as filtration.[2] For homogeneous catalysts, electrochemical methods have been developed to regenerate and recover the catalytic system.[3]
Troubleshooting Guides
Guide 1: Low Yield in Ullmann-Type C-N Coupling
| Symptom | Potential Cause | Suggested Solution |
| No reaction or very low conversion | Inactive Cu(I) catalyst (oxidation) | Use a fresh, high-purity Cu(I) salt (e.g., CuI, CuBr).[1] Consider adding a reducing agent if using a Cu(II) source. |
| Suboptimal ligand or no ligand | Screen a variety of ligands, such as 1,10-phenanthroline, N,N'-dimethylethylenediamine, or L-proline. | |
| Incorrect base | Screen different inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃. The particle size and quality of the base can be critical.[4] | |
| Low reaction temperature | Incrementally increase the reaction temperature. Modern Ullmann reactions typically run between 40-120 °C.[1] | |
| Reaction starts but stalls | Catalyst deactivation by product inhibition | Consider using a ligand that is less susceptible to displacement by the product. |
| Catalyst poisoning by impurities | Purify all starting materials and use anhydrous, degassed solvents. | |
| Poor solubility of the base | The slow dissolution of an inorganic base can lead to a long induction period. Consider using a more soluble base or a different solvent. |
Guide 2: Issues with Chan-Lam C-O Coupling
| Symptom | Potential Cause | Suggested Solution |
| Low to moderate yield | Inefficient reoxidation of Cu(I) to Cu(II) | Ensure adequate exposure to an oxidant, typically air (oxygen). Running the reaction open to the air is common. |
| Boronic acid degradation | Boronic acids can dehydrate to form boroxines, which may be less reactive. Use fresh, high-quality boronic acid. | |
| Formation of homocoupled biaryl byproduct | This can be a significant side reaction. Adjusting the stoichiometry or using a different ligand can help. | |
| Reaction is not reproducible | Sensitivity to air/moisture | While often run in the air, the reaction's reproducibility can be affected by humidity. Try running the reaction under a dry air or oxygen atmosphere. |
| Inconsistent quality of copper source | Use a consistent, high-purity source of Cu(II), such as Cu(OAc)₂. |
Data Presentation
Table 1: Effect of Ligand on Copper-Catalyzed C-O Coupling Turnover Number (TON)
The following data illustrates the significant impact of ligand choice on the efficiency of the copper-catalyzed coupling of phenols with aryl bromides.
| Ligand | Catalyst Loading (mol%) | Turnover Number (TON) |
| None | 1.0 | < 100 |
| L-proline | 1.0 | ~100-200 |
| Oxalohydrazide L1 | 0.0125 | ~7500 |
| Oxalohydrazide L6 | 0.0125 | ~8000 |
| Oxalohydrazide L15 | 0.0125 | ~8000 |
Data synthesized from studies on oxalohydrazide ligands, which have shown remarkably high turnover numbers.[4][5][6][7]
Table 2: Influence of Base on Ullmann Condensation Yield
The choice of base is critical in Ullmann-type reactions. Below is a comparison of different bases in the O-arylation of 4-methoxyphenol (B1676288) with 4-bromotoluene.
| Base | Yield (%) |
| K₃PO₄ | 85 |
| Cs₂CO₃ | 92 |
| K₂CO₃ | 78 |
| NaOH | 45 |
| Et₃N | < 10 |
Yields are representative and can vary based on specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for a Copper-Catalyzed Ullmann C-N Coupling Reaction
This protocol provides a starting point for the coupling of an aryl halide with an amine.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Ligand (e.g., N-methylglycine) (0.1 mmol, 10 mol%)
-
Base (e.g., K₃PO₄) (2.0 mmol)
-
Anhydrous, degassed solvent (e.g., DMF or Dioxane) (3-5 mL)
-
Oven-dried Schlenk tube or sealed vial with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To the oven-dried reaction vessel, add the aryl halide, amine, CuI, ligand, and base.
-
Seal the vessel with a septum and purge with an inert gas for 5-10 minutes.
-
Add the anhydrous, degassed solvent via syringe.
-
Place the vessel in a preheated heating block at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Separate the organic layer, dry it over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Protocol 2: Catalyst Recovery and Reactivation via Electrochemical Method
This protocol describes a general approach for the regeneration of a copper catalyst system using electrochemistry.
Materials:
-
Reaction mixture containing the deactivated copper catalyst in an ionic liquid as the electrolyte and solvent.
-
Electrochemical cell with two copper electrodes.
-
DC power supply.
Procedure for Catalyst Regeneration:
-
After the initial catalytic run, apply a reverse polarity to the electrodes in the electrochemical cell containing the reaction mixture.
-
This process will redeposit the dissolved copper species back onto the electrode, effectively regenerating the catalyst.
-
The regenerated catalyst can be directly reused in a subsequent reaction.
Procedure for Metal and Solvent Recovery:
-
By passing an electric current, the copper species can be separated from the ionic liquid.
-
This allows for the recovery of both the copper metal and the ionic liquid solvent for reuse.[3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generation, regeneration, and recovery of Cu catalytic system by changing the polarity of electrodes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 5. Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Managing moisture sensitivity of Copper(I) trifluoromethanesulfonate in experiments.
This guide provides researchers, scientists, and drug development professionals with essential information for handling and using the moisture-sensitive reagent, Copper(I) trifluoromethanesulfonate (B1224126) (CuOTf) and its common complexes (e.g., toluene (B28343) or benzene (B151609) complex).
Frequently Asked Questions (FAQs)
Q1: Why is Copper(I) trifluoromethanesulfonate so sensitive to moisture?
A1: this compound is hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can lead to hydrolysis of the trifluoromethanesulfonate anion and oxidation of the copper(I) center to the catalytically less active or inactive copper(II) species. This decomposition is often visible as a color change from white or light yellow to blue or green, characteristic of hydrated copper(II) salts.[1][2]
Q2: How should I store this compound?
A2: To maintain its integrity, this compound should be stored under a dry, inert atmosphere such as argon or nitrogen.[3] The most effective storage methods are inside a glovebox with low oxygen and moisture levels (<1 ppm) or in a sealed container, such as a Sure/Seal™ bottle, within a desiccator.[4][5] It is crucial to avoid exposure to the laboratory atmosphere, even for brief periods.
Q3: What is the purpose of the toluene or benzene complex of this compound?
A3: this compound is often supplied as a toluene or benzene complex, denoted as (CuOTf)₂·C₇H₈ or (CuOTf)₂·C₆H₆ respectively. These complexes are generally more stable and easier to handle than the pure salt. The aromatic ligand helps to stabilize the copper(I) center.
Q4: Can I use this compound that has changed color?
A4: A color change from white/light yellow to greenish or bluish hues indicates decomposition and the presence of copper(II) impurities. The catalytic activity of the reagent is likely compromised. For reactions sensitive to the oxidation state of the copper, it is highly recommended to use fresh, pure material. Using discolored reagent can lead to lower yields, side reactions, or complete reaction failure.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no reaction yield | 1. Decomposition of CuOTf: The catalyst was exposed to air or moisture during storage or reaction setup. 2. Inadequate solvent purity: Residual water in the reaction solvent is quenching the catalyst. 3. Poor substrate quality: Impurities in the starting materials are interfering with the reaction. | 1. Use fresh CuOTf: Ensure the reagent is a fine, white/light-yellow powder. Handle exclusively under an inert atmosphere (glovebox or Schlenk line). 2. Dry solvents rigorously: Use freshly dried and degassed solvents. Standard procedures include distillation from appropriate drying agents or passing through a solvent purification system.[6] 3. Purify starting materials: Ensure all substrates are pure and dry before addition to the reaction. |
| Inconsistent reaction results | 1. Variable catalyst activity: Inconsistent handling of CuOTf leads to varying degrees of decomposition between experiments. 2. Atmospheric leaks: Small leaks in the reaction setup are introducing air and moisture. | 1. Standardize handling procedures: Adopt a strict, consistent protocol for handling and dispensing the catalyst using inert atmosphere techniques.[7][8] 2. Check for leaks: Ensure all glassware joints are properly sealed with high-vacuum grease and that the inert gas supply is functioning correctly. A positive pressure of inert gas should be maintained throughout the experiment.[8] |
| Formation of unexpected byproducts | 1. Presence of Copper(II): Oxidized copper species may catalyze alternative reaction pathways. 2. Reaction temperature too high: This may lead to decomposition of reactants or products. | 1. Use high-purity CuOTf: Consider purifying the reagent if its quality is suspect. 2. Optimize reaction temperature: Screen a range of temperatures to find the optimal conditions for the desired transformation. |
Experimental Protocols
Protocol 1: Handling and Dispensing this compound using a Glovebox
This protocol is the recommended method for handling CuOTf to minimize exposure to air and moisture.[4]
-
Preparation: Ensure the glovebox has a dry, inert atmosphere (typically <1 ppm O₂ and H₂O). Bring the CuOTf container, a clean, dry spatula, and a tared vial into the glovebox antechamber.
-
Purging: Subject the antechamber to at least three vacuum/inert gas backfill cycles to remove atmospheric contaminants.[4][7]
-
Transfer: Move the items into the main glovebox chamber.
-
Weighing: Open the CuOTf container and promptly weigh the desired amount into the tared vial using the clean spatula.
-
Sealing: Securely cap both the stock container and the vial containing the weighed reagent.
-
Reaction Addition: The vial can then be brought out of the glovebox (after purging the antechamber) and the reagent added to the reaction vessel under a positive flow of inert gas.
Protocol 2: Handling and Dispensing this compound using a Schlenk Line
This technique is a viable alternative to a glovebox for maintaining an inert atmosphere.[6][7]
-
Glassware Preparation: All glassware (Schlenk flask, spatulas, etc.) must be oven-dried (e.g., 125°C overnight) or flame-dried under vacuum to remove adsorbed moisture.[5][8]
-
Inerting: Assemble the glassware and connect it to the Schlenk line. Evacuate the flask and backfill with a high-purity inert gas (argon is preferred over nitrogen for some applications). Repeat this cycle at least three times.[6]
-
Reagent Transfer: Under a positive flow of inert gas (counterflow), briefly remove the stopper from the Schlenk flask. Quickly add the desired amount of CuOTf. For this step, it is advantageous to weigh the reagent in a separate, inerted vessel and add it via a solid addition tube.[7]
-
Solvent Addition: Add anhydrous, degassed solvent to the flask via a cannula or a gas-tight syringe.[7]
Quantitative Data Summary
Table 1: Physical and Chemical Properties of this compound Complexes
| Property | (CuOTf)₂·C₇H₈ (Toluene Complex) | (CuOTf)₂·C₆H₆ (Benzene Complex) |
| Molecular Formula | (CF₃SO₃Cu)₂·C₇H₈ | (CF₃SO₃Cu)₂·C₆H₆ |
| Molecular Weight | 517.37 g/mol | 503.34 g/mol |
| Appearance | White to light yellow solid | White to light yellow crystal/powder[9] |
| Melting Point | 180°C (decomposes)[10] | 160°C (decomposes)[9] |
| Solubility | Soluble in toluene[10][11] | Soluble in organic solvents[9] |
| Sensitivity | Air and moisture sensitive[11] | Air and moisture sensitive[12] |
Visual Guides
Caption: Inert atmosphere experimental workflow for using CuOTf.
Caption: Troubleshooting logic for low-yield reactions involving CuOTf.
References
- 1. researchgate.net [researchgate.net]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. molan.wdfiles.com [molan.wdfiles.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Air-free technique - Wikipedia [en.wikipedia.org]
- 7. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. chemimpex.com [chemimpex.com]
- 10. CUPROUS TRIFLUOROMETHANESULFONATE TOLUENE COMPLEX | 48209-28-5 [chemicalbook.com]
- 11. This compound toluene complex (2:1), 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. This compound BENZENE COMPLEX (2:1) CAS#: 37234-97-2 [amp.chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Catalytic Activity of Copper(I) Triflate and Copper(II) Triflate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, copper-based catalysts have emerged as versatile and cost-effective tools for a myriad of chemical transformations. Among the diverse array of copper catalysts, Copper(I) triflate (Cu(I)OTf) and Copper(II) triflate (Cu(II)(OTf)₂) are frequently employed due to their unique reactivity profiles. This guide provides an objective comparison of their catalytic performance, supported by experimental data, to aid researchers in catalyst selection and reaction optimization.
At a Glance: Key Differences in Catalytic Roles
| Feature | Copper(I) Triflate (Cu(I)OTf) | Copper(II) Triflate (Cu(II)(OTf)₂) |
| Oxidation State | +1 | +2 |
| Primary Catalytic Role | Active catalytic species in various reactions, including cycloadditions and cyclopropanations. | Often acts as a stable precatalyst, which is reduced in situ to the active Cu(I) species. Can also function as a potent Lewis acid. |
| Stability | Prone to oxidation to Cu(II), often requiring inert atmosphere conditions for handling and storage. | More stable and easier to handle in air compared to its Cu(I) counterpart.[1] |
| Common Applications | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), cyclopropanation, atom transfer radical polymerization (ATRP). | Lewis acid-catalyzed reactions (e.g., Diels-Alder, Friedel-Crafts), oxidative coupling, and as a precursor in Cu(I)-catalyzed reactions.[2][3] |
Performance Comparison in Key Chemical Reactions
The choice between Copper(I) and Copper(II) triflate is highly dependent on the specific chemical transformation. While Cu(I) is often the active species, the use of the more stable Cu(II) salt as a precursor is a common and practical strategy.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry")
The CuAAC reaction is a cornerstone of click chemistry, renowned for its high efficiency and selectivity in forming 1,4-disubstituted 1,2,3-triazoles. In this reaction, Copper(I) is the catalytically active species .[1][4]
While Cu(I) triflate can be used directly, it is more common to generate the Cu(I) catalyst in situ from a more stable Cu(II) precursor, such as Copper(II) sulfate (B86663) or Copper(II) triflate, using a reducing agent like sodium ascorbate (B8700270).[4][5] This approach circumvents the challenges associated with the handling of air-sensitive Cu(I) salts.[4]
Interestingly, some studies have reported that Cu(II)-catalyzed click reactions can proceed even in the absence of an external reducing agent, suggesting a more complex mechanism where the substrates themselves or other reaction components may facilitate the reduction of Cu(II) to the active Cu(I) state.[6] One study proposes a mechanism for a fully Cu(II)-catalyzed CuAAC reaction, proceeding through a self-assembled dinuclear Cu(II) complex.[7]
Experimental Data: A Comparative Overview
A direct comparison of Cu(I)OTf and Cu(II)(OTf)₂ in the synthesis of N-heterocyclic hybrids via click chemistry under solvent-free mechanochemical conditions has been reported.
| Catalyst System | Reaction Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Cu(I)I / DIPEA | 3.5 | up to 92 | High yield, direct use of Cu(I) | Cu(I) is prone to oxidation, requires base |
| Cu(II)(OAc)₂·H₂O | 3.5 | 60-80 | Stable catalyst precursor | Requires in situ reduction, lower yield |
Data adapted from a study on mechanochemical click reactions. Note that while this study used Cu(I)I and Cu(II)(OAc)₂, the general principles of Cu(I) being the more active species and Cu(II) being a stable precursor are illustrated.
Cyclopropanation Reactions
In copper-catalyzed cyclopropanation reactions, Copper(I) is also the key catalytic species . The reaction typically involves the transfer of a carbene fragment from a diazo compound to an olefin. When Cu(II) salts are used, they are generally reduced to Cu(I) by the diazo compound prior to the catalytic cycle.
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a generalized procedure for a typical small-scale laboratory synthesis using a Cu(II) precursor.
Materials:
-
Azide-containing compound
-
Alkyne-containing compound
-
Copper(II) sulfate (CuSO₄) or Copper(II) triflate (Cu(OTf)₂)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) ligand
-
Appropriate solvent (e.g., water, t-butanol/water mixture, DMSO)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the azide (B81097) and alkyne in a suitable solvent.
-
Prepare a stock solution of CuSO₄ or Cu(OTf)₂ in water.
-
Prepare a fresh stock solution of sodium ascorbate in water.
-
Prepare a stock solution of the THPTA or TBTA ligand in water or a suitable organic solvent.
-
-
Reaction Setup:
-
In a reaction vessel, combine the azide and alkyne solutions.
-
In a separate tube, pre-mix the copper(II) salt solution and the ligand solution. Allow this mixture to stand for a few minutes.
-
Add the copper-ligand complex to the azide/alkyne mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction and Work-up:
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the product can be isolated by standard work-up procedures, which may include extraction and column chromatography.
-
Signaling Pathways and Catalytic Cycles
The catalytic cycles for Cu(I)- and Cu(II)-initiated reactions differ primarily in the initial steps.
Catalytic Cycle for Cu(I)-Catalyzed Azide-Alkyne Cycloaddition
In the widely accepted mechanism for the CuAAC reaction, the Cu(I) catalyst first coordinates with the terminal alkyne to form a copper-acetylide intermediate. This intermediate then reacts with the azide, leading to the formation of a six-membered metallacycle, which subsequently rearranges to form the triazole product and regenerate the Cu(I) catalyst.
Proposed Pathway for Cu(II) Involvement
When a Cu(II) salt is used as the precatalyst, an initial reduction step is required to generate the active Cu(I) species. This is typically achieved with a reducing agent like sodium ascorbate. In cases where a direct role for Cu(II) is proposed without an external reductant, the mechanism is more complex and may involve single-electron transfer (SET) processes with the substrates or the formation of dinuclear copper complexes.
Conclusion
Both Copper(I) triflate and Copper(II) triflate are valuable catalysts in organic synthesis, each with distinct roles and advantages. Copper(I) triflate is typically the active catalytic species in key transformations like the CuAAC and cyclopropanation. However, its instability often makes the more robust Copper(II) triflate the preferred choice as a precatalyst, which can be conveniently reduced in situ. The selection between these two catalysts should be guided by the specific requirements of the reaction, including the sensitivity of the substrates to oxidation and the desired reaction conditions. Understanding the interplay between the two oxidation states of copper is crucial for designing efficient and reproducible catalytic systems.
References
- 1. confluore.com [confluore.com]
- 2. Cu(OTf)2-catalyzed multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper(II) triflate - Wikipedia [en.wikipedia.org]
- 4. broadpharm.com [broadpharm.com]
- 5. axispharm.com [axispharm.com]
- 6. Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry | NSF Public Access Repository [par.nsf.gov]
- 7. chemrxiv.org [chemrxiv.org]
Copper(I) Trifluoromethanesulfonate vs. Palladium Catalysts: A Comparative Guide to Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice of catalyst is a critical decision in the synthesis of novel molecules. This guide provides an objective comparison of Copper(I) trifluoromethanesulfonate (B1224126) (CuOTf) and palladium catalysts for three major cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The following sections detail the performance of each catalyst system, supported by experimental data, and provide insights into their respective mechanistic pathways.
At a Glance: Key Differences
| Feature | Copper(I) Trifluoromethanesulfonate (CuOTf) | Palladium Catalysts |
| Cost | Generally more cost-effective and abundant. | More expensive and less abundant. |
| Toxicity | Lower toxicity, making it a "greener" alternative. | Higher toxicity, with strict regulations on residual levels in pharmaceuticals. |
| Catalytic Cycle | Often proposed to proceed via a Cu(I)/Cu(III) cycle, though mechanisms can vary and are a subject of ongoing research.[1][2] | Well-established Pd(0)/Pd(II) catalytic cycle for most cross-coupling reactions.[3] |
| Reaction Conditions | Can sometimes require higher temperatures and catalyst loadings.[4] | Often effective under milder conditions with very low catalyst loadings.[5] |
| Ligand Sensitivity | Performance is highly dependent on the choice of ligand. | A vast library of well-developed phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands are available to tune reactivity and selectivity.[3] |
| Substrate Scope | Can be effective for a broad range of substrates, though sometimes with limitations for more challenging transformations.[6] | Extremely broad substrate scope, with generations of catalysts developed for specific applications.[3] |
Performance in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between organoboron compounds and organic halides. While palladium catalysis is the gold standard, copper-based systems are emerging as a viable alternative.
Comparative Data: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid
| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CuI (10 mol%) | 4-iodo-methoxybenzene | Cs2CO3 | DMF | Reflux | N/A | 89 | [7] |
| CuI (10 mol%) | 4-bromo-methoxybenzene | Cs2CO3 | DMF | Reflux | N/A | 75 | [7] |
| Pd(OAc)2 (5 mol%) / dppf (10 mol%) / CuCl (100 mol%) | 2-bromopyridine | Cs2CO3 | DMF | 100 | 16 | >95 | [8] |
| [Pd(crotyl)Cl]2 (0.25 mol%) / BippyPhos (0.5 mol%) | 4-bromotoluene | K3PO4 | Water (micellar) | RT | 1 | 98 | [9] |
Note: The data presented is compiled from different sources with varying reaction conditions and should be used as a qualitative guide.
Palladium catalysts, especially when paired with sophisticated phosphine ligands, generally exhibit higher turnover numbers and operate under milder conditions.[9] However, copper catalysts like CuI have demonstrated good to excellent yields, particularly with aryl iodides, and offer the advantage of being ligand-free in some cases.[7] The addition of a copper co-catalyst can also significantly enhance the efficiency of palladium-catalyzed Suzuki reactions, especially for challenging substrates like electron-deficient 2-heterocyclic boronates.[8]
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction traditionally employs a dual catalytic system of palladium and a copper co-catalyst.[10] However, palladium-free, copper-catalyzed versions have been developed.
Comparative Data: Sonogashira Coupling of Aryl Iodides with Phenylacetylene
| Catalyst System | Aryl Iodide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Cu(OTf)2 (4 mol%) / Phosphate (B84403) ligand (10 mol%) | Iodobenzene | N/A | N/A | 130 | 16 | High | [11][12] |
| (PPh3)2CuBH4 (5 mol%) | o-iodoaniline | DBU | N/A | 120 | 24 | >99 | [11] |
| PdCl2(PPh3)2 / CuI | 1-iodo-4-nitrobenzene | Et3N | DMF | RT | 6 | 95 | [13] |
| PdCl2 (5 ppm) / L2 (1 mol%) | 4-methoxy-iodobenzene | K2CO3 | EtOH | 90 | N/A | 80 | [14] |
Note: The data presented is compiled from different sources with varying reaction conditions and should be used as a qualitative guide.
The classic Sonogashira reaction relies on the synergistic effect of both palladium and copper.[10] However, copper-only systems, including those using Cu(OTf)2, have been shown to be effective, albeit sometimes requiring higher temperatures and specific ligands.[11][12] These palladium-free methods are attractive due to the reduced cost and toxicity.[15]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds. Palladium catalysis has dominated this field, with a wide array of highly efficient ligands and pre-catalysts developed.[3][16] Copper-catalyzed C-N coupling, a modern iteration of the Ullmann condensation, offers a complementary approach.[17]
Comparative Data: Buchwald-Hartwig Amination of Aryl Halides with Amines
| Catalyst System | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | Cu(OAc)2 (0.28 mmol) / BO (0.28 mmol) | 2-chloropyridine (B119429) | Imidazole | K3PO4 | DMSO | 80 | 8 | 92 |[18] | | Pd(dba)2 (1.5 mol%) / XPhos (3.0 mol%) | 4-chlorotoluene (B122035) | Morpholine | NaOtBu | Toluene (B28343) | Reflux | 6 | 94 |[19] | | Pd2(dba)3 (0.25 mol%) / L1 (0.5 mol%) | 4-chlorotoluene | Aniline | KOtBu | Toluene | RT | 1 | >99 | |
Note: The data presented is compiled from different sources with varying reaction conditions and should be used as a qualitative guide.
Palladium catalysts for the Buchwald-Hartwig amination are highly advanced, enabling reactions at room temperature with very low catalyst loadings and a broad substrate scope, including challenging aryl chlorides. Copper-catalyzed systems, while often requiring higher temperatures, are effective for a range of (hetero)aryl halides and N-nucleophiles and are particularly useful for the synthesis of N-aryl compounds.[18]
Catalytic Cycles and Mechanisms
The differing performance of copper and palladium catalysts can be attributed to their distinct catalytic cycles.
Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions generally proceed through a well-established Pd(0)/Pd(II) catalytic cycle.[3]
Caption: Generalized Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group (R') from the organometallic reagent (R'-M) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments (R and R') couple and are eliminated from the palladium center, forming the desired product and regenerating the Pd(0) catalyst.
Copper-Catalyzed Cross-Coupling
The mechanism of copper-catalyzed cross-coupling is more varied and is an active area of research. A commonly proposed pathway involves a Cu(I)/Cu(III) cycle, particularly in C-heteroatom bond formation.[1][2]
Caption: Proposed Cu(I)/Cu(III) catalytic cycle for cross-coupling reactions.
-
Oxidative Addition: The active Cu(I) species reacts with the aryl halide (Ar-X) to form a high-valent Cu(III) intermediate.
-
Reductive Elimination: The aryl group and the nucleophile (Nu) are eliminated from the Cu(III) center to form the product.
-
Ligand Exchange: The resulting Cu(I) species undergoes ligand exchange to regenerate the active catalyst.
It is important to note that other mechanisms, including those involving radical pathways or Cu(II) intermediates, have also been proposed for copper-catalyzed cross-coupling reactions.[1]
Experimental Protocols
General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is a representative example for the amination of an aryl chloride.
Materials:
-
Aryl chloride (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd2(dba)3, 0.25-1.5 mol%)
-
Phosphine ligand (e.g., XPhos, 0.5-3.0 mol%)
-
Strong base (e.g., NaOtBu or KOtBu, 1.4-2.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)
Procedure:
-
To a flame-dried Schlenk tube or round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium pre-catalyst, phosphine ligand, and base.[19]
-
Add the anhydrous, deoxygenated solvent and stir the mixture for several minutes.
-
Add the aryl chloride and the amine.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C, although some modern catalysts work at room temperature) and monitor the reaction progress by TLC, GC, or LC-MS.[16]
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Copper-Catalyzed Sonogashira Coupling (Palladium-Free)
This protocol is a representative example for the coupling of an aryl iodide with a terminal alkyne using a CuOTf-based system.
Materials:
-
Aryl iodide (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
This compound (CuOTf) or Copper(II) trifluoromethanesulfonate (Cu(OTf)2) (e.g., 4 mol%)[11][12]
-
Base (e.g., DBU or Cs2CO3, 2.0 equiv)
-
Anhydrous solvent (e.g., DMSO or toluene)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the copper catalyst, ligand, and base.
-
Add the anhydrous solvent, followed by the aryl iodide and the terminal alkyne.
-
Heat the reaction mixture to the specified temperature (e.g., 120-130 °C) and stir for the required time (e.g., 16-24 h).[11]
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
Both this compound and palladium catalysts are valuable tools for cross-coupling reactions, each with its own set of advantages and disadvantages. Palladium catalysts are well-established, highly active, and offer a broad substrate scope with a wealth of available ligands and well-understood mechanisms. They are often the preferred choice for achieving high yields under mild conditions, especially for challenging transformations.
Copper catalysts, including CuOTf, are gaining prominence as a more sustainable and cost-effective alternative. While they may sometimes require more forcing conditions, the development of new ligands and a deeper understanding of their mechanistic pathways are continually expanding their utility. For large-scale industrial processes where cost and metal toxicity are major concerns, copper-catalyzed cross-coupling reactions present a compelling option.
The choice between copper and palladium will ultimately depend on the specific requirements of the synthesis, including the nature of the substrates, desired reaction conditions, and economic and environmental considerations.
References
- 1. researchgate.net [researchgate.net]
- 2. High-Valent Organometallic Copper and Palladium in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. Palladium- and Copper-Catalyzed Cross Coupling Reaction of Aliphatic Alcohols and Aryl Halides [manu56.magtech.com.cn]
- 6. Copper-catalysed cross-coupling: an untapped potential - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates [organic-chemistry.org]
- 9. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Advantages of using Copper(I) triflate benzene complex over the neat salt.
For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to the success and reproducibility of chemical syntheses. Copper(I) triflate (CuOTf) is a versatile and powerful catalyst in a myriad of organic transformations. However, the neat salt of CuOTf presents significant handling challenges due to its inherent instability. To circumvent these issues, the Copper(I) triflate benzene (B151609) complex, ((CuOTf)₂·C₆H₆), was developed. This guide provides an objective comparison of the Copper(I) triflate benzene complex and the neat salt, supported by available data and experimental protocols, to assist in making informed decisions for your research.
Key Advantages of the Benzene Complex: Enhanced Stability and Solubility
The primary advantages of using the Copper(I) triflate benzene complex over the neat salt lie in its significantly improved stability and solubility in organic solvents. The neat CuOTf salt is notoriously unstable, being highly sensitive to both air and moisture, which can lead to decomposition and a subsequent loss of catalytic activity. The benzene complex, in contrast, offers a more robust and user-friendly alternative.
Data Presentation: A Comparative Overview
While extensive quantitative data directly comparing the two forms is scarce in the literature—largely due to the difficulty in handling and isolating the pure, unsolvated CuOTf salt—the available information and qualitative observations overwhelmingly favor the benzene complex for practical applications.
| Property | Copper(I) Triflate Benzene Complex ((CuOTf)₂·C₆H₆) | Neat Copper(I) Triflate (CuOTf) |
| Appearance | White to light yellow crystalline solid[1] | Not commercially available in pure form due to instability |
| Formula Weight | 503.34 g/mol | 212.62 g/mol [2] |
| Melting Point | 160 °C (decomposes)[1] | Data not readily available due to instability |
| Solubility | Soluble in benzene and toluene | Generally insoluble or poorly soluble in non-coordinating organic solvents |
| Stability | Air-sensitive, but significantly more stable than the neat salt[3] | Highly sensitive to air and moisture, readily oxidizes |
| Handling | Can be handled with standard inert atmosphere techniques[3] | Extremely difficult to handle and store due to high reactivity |
Experimental Workflow: The Practical Advantage
The enhanced stability and solubility of the Copper(I) triflate benzene complex translate to a more streamlined and reliable experimental workflow. The following diagram illustrates the simplified process when using the benzene complex compared to the challenges associated with the neat salt.
Logical Advantages of the Benzene Complex
The decision to use the Copper(I) triflate benzene complex can be summarized by the following key advantages, which are crucial for the efficiency and success of catalytic reactions.
Experimental Protocols: Applications in Catalysis
Copper(I) triflate is a catalyst in a variety of organic reactions. The benzene complex is often the reagent of choice for these transformations due to its practical advantages. Below are examples of experimental protocols where Copper(I) triflate is employed as a catalyst.
Enantioselective Allylic Oxidation of Cyclic Alkenes
This protocol describes the use of a copper(I) triflate complex in the enantioselective allylic oxidation of cyclic alkenes.
-
Materials:
-
Copper(I) trifluoromethanesulfonate (B1224126) benzene complex ((CuOTf)₂·C₆H₆)
-
Chiral ligand (e.g., a bis(oxazoline) ligand)
-
Cyclic alkene (e.g., cyclohexene)
-
Perester (e.g., tert-butyl perbenzoate)
-
Anhydrous solvent (e.g., acetonitrile)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the Copper(I) trifluoromethanesulfonate benzene complex and the chiral ligand in the anhydrous solvent.
-
Stir the solution at room temperature for 30 minutes to allow for the formation of the chiral catalyst complex.
-
Add the cyclic alkene to the reaction mixture.
-
Cool the mixture to the desired temperature (e.g., -20 °C).
-
Slowly add the perester to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction and purify the product by column chromatography.
-
Synthesis of 2,5-Disubstituted Pyrrolidine (B122466) Derivatives
This protocol outlines a method for the preparation of 2,5-disubstituted pyrrolidine derivatives using a copper(I) triflate catalyst.
-
Materials:
-
This compound benzene complex ((CuOTf)₂·C₆H₆)
-
N-alkenyl, alkynyl, or alkyl N-benzoyloxysulfonamide
-
Anhydrous solvent (e.g., dichloromethane)
-
-
Procedure:
-
To a solution of the N-substituted N-benzoyloxysulfonamide in the anhydrous solvent, add the this compound benzene complex under an inert atmosphere.
-
Stir the reaction mixture at room temperature.
-
The reaction proceeds via the formation of a sulfonamidyl radical.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture and purify the crude product by flash column chromatography to yield the desired 2,5-disubstituted pyrrolidine derivative.
-
Conclusion
While the neat salt of Copper(I) triflate possesses inherent catalytic activity, its practical application is severely limited by its instability and poor solubility. The Copper(I) triflate benzene complex provides a superior alternative for researchers, offering enhanced stability, improved solubility in common organic solvents, and greater ease of handling. These advantages lead to more reliable and reproducible experimental outcomes, making the benzene complex the preferred reagent for a wide range of copper-catalyzed organic transformations. For laboratories engaged in drug discovery and development, the consistent performance of the benzene complex is a critical factor in ensuring the robustness of synthetic routes.
References
Mechanistic Deep Dive: A Comparative Guide to Copper(I) Trifluoromethanesulfonate in Catalysis
For Researchers, Scientists, and Drug Development Professionals: In the landscape of synthetic organic chemistry, the choice of catalyst is paramount to achieving desired reaction outcomes. Copper(I) trifluoromethanesulfonate (B1224126) (CuOTf) has emerged as a versatile and powerful catalyst for a wide array of chemical transformations. This guide provides an objective comparison of CuOTf's performance against other catalysts in key reactions, supported by experimental data, detailed protocols, and mechanistic visualizations to inform your research and development endeavors.
Performance Comparison in Asymmetric Allylic Alkylation
The enantioselective formation of carbon-carbon bonds is a cornerstone of modern synthesis. In the realm of copper-catalyzed asymmetric allylic alkylation (AAA), the counter-ion of the copper(I) salt can significantly influence enantioselectivity. A comparative study highlights the performance of CuOTf against various copper(I) halides in the allylic alkylation of a racemic cyclic substrate.
| Catalyst | Ligand | Solvent | Temperature (°C) | Enantiomeric Excess (ee, %) |
| CuOTf | A | THF | 25 | 71 |
| CuI | A | THF | 25 | 95 |
| CuBr | A | THF | 25 | 88 |
| CuCl | A | THF | 25 | 49 |
Table 1: Comparison of Copper(I) Catalysts in Asymmetric Allylic Alkylation.[1][2][3][4][5]
The data indicates that while CuI provides the highest enantioselectivity in this specific transformation, CuOTf still affords a respectable level of asymmetric induction.[1] The difference in performance underscores the subtle yet critical role of the counter-ion in the catalytic cycle, likely influencing the geometry and electronic properties of the active copper-ligand complex.
The Role of Cu(I) in Azide-Alkyne Cycloadditions (CuAAC)
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship "click" reaction, is fundamental in drug discovery, bioconjugation, and materials science. While various copper(I) sources can be employed, the general mechanism involves the formation of a copper(I) acetylide intermediate.
Experimental Protocols
Detailed and reproducible experimental procedures are critical for successful synthesis. Below are representative protocols for reactions where CuOTf and other copper catalysts are employed.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a generalized procedure and may require optimization for specific substrates. Often, the active Cu(I) species is generated in situ from a Cu(II) salt and a reducing agent.
Materials:
-
Azide-containing compound
-
Alkyne-containing compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a stabilizing ligand
-
Solvent (e.g., water, t-BuOH/water, DMSO)
Procedure:
-
Dissolve the azide (B81097) and alkyne in the chosen solvent system.
-
In a separate vial, prepare a premix of CuSO₄ and the stabilizing ligand (e.g., a 1:2 molar ratio of Cu:ligand).
-
Add the copper-ligand premix to the reaction mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, the product can be isolated by standard workup procedures, which may include extraction and column chromatography.
Protocol for Copper(I) Trifluoromethanesulfonate Benzene (B151609) Complex in Asymmetric Conjugate Addition
This compound benzene complex is a commercially available catalyst.
Materials:
-
Acyclic α,β-unsaturated ketone
-
Alkylzinc reagent
-
This compound benzene complex ((CF₃SO₃Cu)₂·C₆H₆)
-
Chiral phosphine (B1218219) ligand (e.g., an amino acid-based ligand)
-
Anhydrous solvent (e.g., THF or toluene)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral phosphine ligand in the anhydrous solvent.
-
Add the this compound benzene complex and stir the mixture until a homogeneous solution is formed.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C).
-
Add the α,β-unsaturated ketone to the catalyst solution.
-
Slowly add the alkylzinc reagent dropwise to the reaction mixture.
-
Stir the reaction at the same temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mechanistic Visualizations
Understanding the reaction mechanisms is key to optimizing conditions and predicting outcomes. The following diagrams, rendered in DOT language, illustrate the proposed catalytic cycles for key copper-catalyzed reactions.
Caption: Proposed mechanism for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Generalized mechanism for Copper-Catalyzed Asymmetric Allylic Alkylation (AAA).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic Studies on a Cu-Catalyzed Asymmetric Allylic Alkylation with Cyclic Racemic Starting Materials. | Semantic Scholar [semanticscholar.org]
- 5. Mechanistic Studies on a Cu-Catalyzed Asymmetric Allylic Alkylation with Cyclic Racemic Starting Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Performance of Copper(I) Trifluoromethanesulfonate in Key Organic Transformations
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Copper(I) Trifluoromethanesulfonate's Catalytic Efficiency
Copper(I) trifluoromethanesulfonate (B1224126) (Cu(I)OTf) has emerged as a versatile and highly effective catalyst in a variety of organic transformations critical to drug discovery and development. Its unique electronic and steric properties often translate to distinct kinetic profiles compared to other common copper(I) sources. This guide provides an objective comparison of Cu(I)OTf's performance in several key reactions, supported by available experimental data, detailed experimental protocols for kinetic analysis, and visualizations of the underlying catalytic cycles and workflows.
Performance Comparison of Copper Catalysts
The choice of a copper(I) source can significantly impact reaction rates, yields, and overall efficiency. While direct side-by-side kinetic comparisons under identical conditions are not always available in the literature, the following tables summarize reported performance data to facilitate an informed selection of the appropriate catalyst.
Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is widely used for its reliability and broad functional group tolerance. The catalyst's counter-ion can influence its Lewis acidity and solubility, thereby affecting the reaction kinetics.
| Copper(I) Source | Ligand | Solvent | Reaction Time | Conversion (%) | Key Advantages |
| CuOTf | Pybox derivative | CH₂Cl₂ | Not Specified | 40% | High Lewis acidity can accelerate the reaction. |
| CuI | Pybox derivative | CH₂Cl₂ | Not Specified | 37% | Commonly used, readily available. |
| CuBr | Pybox derivative | CH₂Cl₂ | Not Specified | 38% | Similar reactivity to CuI. |
| CuCl | Pybox derivative | CH₂Cl₂ | Not Specified | 37% | Another common copper(I) halide source. |
Data adapted from a study on kinetic resolution in CuAAC, where conversion was limited to 40% to assess enantioselectivity. The relative rates can be inferred from the conversions under the same reaction time.
Sonogashira Coupling
The Sonogashira coupling, a cross-coupling reaction between terminal alkynes and aryl or vinyl halides, is fundamental for the synthesis of complex molecular scaffolds. While traditionally a palladium-catalyzed reaction, copper plays a crucial co-catalyst role, and in some cases, can be used as the primary catalyst.
| Copper Catalyst | Ligand | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Cu(OTf)₂ | Phosphate ligand | 130 | 16 | Good to Excellent | Effective for coupling aryl iodides with both aromatic and aliphatic alkynes.[1] |
| CuI | L-methionine | Not Specified | Not Specified | Good to Excellent | A palladium-free system where the solvent (DMSO) plays a crucial role.[1] |
| CuCl | Not Specified | Not Specified | Not Specified | Good to Excellent | Used in various Sonogashira protocols. |
Note: Cu(OTf)₂ is the copper(II) precursor, which is reduced in situ to the active Cu(I) species.[1]
Experimental Protocols for Kinetic Analysis
Accurate kinetic analysis is essential for understanding reaction mechanisms and optimizing process conditions. The following are detailed methodologies for monitoring the progress of copper-catalyzed reactions.
Kinetic Analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful quantitative technique for in-situ reaction monitoring, allowing for the simultaneous tracking of reactants, intermediates, and products.
Methodology:
-
Sample Preparation:
-
In a standard 5 mm NMR tube, dissolve the starting materials (e.g., alkyne and azide (B81097) for CuAAC) and an internal standard (a compound with a known concentration and resonances that do not overlap with other signals) in a deuterated solvent.
-
Ensure all glassware is dry and, if necessary, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Initial Spectrum Acquisition:
-
Acquire a high-quality initial spectrum (t=0) before the addition of the catalyst to accurately determine the initial concentrations of the reactants relative to the internal standard.[2]
-
-
Reaction Initiation and Monitoring:
-
Inject a solution of the copper catalyst (e.g., Cu(I)OTf) into the NMR tube at a precisely recorded time.
-
Immediately begin acquiring a series of 1D spectra at regular intervals. The time between acquisitions should be chosen based on the expected reaction rate.[3] For rapid reactions, single-scan experiments are preferable.[3]
-
-
Data Processing and Analysis:
-
Process the series of spectra uniformly (phasing and baseline correction).
-
Integrate the signals corresponding to the reactants and products relative to the internal standard for each time point.
-
Plot the concentration of a reactant or product as a function of time.
-
From these plots, the initial rates can be determined, and by varying the initial concentrations of the reactants and catalyst, the reaction orders and the rate constant can be calculated using methods such as the method of initial rates or integrated rate laws.[4]
-
Kinetic Analysis using In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy
In-situ FTIR spectroscopy is another excellent technique for real-time reaction monitoring, particularly for reactions involving functional groups with strong and distinct infrared absorptions.
Methodology:
-
System Setup:
-
The reaction is carried out in a reactor equipped with an Attenuated Total Reflectance (ATR) probe immersed in the reaction mixture.[5]
-
-
Background Spectrum:
-
Record a background spectrum of the solvent and any reagents that are not consumed during the reaction at the desired reaction temperature.
-
-
Reaction Initiation and Data Collection:
-
Initiate the reaction by adding the catalyst or a limiting reagent.
-
Collect IR spectra at regular intervals throughout the reaction. Modern instruments can acquire spectra rapidly, allowing for the monitoring of fast reactions.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the reactants and products.
-
The change in the intensity (absorbance) of these bands over time is proportional to the change in concentration.
-
Create a calibration curve by correlating the absorbance of known concentrations of reactants and products to their respective IR band intensities.
-
Convert the absorbance versus time data into concentration versus time profiles.
-
Analyze the kinetic data as described for the NMR method to determine the rate law and rate constants.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of species in a catalytic cycle or the steps in an experimental protocol can greatly aid in understanding. The following diagrams are generated using the Graphviz DOT language.
References
A Comparative Guide to In-Situ Monitoring of Copper(I) Trifluoromethanesulfonate Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern synthetic chemistry, the ability to monitor chemical reactions in real-time is paramount for optimizing reaction conditions, elucidating mechanisms, and ensuring process safety and efficiency. Copper(I) trifluoromethanesulfonate (B1224126) (Cu(I)OTf) has emerged as a versatile and widely used catalyst in a variety of organic transformations, including the highly significant azide-alkyne cycloaddition (click chemistry). This guide provides a comprehensive comparison of in-situ monitoring techniques for reactions catalyzed by Cu(I)OTf, offering insights into alternative catalysts and presenting supporting experimental data and protocols.
In-Situ Monitoring Techniques: A Comparative Overview
The choice of an in-situ monitoring technique is dictated by the specific reaction being studied, the nature of the catalyst and reactants, and the information sought. For copper-catalyzed reactions, several spectroscopic methods have proven to be invaluable.
| Technique | Principle | Information Gained | Advantages | Limitations |
| Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy | Infrared radiation is passed through an internal reflection element in contact with the reaction mixture. The evanescent wave interacts with the sample, and the absorption of specific frequencies provides information about molecular vibrations. | Real-time concentration profiles of reactants, products, and intermediates. Identification of functional groups. | Non-invasive, suitable for a wide range of reaction conditions (temperature and pressure), provides rich structural information. | Can be affected by strong water absorption. Signal intensity is dependent on the depth of penetration of the evanescent wave. |
| Raman Spectroscopy | Involates the inelastic scattering of monochromatic light from a laser source. The frequency shift between the incident and scattered light provides a vibrational spectrum of the molecules. | Complements FTIR by being sensitive to non-polar bonds. Can be used in aqueous media with minimal interference. Allows for the study of catalyst structure and oxidation state changes. | Excellent for aqueous solutions, less interference from solvents like water. Can be used with fiber optic probes for remote monitoring. | Can be affected by fluorescence from the sample. Raman scattering is a weak phenomenon, requiring sensitive detectors. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. The resonance frequency of a nucleus is influenced by its chemical environment, providing detailed structural information. | Unambiguous identification and quantification of reactants, intermediates, and products. Provides detailed structural and stereochemical information. | Highly specific and quantitative. Can provide detailed mechanistic insights. | Lower sensitivity compared to other techniques. Requires specialized equipment (high-field magnets) and deuterated solvents for some applications. Not ideal for very fast reactions. |
| UV-Visible (UV-Vis) Spectroscopy | Measures the absorption of ultraviolet or visible light by a sample. The absorption is related to the electronic transitions within molecules. | Monitoring the concentration of colored species, such as copper complexes or reaction intermediates with chromophores. | Simple, cost-effective, and highly sensitive for chromophoric species. | Limited to species that absorb in the UV-Vis range. Spectra can be broad and overlapping, making deconvolution challenging. |
| Mass Spectrometry (MS) | Ionizes chemical species and sorts the ions based on their mass-to-charge ratio. | Identification of reaction components and intermediates. Can be used for quantitative analysis with appropriate calibration. | High sensitivity and selectivity. Can provide molecular weight information. | Typically requires sampling from the reactor, which may not be truly "in-situ." Can be complex to couple with a reaction vessel. |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible data from in-situ monitoring experiments. Below are representative protocols for ATR-FTIR and Raman spectroscopy.
In-Situ ATR-FTIR Monitoring of a Cu(I)OTf-Catalyzed Reaction
Objective: To monitor the progress of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction in real-time.
Materials:
-
ReactIR™ or similar in-situ FTIR spectrometer with a diamond or silicon ATR probe.
-
Jacketed glass reactor with overhead stirring.
-
Temperature control unit.
-
Nitrogen or argon inert atmosphere setup.
-
Copper(I) trifluoromethanesulfonate (Cu(I)OTf) catalyst.
-
Azide (B81097) and alkyne starting materials.
-
Appropriate solvent (e.g., acetonitrile, THF).
Procedure:
-
Assemble the reaction setup, ensuring the ATR probe is clean and properly immersed in the reaction vessel.
-
Charge the reactor with the solvent, azide, and alkyne under an inert atmosphere.
-
Start stirring and bring the reaction mixture to the desired temperature.
-
Collect a background spectrum of the initial reaction mixture before adding the catalyst.
-
Initiate the reaction by adding the Cu(I)OTf catalyst.
-
Immediately begin collecting time-resolved FTIR spectra at regular intervals (e.g., every 30 seconds).
-
Monitor the disappearance of the characteristic azide stretch (around 2100 cm⁻¹) and the appearance of product peaks.
-
Process the collected data to generate concentration profiles of the reactants and products over time.
Operando Raman Spectroscopy of a Homogeneous Copper-Catalyzed Reaction
Objective: To observe changes in the catalyst and reactants during a homogeneous copper-catalyzed cross-coupling reaction.
Materials:
-
Raman spectrometer equipped with a fiber-optic probe.
-
Reaction vessel with a port for the Raman probe.
-
Laser source (e.g., 785 nm to minimize fluorescence).
-
Stirring and temperature control.
-
Inert atmosphere glovebox or Schlenk line.
-
Copper catalyst, substrates, and solvent.
Procedure:
-
Set up the reaction in the glovebox or under Schlenk conditions to maintain an inert atmosphere.
-
Insert the Raman probe into the reaction vessel, ensuring it is positioned to obtain a representative spectrum of the solution.
-
Acquire a reference spectrum of the solvent and starting materials before catalyst addition.
-
Inject the copper catalyst to start the reaction.
-
Continuously acquire Raman spectra throughout the course of the reaction.
-
Analyze the spectra for changes in the vibrational modes of the reactants, products, and any observable catalyst species.
-
Correlate spectral changes with reaction progress to gain mechanistic insights.
Alternative Catalysts and Their In-Situ Monitoring
While Cu(I)OTf is a highly effective catalyst, other transition metals are also employed in similar transformations. The choice of in-situ monitoring technique can be adapted for these alternative catalysts.
| Catalyst System | Typical Reaction | In-Situ Monitoring Techniques | Key Observations |
| Palladium(0) Complexes | Cross-coupling reactions (e.g., Suzuki, Heck) | ATR-FTIR, Raman, NMR | Monitoring of oxidative addition and reductive elimination steps. Identification of Pd(0) and Pd(II) intermediates. |
| Rhodium(I) Complexes | Hydroformylation | High-pressure IR and NMR | Observation of rhodium-hydride and rhodium-acyl intermediates under high pressure of CO and H₂. |
| Gold(I) Complexes | Cyclization and addition reactions | NMR, Raman | Characterization of gold-alkyne π-complexes and other cationic intermediates. |
Visualizing Reaction Workflows and Pathways
Understanding the logical flow of an experiment or the intricate steps of a reaction mechanism can be greatly enhanced through visualization. Graphviz is a powerful tool for generating such diagrams from simple text descriptions.
Experimental Workflow for In-Situ Monitoring
Caption: A generalized workflow for conducting an in-situ monitored chemical reaction.
Simplified Catalytic Cycle for a Copper-Catalyzed Reaction
Caption: A simplified representation of a Cu(I)-catalyzed azide-alkyne cycloaddition.
By leveraging the appropriate in-situ monitoring techniques and understanding their comparative advantages, researchers can gain deeper insights into the mechanisms of this compound catalyzed reactions, leading to the development of more efficient and robust synthetic methodologies.
Comparative study of different copper sources for C-C bond formation.
For Researchers, Scientists, and Drug Development Professionals
The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, pivotal in the creation of pharmaceuticals, agrochemicals, and functional materials. While palladium has long been the dominant catalyst in cross-coupling reactions, the use of copper has garnered significant attention due to its lower cost, lower toxicity, and unique catalytic properties.[1][2][3] The choice of the copper source is a critical parameter that can significantly influence reaction efficiency, yield, and substrate scope. This guide provides a comparative analysis of various copper sources for C-C bond formation, supported by experimental data and detailed protocols to aid researchers in catalyst selection.
Performance Comparison of Copper Sources
The efficacy of a copper catalyst in C-C bond formation is highly dependent on the specific reaction type, substrates, and reaction conditions. Below is a summary of the performance of different copper sources in prominent C-C coupling reactions.
| Copper Source | Coupling Reaction | Coupling Partners | Base | Solvent | Temp. (°C) | Time (h) | Catalyst Loading (mol%) | Yield (%) | Reference |
| CuI | Suzuki-Miyaura | Aryl Iodide + Arylboronic Acid | Cs2CO3 | DMF | 110 | 12 | 10 | 89 | [4] |
| Cu Powder | Suzuki-Miyaura | Aryl Iodide + Arylboronic Acid | K2CO3 | PEG-400 | 110 | 12 | 10 | 99 | [5] |
| CuI | Sonogashira-type | Aryl Iodide + Terminal Alkyne | K2CO3 | Water | 100 | - | 5 | Good | [6][7] |
| CuCl | Sonogashira-type | Aryl Iodide + Terminal Alkyne | Cs2CO3 | Et2O | RT | - | 10 | 94 | [6] |
| Cu/Cu2O NPs | Sonogashira | Acyl Chloride + Terminal Alkyne | - | Solvent-free | - | - | - | up to 98 | [8] |
| Cu2O NPs on rGO | Sonogashira | Aryl Halide + Phenylacetylene | - | - | - | - | - | High | [9] |
| Cu(II) Neodecanoate | Ullmann Diaryl Ether Synthesis | Aryl Halide + Phenol | - | Various organic solvents | Milder conditions | Shorter times | - | High | [10] |
| meso Cu/MnOx | Ullmann C-O Coupling | Aryl Halide + Phenol | - | - | - | - | - | Excellent | [1] |
Note: The data presented is compiled from different studies, and direct comparison should be made with caution as reaction conditions vary.
Key Considerations for Catalyst Selection
-
Homogeneous vs. Heterogeneous Catalysts: Homogeneous copper salts (e.g., CuI, CuCl, Cu(OAc)2) offer high reactivity and are often used in solution-phase synthesis.[4][11] Heterogeneous catalysts, such as copper nanoparticles (CuNPs) or copper oxides supported on materials like charcoal or graphene, provide advantages in terms of easy separation, recyclability, and potential for use in flow chemistry.[1][9]
-
Copper(I) vs. Copper(II): Copper(I) species are often considered the active catalytic species in many cross-coupling reactions.[12] Copper(II) precursors can be reduced in situ to form the active Cu(I) catalyst.
-
Ligands: The choice of ligand can significantly impact the stability and reactivity of the copper catalyst, enabling reactions to proceed under milder conditions and with a broader substrate scope.[2]
-
Nanoparticles: Copper and copper oxide nanoparticles have emerged as highly active catalysts due to their high surface-area-to-volume ratio.[8][9] Their catalytic activity can be influenced by their size, shape, and the support material.
Experimental Protocols
Suzuki-Miyaura Coupling using Copper Powder
This protocol describes a ligand-free Suzuki-Miyaura coupling of an aryl iodide with an arylboronic acid catalyzed by copper powder in PEG-400.[5]
Materials:
-
Aryl iodide (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
Copper powder (0.1 equiv)
-
Potassium carbonate (K2CO3) (2.0 equiv)
-
Polyethylene glycol (PEG-400) (2.0 mL)
Procedure:
-
To a reaction vessel, add the aryl iodide, arylboronic acid, copper powder, and potassium carbonate.
-
Add PEG-400 to the mixture.
-
Heat the reaction mixture to 110 °C and stir for 12 hours.
-
After completion, cool the reaction to room temperature and extract the product with an appropriate organic solvent.
-
Purify the product by column chromatography.
Sonogashira-type Coupling using CuI in Water
This protocol outlines a copper-catalyzed Sonogashira-type coupling of an aryl iodide with a terminal alkyne in water.[6][7]
Materials:
-
Aryl iodide (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Copper(I) iodide (CuI) (5 mol%)
-
3-(Diphenylphosphino)phenol (3-Pphen) (5 mol%)
-
Potassium carbonate (K2CO3) (2.0 equiv)
-
Water
Procedure:
-
In a reaction tube, combine the aryl iodide, terminal alkyne, CuI, 3-Pphen, and K2CO3.
-
Add water as the solvent.
-
Seal the tube and heat the reaction mixture at 100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Visualizing Catalytic Processes
The following diagrams illustrate the fundamental mechanisms and workflows associated with copper-catalyzed C-C bond formation.
Caption: A simplified catalytic cycle for copper-catalyzed C-C cross-coupling reactions.
Caption: A decision workflow for selecting a suitable copper source for C-C bond formation.
References
- 1. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 2. Recent advances in copper-catalyzed asymmetric coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jmchemsci.com [jmchemsci.com]
- 5. researchgate.net [researchgate.net]
- 6. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Validating a Copper(I) Trifluoromethanesulfonate-Catalyzed C-H Trifluoromethylation: A Comparative Guide to Isotopic Labeling Strategies
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone of modern drug development, significantly enhancing metabolic stability, lipophilicity, and binding affinity. Copper(I) trifluoromethanesulfonate (B1224126) has emerged as a versatile and effective catalyst for these transformations. However, rigorously validating the synthetic route and elucidating the reaction mechanism are critical steps in advancing a drug candidate. This guide provides a comparative overview of isotopic labeling strategies to validate a synthetic route utilizing Copper(I) trifluoromethanesulfonate, offering detailed experimental protocols and data to support the choice of methodology.
Comparative Analysis of Validation Methods
The validation of a synthetic route, particularly one involving novel catalytic systems, often relies on unequivocally demonstrating the origin and fate of specific atoms throughout the reaction. Isotopic labeling, coupled with mass spectrometry or NMR spectroscopy, provides a powerful tool for this purpose. Here, we compare a direct isotopic labeling approach using a deuterated substrate with an alternative method involving a labeled trifluoromethylating agent.
Table 1: Comparison of Isotopic Labeling Strategies for Route Validation
| Feature | Method A: Deuterium (B1214612) Labeling of Substrate | Method B: ¹³C-Labeling of Trifluoromethylating Agent |
| Labeled Precursor | Deuterated Substrate (e.g., Substrate-d₁) | ¹³C-labeled Togni's Reagent II |
| Principle | The presence or absence of deuterium in the product elucidates the C-H activation step and potential kinetic isotope effects. | Tracing the ¹³C-labeled trifluoromethyl group from the reagent to the final product confirms the source of the -CF₃ group. |
| Primary Detection | Mass Spectrometry (MS), ¹H NMR, ²H NMR | Mass Spectrometry (MS), ¹³C NMR, ¹⁹F NMR |
| Key Insights | - Confirms C-H bond cleavage.- Provides evidence for the rate-determining step through Kinetic Isotope Effect (KIE) studies. | - Unequivocally confirms the trifluoromethylating agent as the source of the -CF₃ group.- Can help identify the formation of copper-CF₃ intermediates.[1] |
| Advantages | - Relatively straightforward synthesis of deuterated substrates.- KIE provides significant mechanistic insight. | - Direct and unambiguous confirmation of group transfer.- Useful for identifying potential side reactions involving the trifluoromethylating agent. |
| Disadvantages | - Potential for isotopic scrambling or back-exchange.[2]- Does not directly probe the trifluoromethylating agent's role post-activation. | - Synthesis of ¹³C-labeled reagents can be complex and costly.- Does not provide direct information about the C-H activation step on the substrate. |
| Typical Isotopic Enrichment | >98% | >99% |
| Relative Cost | Moderate | High |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and comparison.
Method A: Validation via Deuterium Labeling and Kinetic Isotope Effect
This experiment aims to determine if the C-H bond cleavage is the rate-determining step in the copper-catalyzed trifluoromethylation.
1. Synthesis of Deuterated Substrate:
-
A substrate with deuterium at the target C-H functionalization site is synthesized. For example, if the target is a benzylic C-H, the corresponding deuterated analog can be prepared by reducing a suitable ketone precursor with a deuterated reducing agent (e.g., sodium borodeuteride). The isotopic purity should be confirmed by NMR and MS.
2. Parallel Reactions:
-
Two parallel reactions are set up under identical conditions.
-
Reaction 1 (Unlabeled): Substrate (1.0 mmol), this compound (0.1 mmol), Togni's Reagent II (1.2 mmol) in a suitable solvent (e.g., acetonitrile (B52724), 5 mL).
-
Reaction 2 (Labeled): Deuterated Substrate-d₁ (1.0 mmol), this compound (0.1 mmol), Togni's Reagent II (1.2 mmol) in the same solvent (5 mL).
-
-
Both reactions are stirred at a constant temperature (e.g., 60 °C) and monitored by taking aliquots at regular intervals.
3. Kinetic Analysis:
-
The reaction progress is monitored by a suitable analytical technique, such as GC-MS or ¹H NMR, by observing the formation of the product over time.
-
The initial rates of both reactions are determined. The Kinetic Isotope Effect (KIE) is calculated as the ratio of the rate of the unlabeled reaction (kH) to the rate of the deuterated reaction (kD). A KIE value significantly greater than 1 indicates that C-H bond cleavage is involved in the rate-determining step.
4. Product Analysis:
-
The final products are isolated, and their structures are confirmed. Mass spectrometry is used to verify the incorporation of deuterium in the product from the labeled reaction.
Method B: Validation via ¹³C-Labeled Trifluoromethylating Agent
This experiment confirms that the trifluoromethyl group originates from the intended reagent.
1. Synthesis of ¹³C-Labeled Togni's Reagent II:
-
A synthetic route to Togni's Reagent II is followed, using a ¹³C-labeled precursor (e.g., ¹³C-trifluoroacetic acid). The final labeled reagent's isotopic enrichment should be verified by ¹³C NMR and mass spectrometry.
2. Labeling Experiment:
-
The trifluoromethylation reaction is performed using the ¹³C-labeled Togni's Reagent II with the unlabeled substrate.
-
Substrate (1.0 mmol), this compound (0.1 mmol), ¹³C-Togni's Reagent II (1.2 mmol) in acetonitrile (5 mL).
-
-
The reaction is stirred to completion under optimized conditions.
3. Product Analysis:
-
The product is isolated and purified.
-
Mass Spectrometry: The mass spectrum of the product will show a molecular ion peak shifted by +1 m/z unit compared to the product from a reaction with the unlabeled reagent, confirming the incorporation of the ¹³C atom.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will exhibit a characteristic signal for the trifluoromethyl carbon, often showing a quartet due to coupling with the three fluorine atoms (¹JCF). This provides definitive proof of the location of the label.
Visualizing the Workflow
Diagrams illustrating the experimental workflows provide a clear, at-a-glance understanding of the processes.
Caption: Experimental workflows for synthetic route validation.
Conclusion
Both deuterium and ¹³C-labeling strategies offer robust methods for validating a synthetic route catalyzed by this compound. The choice between them depends on the specific questions being addressed. Deuterium labeling is invaluable for probing the mechanism of C-H activation and determining the kinetic relevance of this step. In contrast, ¹³C-labeling of the trifluoromethylating agent provides unequivocal proof of the origin of the transferred group. For a comprehensive validation, especially in a drug development context, employing both methods would provide the most complete mechanistic picture and strongest support for the proposed synthetic route.
References
Safety Operating Guide
Proper Disposal of Copper(I) Trifluoromethanesulfonate: A Comprehensive Guide for Laboratory Personnel
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Copper(I) trifluoromethanesulfonate (B1224126) (Cu(I)OTf) is a versatile reagent in modern chemistry, but its safe handling and disposal are paramount to ensure laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper management of waste containing Copper(I) trifluoromethanesulfonate, aligning with standard laboratory safety practices and regulatory considerations.
Immediate Safety Precautions
Before handling this compound or its waste, it is crucial to consult the Safety Data Sheet (SDS).[1][2] Key safety measures include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3] For operations that may generate dust, a respirator is recommended.[4]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.[3][5]
-
Spill Management: In case of a spill, sweep up the solid material and place it into a suitable, sealed container for disposal. Avoid generating dust. Do not flush spills into the sewer system.[1][2]
Quantitative Data on Copper Waste Disposal Limits
The primary environmental concern with this waste stream is the copper content. Regulatory limits for copper in wastewater can vary by location. Adherence to local and national regulations is mandatory.
| Parameter | Permissible Limit | Regulatory Body (Example) |
| Copper in Industrial Effluent | 0.3 - 1.3 ppm | EPA (varies by industry) |
| Copper in Drinking Water | 1.3 ppm (Action Level) | EPA |
Experimental Protocol for Waste Treatment and Disposal
This protocol details a two-stage process for treating waste containing this compound: first, the precipitation of copper ions, followed by the neutralization of the acidic solution.
Part 1: Precipitation of Copper Ions
This procedure converts the soluble copper in the waste into an insoluble form, allowing for its removal.
Materials:
-
Waste solution containing this compound
-
Sodium hydroxide (B78521) (NaOH) solution (1 M) or sodium phosphate (B84403) (Na₃PO₄) solution
-
pH meter or pH paper
-
Beaker or appropriate reaction vessel
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Collection vessel for the filtrate
Procedure:
-
Dilution: If the waste is concentrated, dilute it with water in a suitable container. This helps to control the reaction rate in the subsequent steps.
-
Precipitation:
-
Hydroxide Precipitation: While stirring the diluted waste solution, slowly add a 1 M sodium hydroxide solution. Monitor the pH continuously. As the pH increases, copper(I) hydroxide (CuOH), and potentially copper(I) oxide (Cu₂O), will precipitate out as a solid. The optimal pH for copper precipitation is typically in the range of 8-9.[6]
-
Phosphate Precipitation: Alternatively, add a sodium phosphate solution to the waste. This will form insoluble copper(I) phosphate.[7]
-
-
Separation: Once precipitation is complete, separate the solid copper waste from the liquid by filtration.
-
Solid Waste Collection: Carefully collect the solid copper precipitate on the filter paper. Allow it to dry in a designated area. The dried solid should be placed in a clearly labeled, sealed container for hazardous waste disposal.
Part 2: Neutralization of the Filtrate
The remaining liquid (filtrate) will be acidic due to the trifluoromethanesulfonic acid. This must be neutralized before disposal.
Materials:
-
Acidic filtrate from Part 1
-
Weak base (e.g., sodium bicarbonate (NaHCO₃) or a 5-10% solution of sodium carbonate (Na₂CO₃))
-
pH meter or pH paper
-
Beaker or appropriate reaction vessel
-
Stir plate and stir bar
Procedure:
-
Neutralization: While stirring the filtrate, slowly add a weak base such as sodium bicarbonate. Be cautious as this reaction will produce carbon dioxide gas and may cause foaming.[8]
-
pH Monitoring: Continuously monitor the pH of the solution. Continue adding the base in small portions until the pH is within a neutral range (typically 6-8), or as required by your local wastewater regulations.[8][9][10]
-
Final Disposal: Once neutralized, and provided it does not contain other hazardous components, the solution can typically be disposed of down the drain with a large volume of water, in accordance with local regulations.[8][10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. Experiment 2: Copper Precipitation – PROCTECH 2EC3 Lab Manual [ecampusontario.pressbooks.pub]
- 7. flinnsci.ca [flinnsci.ca]
- 8. benchchem.com [benchchem.com]
- 9. Lab methods [zoology.ubc.ca]
- 10. uwb.edu [uwb.edu]
Personal protective equipment for handling Copper(I) trifluoromethanesulfonate
Essential Safety and Handling Guide for Copper(I) Trifluoromethanesulfonate (B1224126)
For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount. This guide provides essential, immediate safety and logistical information for handling Copper(I) trifluoromethanesulfonate, including operational and disposal plans.
Chemical Safety Overview
This compound, often found as a benzene (B151609) or toluene (B28343) complex, is a flammable solid that requires careful handling to mitigate risks. It is known to cause skin and serious eye irritation and may also lead to respiratory irritation.[1][2] The compound is also air-sensitive, necessitating specific storage and handling procedures to maintain its integrity and prevent hazardous reactions.[1]
Hazard Identification and Classification
| Hazard Class | Category | GHS Hazard Statement | Signal Word | Pictogram |
| Flammable Solids | 2 | H228: Flammable solid | Warning | 🔥 |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | ❕ |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | Warning | ❕ |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation | Warning | ❕ |
This table summarizes the primary hazards associated with this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is crucial when handling this compound.
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye and Face Protection | Chemical safety goggles or glasses. A face shield may be required for certain procedures. | OSHA 29 CFR 1910.133 or European Standard EN166.[1][3] |
| Skin Protection | Impervious gloves and protective clothing to prevent skin exposure. Long-sleeved clothing is recommended. | Wear appropriate protective gloves and clothing.[1][4] |
| Respiratory Protection | In case of inadequate ventilation, use a NIOSH/MSHA approved respirator. A dust mask (e.g., N95) is a minimum precaution. | For large scale or emergency use, a respirator with appropriate cartridges (e.g., type ABEK (EN14387) or P3 (EN 143)) should be used. |
| Foot Protection | Safety shoes are recommended. | 29 CFR 1910.136: Foot Protection.[3] |
Operational and Disposal Plans
Handling and Storage Protocol
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[5]
-
Inert Atmosphere: Due to its air-sensitive nature, it is recommended to store and handle the compound under an inert atmosphere, such as argon.[1]
-
Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1] "No smoking" policies should be strictly enforced in the handling area.[2]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[1][2]
-
Personal Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory.[3]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5] The storage area should be designated for flammable solids and be locked.[1]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[1]
Disposal Plan
All waste materials must be disposed of in accordance with local, regional, and national regulations.
-
Chemical Waste: Unused or surplus this compound should be disposed of through a licensed disposal company.[2] Do not mix with other waste.[2]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, filter paper, and containers, should be treated as hazardous waste and disposed of accordingly.[2]
-
Environmental Precautions: Do not allow the chemical to enter drains, sewers, or water systems.[1]
Emergency Procedures
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1] Seek immediate medical attention.[4]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[4] If skin irritation persists, call a physician.[1] Remove and wash contaminated clothing before reuse.[3]
-
Inhalation: Move the person to fresh air.[1] If breathing is difficult or has stopped, provide artificial respiration or oxygen and seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting.[3] Clean mouth with water and drink plenty of water afterwards.[1] Seek immediate medical attention.[3]
Spill Response Workflow
Caption: Logical workflow for responding to a chemical spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
